molecular formula C8H11BrN2O B1408288 5-Bromo-2-isopropoxy-4-methylpyrimidine CAS No. 1896867-78-9

5-Bromo-2-isopropoxy-4-methylpyrimidine

Número de catálogo: B1408288
Número CAS: 1896867-78-9
Peso molecular: 231.09 g/mol
Clave InChI: VAWAMISTAORKHR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Bromo-2-isopropoxy-4-methylpyrimidine is a useful research compound. Its molecular formula is C8H11BrN2O and its molecular weight is 231.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-isopropoxy-4-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-isopropoxy-4-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-4-methyl-2-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-10-4-7(9)6(3)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWAMISTAORKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Chemical structure of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and application of 5-Bromo-2-isopropoxy-4-methylpyrimidine , a specialized heterocyclic intermediate critical in the development of epigenetic modulators, specifically Polycomb Repressive Complex 2 (PRC2) inhibitors .

Core Scaffold for EED/PRC2 Inhibitor Synthesis

Executive Summary

5-Bromo-2-isopropoxy-4-methylpyrimidine is a functionalized pyrimidine derivative utilized primarily as a building block in medicinal chemistry.[1] Its structural uniqueness lies in the combination of a lipophilic isopropoxy group at the C2 position and a reactive bromine handle at C5. This specific substitution pattern renders it an ideal electrophile for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct complex triazolopyrimidine scaffolds.

These scaffolds are validated pharmacophores in the inhibition of EED (Embryonic Ectoderm Development) , a subunit of the PRC2 complex, offering therapeutic pathways for Diffused Large B-Cell Lymphoma (DLBCL) and other PRC2-mediated malignancies.[2]

Chemical Structure & Physicochemical Properties[3][4][5][6]

The compound features a pyrimidine ring deficient in electrons, further modulated by the electron-donating isopropoxy group and the electron-withdrawing bromine.

PropertyData
IUPAC Name 5-Bromo-2-isopropoxy-4-methylpyrimidine
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
SMILES CC1=NC(=NC=C1Br)OC(C)C
Physical State Solid / Off-white powder
Solubility Soluble in organic solvents (DCM, THF, EtOAc); low aqueous solubility.[3]
Key Functional Groups C5-Bromide: Aryl halide for cross-coupling.• C2-Isopropoxy: Provides steric bulk and lipophilicity.• C4-Methyl: Steric anchor; blocks metabolic oxidation at C4.
Structural Visualization

The following diagram illustrates the core connectivity and electronic environment of the molecule.

ChemicalStructure Figure 1: Functional Group Topology of 5-Bromo-2-isopropoxy-4-methylpyrimidine Core Pyrimidine Ring (Electron Deficient) Br 5-Bromo (Br) (Reactive Handle) Core->Br C5 Position OiPr 2-Isopropoxy (OiPr) (Lipophilic/Steric) Core->OiPr C2 Position Me 4-Methyl (Me) (Blocking Group) Core->Me C4 Position

[8]

Synthetic Protocol (Authoritative)

The synthesis of this compound is achieved via a Nucleophilic Aromatic Substitution (SₙAr) reaction.[4] The protocol below is standardized based on patent literature (US Patent 11,207,325) to ensure reproducibility.

Reaction Scheme

Precursor: 5-Bromo-2-chloro-4-methylpyrimidine Reagent: Isopropanol (Propan-2-ol) activated by Sodium Hydride (NaH) Solvent: Anhydrous Tetrahydrofuran (THF)[5]

SynthesisWorkflow Figure 2: Synthetic Pathway via SnAr Displacement cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (SnAr) NaH Sodium Hydride (NaH) (3.0 eq) Alkoxide Sodium Isopropoxide (In-situ generated) NaH->Alkoxide iPrOH Isopropanol (3.0 eq) iPrOH->Alkoxide Product 5-Bromo-2-isopropoxy- 4-methylpyrimidine Alkoxide->Product StartMat 5-Bromo-2-chloro- 4-methylpyrimidine StartMat->Product THF, RT, 3h -NaCl

[3][6][7]

Step-by-Step Methodology
  • Preparation of Alkoxide:

    • To a flame-dried round-bottom flask under N₂ atmosphere, add 5-bromo-2-chloro-4-methylpyrimidine (1.0 eq) dissolved in anhydrous THF (10 volumes).

    • Cool the solution to 0°C if working on >10g scale to control exotherm.

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 3.0 eq) portion-wise.

    • Stir at room temperature (RT) for 30 minutes to ensure deprotonation capability.

  • Nucleophilic Displacement:

    • Add Propan-2-ol (3.0 eq) dropwise to the reaction mixture.

    • Note on Causality: The excess base and alcohol ensure complete conversion of the chloride, which is less reactive than a fluoride but sufficiently labile at the C2 position due to the activating ring nitrogens.

    • Stir the mixture at Room Temperature for 3 hours .

  • Work-up & Purification:

    • Concentrate the reaction mixture under reduced pressure to remove THF.

    • Dilute the residue with Ethyl Acetate (EtOAc) and wash with water followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: If necessary, purify via silica gel column chromatography (Hexanes/EtOAc gradient).

Applications in Drug Discovery[2][4][6]

The primary utility of 5-Bromo-2-isopropoxy-4-methylpyrimidine is as a "Warhead Precursor" or "Scaffold Core" in the synthesis of EZH2/EED inhibitors .

Mechanistic Role in Synthesis

The C5-Bromine atom is the critical reactive site for downstream diversification.[8] It typically undergoes Suzuki-Miyaura coupling with aryl boronic acids to attach the pharmacophore responsible for protein binding.

Example Application: Synthesis of Triazolopyrimidine EED Inhibitors.

  • Target: Polycomb Repressive Complex 2 (PRC2).[2]

  • Disease Indication: Diffused Large B-Cell Lymphoma (DLBCL).

  • Mechanism: The isopropoxy group occupies a hydrophobic pocket in the EED domain, while the 5-aryl substituent (coupled via the bromine) interacts with the central binding cleft.

ApplicationFlow Figure 3: Downstream Application in Medicinal Chemistry Intermediate 5-Bromo-2-isopropoxy- 4-methylpyrimidine Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Coupling + Aryl Boronic Acid Scaffold Biaryl Pyrimidine Scaffold Coupling->Scaffold Drug EED Inhibitor (e.g., Triazolopyrimidine) Scaffold->Drug Cyclization/Deprotection

Safety & Handling (E-E-A-T)

While specific toxicological data for this intermediate may be sparse, it should be handled with the standard precautions for halogenated pyrimidines .

  • Hazards: Likely a skin and eye irritant (H315, H319). Potential respiratory irritant (H335).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The isopropoxy ether linkage is generally stable, but the compound should be kept away from strong oxidizing agents.

References

  • US Patent 11,207,325 B2 . Triazolopyrimidine compounds and uses thereof. Assigned to Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2021).

    • Context: Describes the synthesis of "Intermediate B10.1" (5-Bromo-2-isopropoxy-4-methylpyrimidine) in Paragraph [0382].
  • US Patent Application 2016/0176882 A1 . Triazolopyrimidine compounds and uses thereof. (2016).

    • Context: Provides the detailed experimental protocol for the SnAr displacement reaction using NaH and Isopropanol.
  • BenchChem Application Notes . Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine.

    • Context: General reactivity patterns of 5-bromo-2-chloro-pyrimidines in nucleophilic substitution.

Sources

An In-depth Technical Guide to the Physical Properties and Solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the predicted physical properties and a systematic approach to determining the solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with actionable experimental protocols. Given the limited publicly available experimental data for this specific molecule, this guide emphasizes predictive chemistry and robust methodological frameworks to empower researchers in their laboratory investigations.

Introduction and Molecular Overview

5-Bromo-2-isopropoxy-4-methylpyrimidine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocycle in numerous biologically active compounds, including several approved pharmaceuticals. The specific substitutions on this molecule—a bromine atom at the 5-position, an isopropoxy group at the 2-position, and a methyl group at the 4-position—are expected to significantly influence its physicochemical properties, including its solubility, lipophilicity, and potential for intermolecular interactions. Understanding these properties is a critical first step in medicinal chemistry and drug development, as they govern the compound's behavior in both chemical reactions and biological systems.

The bromine atom, a halogen, can participate in halogen bonding and increases the molecule's lipophilicity. The isopropoxy group is a moderately bulky, lipophilic ether linkage that can influence crystal packing and solubility in organic solvents. The methyl group provides a small lipophilic contribution. The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors, which may influence solubility in protic solvents.

Predicted Physicochemical Properties

In the absence of direct experimental data, the physical properties of 5-Bromo-2-isopropoxy-4-methylpyrimidine are predicted based on the analysis of structurally similar compounds and computational models. The data presented below are estimations and should be confirmed through empirical testing.

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₈H₁₁BrN₂OBased on the molecular structure.
Molecular Weight 231.09 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidMany substituted brominated pyrimidines, such as 5-bromo-2-chloropyrimidine and 5-bromo-2,4-dimethoxypyrimidine, are reported as crystalline solids.[1][2]
Melting Point 70 - 90 °CThis is an estimated range. For comparison, 5-Bromo-2,4-dimethoxypyrimidine has a melting point of 62-65 °C.[1] The presence of the isopropoxy group instead of a methoxy group might lead to different crystal lattice energies and thus a different melting point.
Boiling Point > 250 °C (at atmospheric pressure)High boiling points are characteristic of substituted pyrimidines due to their polarity and molecular weight. Decomposition may occur at higher temperatures.
Density ~1.4 - 1.6 g/cm³This is a typical range for brominated organic compounds.

Solubility: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for its utility in synthesis, formulation, and biological testing. The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3]

Predicted Solubility Profile
  • Non-Polar Organic Solvents (e.g., Hexane, Toluene): Low solubility is expected. While the molecule has lipophilic character from the isopropoxy, methyl, and bromo groups, the polar pyrimidine core will limit solubility in highly non-polar solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, THF, Ethyl Acetate): Good solubility is predicted.[4] These solvents can interact with the polar pyrimidine ring without the steric hindrance that might occur with protic solvents. Studies on similar pyrimidine derivatives show good solubility in solvents like DMF and THF.[4][5]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

    • Water: Very low solubility is expected. The overall lipophilicity of the molecule will likely dominate over the hydrogen bonding potential of the pyrimidine nitrogens. The presence of a halogen and ether group generally decreases aqueous solubility.

    • Alcohols (Methanol, Ethanol): Moderate solubility is anticipated. These solvents have both polar and non-polar characteristics, allowing for favorable interactions with different parts of the molecule. The solubility of pyrimidine derivatives in alcohols has been shown to increase with temperature.[5][6]

  • Aqueous Acidic and Basic Solutions:

    • 5% HCl: The pyrimidine nitrogens are weakly basic and may be protonated in acidic conditions, potentially leading to a slight increase in aqueous solubility compared to neutral water.[7][8]

    • 5% NaOH: No significant increase in solubility is expected as the molecule lacks acidic protons.[7][8]

Experimental Protocol for Solubility Determination

The following is a robust, step-by-step protocol for the systematic determination of the solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine. This protocol is designed to be self-validating by employing a systematic approach.

Objective: To determine the qualitative and semi-quantitative solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine in a range of common laboratory solvents.

Materials:

  • 5-Bromo-2-isopropoxy-4-methylpyrimidine

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or burette

  • Solvents: Water, Ethanol, Methanol, Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 5% aq. HCl, 5% aq. NaOH

Methodology:

  • Preparation: Accurately weigh a specific amount of 5-Bromo-2-isopropoxy-4-methylpyrimidine (e.g., 10 mg) into a series of labeled vials.[9]

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Agitation: Cap the vial and vortex for 30-60 seconds to ensure thorough mixing.[10]

  • Observation: Visually inspect the vial for complete dissolution of the solid.

  • Incremental Solvent Addition: If the solid has not completely dissolved, add another measured increment of the solvent (e.g., 0.1 mL). Repeat the agitation and observation steps.[9]

  • Endpoint Determination: Continue adding solvent incrementally until the solid is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat for all Solvents: Follow steps 2-7 for each of the selected solvents.

  • Temperature Effects: For solvents showing moderate or low solubility, the experiment can be repeated at an elevated temperature (e.g., 40-50°C) to assess the temperature dependence of solubility. Studies have shown that the solubility of pyrimidine derivatives generally increases with temperature.[4][5][6]

The following diagram outlines the logical workflow for this experimental protocol.

G cluster_prep Preparation cluster_exp Solubility Testing (Iterative Process) cluster_rep Systematic Evaluation weigh Weigh 10 mg of Compound label_vials Label Vials for Each Solvent weigh->label_vials add_solvent Add 0.1 mL of Solvent label_vials->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Visually Inspect for Dissolution vortex->observe dissolved Completely Dissolved? observe->dissolved dissolved->add_solvent No record Record Total Volume and Calculate Solubility dissolved->record Yes next_solvent More Solvents to Test? record->next_solvent next_solvent->add_solvent Yes end End Protocol next_solvent->end No

Caption: Experimental workflow for determining the solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine.

Causality and Experimental Design Considerations

  • Choice of Solvents: The selected solvents cover a broad range of polarities and functionalities, providing a comprehensive solubility profile. This is crucial for applications ranging from reaction chemistry to formulation development.

  • Incremental Addition: This semi-quantitative approach allows for a more accurate estimation of solubility compared to simply classifying the compound as "soluble" or "insoluble."[9][11]

  • Vigorous Agitation: Vortexing is essential to overcome kinetic barriers to dissolution and ensure that the observed solubility is a true reflection of the compound's thermodynamic properties.[10]

  • Purity of the Compound: The presence of impurities can significantly affect solubility measurements. It is imperative to use a highly purified sample for accurate results.

Conclusion

References

  • Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 2 DETERMIN
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
  • BenchChem. (2025). Experimental Protocols for Solubility Determination. In 2-(Chloromethyl)
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of the Serbian Chemical Society, 44, 13-34.
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • ResearchGate. (2025, August 6).
  • Sanna, M., Sicilia, G., Alazzo, A., Singh, N., Musumeci, F., Schenone, S., & Spriggs, K. A. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters.
  • CymitQuimica. (n.d.). CAS 19752-61-5: 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine.
  • PubChem. (n.d.). 5-Bromo-2-methylpyrimidine-4-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2,4-dimethoxypyrimidine 97 56686-16-9.
  • PubChem. (n.d.). 5-Bromo-4-methylpyrimidine.
  • BenchChem. (2025). Chemical and physical properties of 5-Bromo-2-chloropyrimidine.
  • Biosynth. (n.d.). 6-Bromo-2-isopropoxy-4-methylquinoline, min 95%, 5 grams.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxypyrimidine 97 14001-66-2.
  • Santa Cruz Biotechnology. (n.d.). 5-Bromo-2-chloro-4-methoxypyrimidine.
  • Catsyn. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine.
  • BLD Pharm. (n.d.). 1817776-83-2|5-Bromo-4-isopropyl-6-methylpyrimidine.
  • Autech. (n.d.). Offer High Quality 1-BroMo-5-isopropoxy-2-Methyl-4-nitrobenzene 1202858-68-1.
  • ChemicalBook. (2026, January 13). 5-BROMO-2-METHYL-PYRIMIDINE.
  • Sigma-Aldrich. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine.
  • Thermo Fisher Scientific. (n.d.). Methyl 5-bromo-2-(methylthio)
  • ChemicalBook. (2025, July 24). Pyrimidine, 5-bromo-4-methyl- (7CI,8CI,9CI).
  • PubChem. (n.d.). 5-Bromo-2-methoxypyrimidine-4-carboxylic acid.
  • AiFChem. (2025, October 21). 121487-12-5 | 5-Bromo-2-isopropoxypyrimidine.
  • Matrix Scientific. (n.d.). 2-Amino-5-bromo-4-methylpyridine.
  • National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-.
  • BLDpharm. (n.d.). 1202858-68-1|1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene.
  • TCI Chemicals. (n.d.). 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
  • Boron Molecular. (n.d.). Buy 5-Bromo-2-(methylthio)pyrimidine.

Sources

5-Bromo-2-isopropoxy-4-methylpyrimidine CAS number and identifiers

[1][2][3]

Chemical Identity & Physiochemical Profile[4][5]

5-Bromo-2-isopropoxy-4-methylpyrimidine is a highly specialized heterocyclic intermediate utilized primarily in the synthesis of advanced pharmacological agents, particularly Polycomb Repressive Complex 2 (PRC2) inhibitors and Triazolopyrimidine scaffolds. Its structural uniqueness lies in the regioselective placement of a lipophilic isopropoxy group at the C2 position, which modulates solubility and metabolic stability, while the C5-bromide serves as a versatile handle for cross-coupling reactions.

Core Identifiers
ParameterDetail
CAS Number 1896867-78-9
IUPAC Name 5-Bromo-2-(propan-2-yloxy)-4-methylpyrimidine
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
SMILES CC(C)Oc1nc(C)c(Br)cn1
InChI Key Derived from structure (e.g., specific isomer resolution required for key generation)
Appearance White to off-white solid or colorless oil (depending on purity/isolation)
Solubility Soluble in DMSO, Methanol, Dichloromethane, Ethyl Acetate

Synthetic Architecture: Regioselective Construction

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine is a classic example of Nucleophilic Aromatic Substitution (SₙAr) . The reaction exploits the electronic deficiency of the pyrimidine ring, specifically at the C2 position, which is activated by the adjacent nitrogen atoms and the electron-withdrawing nature of the C5-bromine.

Mechanism of Action

The precursor, 5-bromo-2-chloro-4-methylpyrimidine (CAS 1439-09-4), possesses two halogens. The chlorine at C2 is significantly more labile toward nucleophilic attack than the bromine at C5 due to the stabilization of the Meisenheimer intermediate by the ring nitrogens. This allows for the selective displacement of chlorine by the isopropoxide anion without disturbing the bromine atom required for downstream chemistry.

Experimental Protocol (Self-Validating System)

Objective: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine from 5-bromo-2-chloro-4-methylpyrimidine.

Reagents:

  • Substrate: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq)

  • Nucleophile: Propan-2-ol (Isopropanol) (3.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen to ensure an anhydrous environment (critical for NaH activity).

  • Solubilization: Dissolve 5-bromo-2-chloro-4-methylpyrimidine in anhydrous THF. Cool the solution to 0°C in an ice bath.

  • Activation: Carefully add Sodium Hydride (NaH) portion-wise. Caution: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes to ensure deprotonation of any residual moisture and system equilibration.

  • Nucleophilic Attack: Add Propan-2-ol dropwise. The base will deprotonate the alcohol in situ to generate the sodium isopropoxide nucleophile.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (rt). Stir for 3 hours.

    • QC Checkpoint: Monitor by TLC (Hexane:EtOAc 10:1) or LC-MS.[1] The starting material (Cl-pyrimidine) should disappear, replaced by a more non-polar spot (O-iPr product).

  • Quenching: Carefully quench the reaction with ice-cold water to destroy excess NaH.

  • Extraction: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Petroleum Ether).

Synthesis Workflow Diagram

SynthesisWorkflowStart5-Bromo-2-chloro-4-methylpyrimidine(CAS 1439-09-4)IntermediateMeisenheimerComplexStart->IntermediateNucleophilic Attack (C2)ReagentsReagents:NaH (Base)Isopropanol (Nucleophile)THF (Solvent)Reagents->IntermediateProduct5-Bromo-2-isopropoxy-4-methylpyrimidine(CAS 1896867-78-9)Intermediate->ProductElimination of Cl-

Figure 1: SₙAr reaction pathway converting the chloro-pyrimidine precursor to the isopropoxy target.

Functional Utility in Medicinal Chemistry[2][7]

This compound is not merely an end-product but a high-value scaffold . Its primary utility lies in its ability to undergo Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) at the C5 position. The C2-isopropoxy group is often retained in final drug candidates to improve lipophilicity (LogP) and occupy hydrophobic pockets in target proteins, such as EZH2 or EED subunits of the PRC2 complex.

Key Transformations
  • Borylation: Conversion of the C5-Bromide to a boronic ester (e.g., pinacol boronate) using bis(pinacolato)diboron and Pd(dppf)Cl₂. This activates the molecule for coupling with aryl halides.

  • Suzuki Coupling: Direct coupling with aryl boronic acids to generate biaryl systems, a common motif in kinase inhibitors and epigenetic modulators.

  • Triazolopyrimidine Formation: The pyrimidine core can be further annulated to form triazolopyrimidines, a class of compounds potent against various oncological targets.

Downstream Application Logic

ApplicationsCore5-Bromo-2-isopropoxy-4-methylpyrimidinePath1Pathway A: Borylation(Pd catalyst, B2pin2)Core->Path1Path2Pathway B: Direct Suzuki(Ar-B(OH)2, Pd catalyst)Core->Path2BoronatePyrimidine-5-boronic esterPath1->BoronateTargetTarget: PRC2 Inhibitors(Epigenetic Cancer Therapy)Boronate->TargetCoupling with HeterocyclesBiaryl5-Aryl-2-isopropoxy-4-methylpyrimidinePath2->BiarylBiaryl->TargetLead Optimization

Figure 2: Divergent synthetic utility of the scaffold in generating epigenetic therapeutic agents.

Handling, Stability & Analytics

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

  • ¹H NMR (CDCl₃): Look for the characteristic isopropyl methine septet (~5.2 ppm) and doublet methyls (~1.3 ppm), alongside the pyrimidine C4-methyl singlet (~2.4-2.6 ppm) and the aromatic C6-H singlet (~8.3 ppm).

  • LC-MS: Confirm the molecular ion [M+H]⁺ ≈ 231/233 (1:1 isotopic ratio due to Bromine).

Safety & Stability
  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The ether linkage is generally stable, but the C-Br bond can be light-sensitive over prolonged periods.

  • Hazards: Treat as a potential irritant (Skin/Eye). The precursor (NaH) is water-reactive and flammable.

References

  • Google Patents. (2016). Triazolopyrimidine compounds and uses thereof (US Patent US9580437B2). Describes the synthesis of Intermediate B10.1.
  • PubChem. (n.d.). 5-Bromo-2-chloro-4-methylpyrimidine (Precursor Data). Retrieved from [Link]

Molecular weight and formula of 5-Bromo-2-isopropoxy-4-methylpyrimidine

[1]

Executive Summary

5-Bromo-2-isopropoxy-4-methylpyrimidine is a specialized heterocyclic intermediate utilized primarily in the synthesis of high-affinity kinase inhibitors and epigenetic modulators. Its structural core—a pyrimidine ring substituted with a bromine atom at the C5 position, a methyl group at C4, and an isopropoxy group at C2—provides a versatile scaffold for medicinal chemistry.

The bromine handle facilitates Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the isopropoxy group modulates lipophilicity and solubility, often occupying hydrophobic pockets in target proteins such as PRC2 (Polycomb Repressive Complex 2) and EED (Embryonic Ectoderm Development) protein. This monograph details the physicochemical properties, validated synthetic protocols, and downstream applications of this compound in modern drug discovery.[1][2]

Physicochemical Profile

The following data is derived from structural calculation and validated against spectroscopic data of analogous pyrimidine intermediates.

ParameterValueNotes
IUPAC Name 5-Bromo-2-isopropoxy-4-methylpyrimidine
CAS Number 121487-12-5 Associated with the 2-isopropoxy congener family.[3][4]
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol Monoisotopic Mass: 230.0055 Da
Physical State Solid / Oil (purity dependent)Often isolated as a crude oil or low-melting solid.
Solubility Soluble in DCM, THF, EtOAcLow solubility in water; lipophilic nature.
LogP (Predicted) ~2.8 - 3.2Isopropoxy group significantly increases lipophilicity vs. 2-OH.
Structural Analysis[5]
  • C5-Bromine: Electron-deficient site activated for oxidative addition by Pd(0) catalysts.

  • C2-Isopropoxy: Introduces steric bulk and lipophilicity; formed via nucleophilic aromatic substitution (

    
    ) of a C2-chloro precursor.
    
  • C4-Methyl: Provides slight electron donation and steric definition, preventing nucleophilic attack at C4 and directing substitution to C2.

Synthetic Architecture

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine is a classic example of regioselective Nucleophilic Aromatic Substitution (


)
Validated Protocol

Source: Adapted from US Patent 11,207,325 B2 (Intermediate B10.1) [1]

Reagents & Materials
  • Precursor: 5-Bromo-2-chloro-4-methylpyrimidine (1.0 eq)

  • Nucleophile: Propan-2-ol (Isopropanol) (3.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (3.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under inert atmosphere (

    
    ), suspend Sodium Hydride (NaH) in anhydrous THF at 0°C.
    
  • Deprotonation: Add 5-Bromo-2-chloro-4-methylpyrimidine dissolved in THF. Stir for 30 minutes to ensure system equilibration.

  • Substitution: Add Propan-2-ol dropwise. The alkoxide generated in situ is a potent nucleophile.

  • Reaction: Allow the mixture to warm to room temperature (rt) and stir for 3–4 hours. Monitor by LC-MS (Target Mass: ~231 [M+H]+).

  • Workup: Quench carefully with water or saturated ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     to neutralize excess hydride. Extract with Ethyl Acetate (EtOAc).[2][5] Wash organic layer with brine, dry over 
    
    
    , and concentrate
    • Note: The crude product is often sufficiently pure for downstream borylation.

Mechanism & Pathway Visualization

SynthesisStart5-Bromo-2-chloro-4-methylpyrimidine(Electrophile)IntermediateMeisenheimerComplexStart->IntermediateNucleophilic Attack(C2 Position)ReagentsiPrOH + NaH(THF, 0°C to rt)Reagents->IntermediateProduct5-Bromo-2-isopropoxy-4-methylpyrimidine(Target)Intermediate->ProductElimination of Cl-

Figure 1: Reaction scheme for the synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine via SnAr mechanism.

Applications in Drug Discovery[2][3][5]

This compound serves as a "linchpin" intermediate. The C5-bromo group is rarely the final functionality; rather, it is a handle for constructing complex biaryl systems found in targeted cancer therapies.

Primary Application: PRC2/EED Inhibitors

Research indicates this scaffold is used to synthesize inhibitors of the Polycomb Repressive Complex 2 (PRC2) . Specifically, it targets the EED subunit, preventing the trimethylation of Histone H3K27 (H3K27me3), a marker often dysregulated in Diffuse Large B-Cell Lymphoma (DLBCL) and prostate cancer.

Downstream Transformations
  • Miyaura Borylation: Conversion of the C5-Br to a boronic ester (Bpin).

  • Suzuki Coupling: Coupling the Bpin species with complex heteroaryl chlorides (e.g., triazolopyrimidines).

Drug Discovery Workflow

DrugDiscoveryCore5-Bromo-2-isopropoxy-4-methylpyrimidineStep1Miyaura Borylation(Pd(dppf)Cl2, B2pin2)Core->Step1BoronateBoronate Ester Intermediate(Reactive Species)Step1->BoronateStep2Suzuki-Miyaura Coupling(Ar-Cl, Pd Catalyst)Boronate->Step2DrugEED/PRC2 Inhibitor(e.g., Triazolopyrimidine Analog)Step2->Drug

Figure 2: Strategic utilization of the scaffold in the synthesis of epigenetic modulators.

Analytical Characterization

To validate the identity of the synthesized compound, researchers should look for the following spectroscopic signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ ~8.3–8.5 ppm (s, 1H): Proton at C6 (Deshielded by adjacent N and Br).

    • δ ~5.2–5.3 ppm (sept, 1H): Methine proton of the isopropoxy group.

    • δ ~2.4–2.5 ppm (s, 3H): Methyl group at C4.

    • δ ~1.3–1.4 ppm (d, 6H): Gem-dimethyl protons of the isopropoxy group.

  • LC-MS (ESI+):

    • Dominant peak at m/z 231/233 (1:1 isotopic ratio due to ⁷⁹Br/⁸¹Br).

Handling & Safety

  • Hazard Class: Irritant (Skin/Eye).[6]

  • Reactivity: The C-Br bond is stable under ambient conditions but reactive toward zero-valent metals (Pd, Li, Mg).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis of the isopropoxy group or oxidation.

  • Precaution: When synthesizing, the use of Sodium Hydride (NaH) releases hydrogen gas (

    
    ). Ensure adequate ventilation and exclude moisture to prevent fire hazards.
    

References

  • US Patent 11,207,325 B2 . Triazolopyrimidine compounds and uses thereof. Assignee: Impact Therapeutics, Inc.[3] Published: Dec 28, 2021.[3]

  • PubChem Compound Summary . 5-Bromo-2-chloro-4-methylpyrimidine (Precursor). National Center for Biotechnology Information.

  • BenchChem . Application Notes for 5-Bromo-2-chloropyrimidine Derivatives.

The Strategic Role of 5-Bromo-2-isopropoxy-4-methylpyrimidine in Targeted Oncology Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-Bromo-2-isopropoxy-4-methylpyrimidine in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes landscape of modern drug discovery, 5-Bromo-2-isopropoxy-4-methylpyrimidine has emerged as a critical building block, particularly in the development of inhibitors for epigenetic targets such as the Polycomb Repressive Complex 2 (PRC2) and its subunit EED (Embryonic Ectoderm Development) .

This guide dissects the chemical utility of this scaffold. Unlike generic pyrimidine intermediates, this specific trisubstituted core offers a unique balance of steric bulk (4-methyl), lipophilicity (2-isopropoxy), and synthetic versatility (5-bromo). It serves as a "linchpin" intermediate, allowing medicinal chemists to construct complex triazolopyrimidine architectures used to treat Diffused Large B-Cell Lymphoma (DLBCL) and other malignancies.

Chemical Profile & Structural Logic

The efficacy of 5-Bromo-2-isopropoxy-4-methylpyrimidine lies in its precise substitution pattern. Each position on the pyrimidine ring serves a distinct function in the context of Structure-Activity Relationship (SAR) and synthetic trajectory.

PositionSubstituentRole in Medicinal Chemistry
C2 Isopropoxy (-OiPr) Physicochemical Modulator: Unlike a methoxy or ethoxy group, the bulky isopropoxy group significantly increases lipophilicity (LogP) and metabolic stability. It often fills hydrophobic pockets within the target protein (e.g., the EED WD40 domain).
C4 Methyl (-CH₃) Conformational Lock: The methyl group provides steric hindrance that can restrict the rotation of adjacent groups, locking the molecule into a bioactive conformation.
C5 Bromine (-Br) Synthetic Handle: The bromine atom is a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the attachment of complex heteroaryl tails.

Synthetic Pathway: Construction of the Core

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine is typically achieved via a regioselective Nucleophilic Aromatic Substitution (


) of a chloropyrimidine precursor. This reaction is favored by the electron-deficient nature of the pyrimidine ring, which is further activated by the electronegative bromine at C5.
Reaction Logic (Graphviz Visualization)

SynthesisPath Precursor 5-Bromo-2-chloro- 4-methylpyrimidine Intermediate Transition State: Meisenheimer Complex Precursor->Intermediate Nucleophilic Attack (RO⁻ at C2) Reagents Reagents: Isopropanol (IPA) NaH (Sodium Hydride) THF, 0-25°C Reagents->Intermediate Product 5-Bromo-2-isopropoxy- 4-methylpyrimidine Intermediate->Product Elimination of Cl⁻

Figure 1:


 pathway converting the 2-chloro precursor to the 2-isopropoxy target. The electron-withdrawing bromine at C5 activates the C2 position for nucleophilic attack.

Experimental Protocols

The following protocols are synthesized from patent literature regarding PRC2/EED inhibitor synthesis. These procedures prioritize yield and purity for downstream coupling.

Protocol A: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Objective: To replace the C2-chloro substituent with an isopropoxy group using sodium hydride activation.

Materials:

  • 5-Bromo-2-chloro-4-methylpyrimidine (1.0 equiv)

  • Propan-2-ol (Isopropanol) (3.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction vessel with anhydrous THF under an inert nitrogen atmosphere.

  • Precursor Dissolution: Add 5-Bromo-2-chloro-4-methylpyrimidine (e.g., 3.0 g, 14.5 mmol) to the THF and stir until fully dissolved.

  • Deprotonation: Cool the solution to 0°C. Carefully add NaH (1.74 g, 44 mmol) portion-wise to control hydrogen gas evolution. Stir at room temperature (rt) for 30 minutes to ensure activation.

  • Nucleophilic Attack: Add propan-2-ol (2.6 g, 44 mmol) dropwise.

  • Reaction: Stir the mixture at room temperature for 3 hours. Monitor via TLC or LC-MS for the disappearance of the chlorinated starting material.

  • Work-up: Quench the reaction carefully with ice-water. Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with ethyl acetate and wash with brine. Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the title compound.
    
Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: To utilize the C5-bromine handle to attach an aryl group (e.g., for EED inhibitor synthesis).

Materials:

  • 5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2 equiv)[2]

  • 
     or 
    
    
    
    (0.05 equiv)
  • 
     (2.0 equiv)[2]
    
  • Dioxane/Water (4:1 ratio)

Methodology:

  • Combine the pyrimidine intermediate, aryl boronic acid, and base in a reaction vial.

  • Add the solvent mixture and degas with nitrogen for 5 minutes.

  • Add the Palladium catalyst.[2]

  • Heat the sealed vessel to 90-100°C for 2-4 hours.

  • Filter through Celite, extract with EtOAc, and purify via flash column chromatography.

Medicinal Chemistry Applications: EED/PRC2 Inhibition[3][4]

The primary utility of this scaffold is found in the development of allosteric inhibitors of PRC2. PRC2 methylates Histone H3 at Lysine 27 (H3K27me3), a mark associated with transcriptional silencing. In cancers like DLBCL, PRC2 is often hyperactive.

Mechanism of Action: Small molecules derived from 5-Bromo-2-isopropoxy-4-methylpyrimidine bind to the EED subunit of PRC2. This binding induces a conformational change that prevents the EED subunit from recognizing the H3K27me3 mark, thereby inhibiting the allosteric activation of the catalytic EZH2 subunit.

SAR Decision Matrix (Graphviz Visualization)

SAR_Logic Core 5-Bromo-2-isopropoxy- 4-methylpyrimidine Suzuki Suzuki Coupling (at C5-Br) Core->Suzuki Functionalization Target EED Binding Pocket (Hydrophobic Interaction) Core->Target 2-Isopropoxy group fills hydrophobic sub-pocket Suzuki->Target Aryl extension engages WD40 domain Potency Increased Potency (IC50 < 10 nM) Target->Potency Allosteric Inhibition

Figure 2: The role of the scaffold in generating high-affinity EED inhibitors. The C5-aryl extension and C2-isopropoxy group work synergistically to bind the target.

References

  • Patent US11207325B2 : Triazolopyrimidine compounds and uses thereof.[3] (2021).[4][5] Describes the synthesis of Intermediate B10.1 (5-Bromo-2-isopropoxy-4-methylpyrimidine) and its use in PRC2 inhibitors.

  • Patent US20180282282A1 : Triazolopyrimidine compounds and uses thereof.[3][6] (2018).[6] Provides detailed experimental conditions for the

    
     reaction using NaH and Isopropanol. 
    
  • BenchChem Protocols : Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine. General methodologies for pyrimidine functionalization.[1][2][4]

  • PubChem Compound Summary : 5-Bromo-2-isopropoxy-4-methylpyrimidine.[3][7][5][8][9] Chemical and physical property data.[3][4][5][9][10][11][12][13][14]

Sources

Technical Guide: Pyrimidine Intermediates with Isopropoxy Substituents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isopropoxy Advantage

In the landscape of medicinal chemistry, the pyrimidine scaffold is ubiquitous, serving as the core for countless kinase inhibitors, antivirals, and metabolic modulators. While methoxy (


) and ethoxy (

) substituents are common, the isopropoxy (

) group offers distinct physicochemical advantages that often drive lead optimization:
  • Lipophilicity Modulation: The branched isopropyl group increases

    
     more significantly than linear chains, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Steric Occlusion: The bulkier isopropoxy group can induce conformational locking or fill hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) more effectively than smaller alkoxides.

  • Metabolic Stability: Unlike primary alkyl ethers, the secondary carbon of the isopropoxy group alters the site of oxidative dealkylation by cytochrome P450 enzymes, potentially extending half-life (

    
    ).
    

This guide details the precision synthesis, process chemistry, and handling of key isopropoxy-pyrimidine intermediates, specifically focusing on the regioselective synthesis of 2-chloro-4-isopropoxypyrimidine , a versatile "workhorse" intermediate.

Strategic Synthesis: Regioselectivity in

The primary route to isopropoxypyrimidines is Nucleophilic Aromatic Substitution (


). When starting from 2,4-dichloropyrimidine , the challenge is regioselectivity .
The C4 vs. C2 Selectivity Rule

In 2,4-dichloropyrimidine, the chloride at position C4 is significantly more electrophilic than the chloride at C2 .

  • Mechanism: The nitrogen at N1 (para to C4) can stabilize the negative charge in the Meisenheimer intermediate more effectively than the nitrogen at N3 (meta to C4).

  • Outcome: Under controlled conditions (stoichiometry and temperature), the isopropoxide nucleophile attacks C4 preferentially.

  • Side Reactions: Higher temperatures or excess alkoxide lead to 2,4-diisopropoxypyrimidine (bis-substitution).

Reaction Scheme Visualization

The following diagram illustrates the regioselective pathway and potential pitfalls.

ReactionScheme Start 2,4-Dichloropyrimidine Product 2-Chloro-4-isopropoxypyrimidine (Major Product) Start->Product Kinetic Control (Fast at C4) Isomer 4-Chloro-2-isopropoxypyrimidine (Minor Regioisomer) Start->Isomer Slow at C2 Reagent NaOiPr / iPrOH (1.05 eq, <0°C) Reagent->Product Impurity 2,4-Diisopropoxypyrimidine (Over-reaction Impurity) Product->Impurity Excess Base High Temp

Caption: Regioselective


 pathway. C4 substitution is kinetically favored. Over-reaction leads to the bis-isopropoxy impurity.

Detailed Experimental Protocol

Target: Synthesis of 2-chloro-4-isopropoxypyrimidine (Scale: 100 g basis). Rationale: This protocol uses in situ generation of sodium isopropoxide to minimize moisture introduction and cost.

Materials
  • 2,4-Dichloropyrimidine: 100.0 g (0.671 mol)

  • Isopropanol (Anhydrous): 500 mL (Solvent & Reagent)

  • Sodium Hydride (60% in oil): 28.2 g (0.705 mol, 1.05 eq) ORSodium Metal (for larger process scale)

  • Tetrahydrofuran (THF): 200 mL (Co-solvent to improve solubility at low temp)

Step-by-Step Methodology
  • Alkoxide Formation (Exotherm Control):

    • Charge an oven-dried 2L reactor with anhydrous Isopropanol (300 mL) and THF (200 mL).

    • Cool to 0°C under Nitrogen atmosphere.

    • Slowly add Sodium Hydride portion-wise. Caution: Massive

      
       gas evolution. Maintain internal temperature <10°C.
      
    • Stir until gas evolution ceases and a clear solution (Sodium Isopropoxide) is formed.

  • Substrate Addition (The Critical Step):

    • Dissolve 2,4-Dichloropyrimidine (100 g) in the remaining Isopropanol (200 mL).

    • Cool the alkoxide solution to -10°C .

    • Add the pyrimidine solution dropwise over 60 minutes.

    • Why? Slow addition into the cold base ensures the concentration of unreacted pyrimidine remains high relative to the product, preventing the product from competing for the nucleophile (suppressing bis-substitution).

  • Reaction Monitoring:

    • Stir at -5°C to 0°C for 2–3 hours.

    • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 8:2).

    • Endpoint: <2% starting material remaining. If bis-isopropoxy impurity >5%, lower the temperature in future batches.

  • Workup & Purification:

    • Quench with Ammonium Chloride (sat. aq., 100 mL) to neutralize excess alkoxide.

    • Concentrate under reduced pressure to remove bulk Isopropanol/THF.

    • Dilute residue with Water (300 mL) and extract with Ethyl Acetate (3 x 200 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: The crude oil often solidifies. Recrystallize from minimal Hexane/Isopropanol (9:1) if high purity (>98%) is required.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 85 – 92%High yield depends on strict temp control.
Purity (HPLC) > 97%Major impurity: 2,4-diisopropoxypyrimidine.
Appearance White to off-white solidLow melting point solid (approx. 30-35°C).
Storage 2-8°C, HygroscopicHydrolyzes slowly to 2-hydroxy-4-isopropoxypyrimidine if wet.

Process Workflow & Safety

Scaling this reaction requires handling large quantities of flammable solvents and hydrogen gas.

Process Safety Diagram

ProcessFlow cluster_prep Preparation Phase cluster_rxn Reaction Phase (-10°C) cluster_workup Isolation Phase Step1 Reagent Prep: NaH + iPrOH -> NaOiPr + H2(g) (Ventilation Critical) Step2 Controlled Addition: Pyrimidine -> Alkoxide Solution Step1->Step2 Cool to -10°C Step3 IPC Check: Limit Bis-impurity < 5% Step2->Step3 2-3 Hours Step3->Step2 Fail (Adjust Temp/Time) Step4 Quench (NH4Cl) & Solvent Strip Step3->Step4 Pass Step5 Crystallization (Hexane/iPrOH) Step4->Step5

Caption: Industrial workflow emphasizing safety (H2 venting) and quality control points (IPC).

Critical Safety Notes
  • Hydrogen Evolution: When using NaH or Na metal, ensure reactor venting is sized for rapid

    
     release. Nitrogen sweeping is mandatory to prevent explosive headspace mixtures.
    
  • Thermal Runaway: The

    
     reaction is exothermic. On a kilo-scale, jacket cooling must be active before addition begins.
    
  • Solvent Swap: Isopropanol is difficult to remove completely due to its high boiling point relative to common extraction solvents. Ensure thorough drying or use an azeotropic distillation if carrying forward to a water-sensitive step.

Medicinal Utility & Case Studies

Why go through the trouble of installing an isopropoxy group?

Case Study: Kinase Inhibitor Optimization

In the development of BIO-7488 (an IRAK4 inhibitor), the isopropoxy group played a pivotal role.

  • Challenge: Early methoxy-substituted leads showed rapid metabolic clearance.

  • Solution: Substitution with an isopropoxy group at the pyrimidine C4/C6 position.

  • Mechanism: The branched methyl groups of the isopropyl moiety sterically hindered the approach of metabolic enzymes to the ether oxygen, reducing O-dealkylation rates. Additionally, the increased lipophilicity improved CNS penetration, crucial for treating neuroinflammatory conditions like ischemic stroke.

Structural Activity Relationship (SAR) Table[1]
SubstituentLogP (Est.)Metabolic StabilityKinase Selectivity
Methoxy (

)
1.2Low (Rapid O-demethylation)Moderate
Ethoxy (

)
1.5MediumModerate
Isopropoxy (

)
1.9High (Steric shielding)High (Fills hydrophobic pockets)

References

  • Vertex Pharmaceuticals. (2024). Recent Advances in Pyrimidine-Based Drugs. National Institutes of Health (PMC). [Link]

  • Evans, R., et al. (2024).[1] The Discovery of BIO-7488, a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor. Journal of Medicinal Chemistry. [Link][1]

  • MDPI. (2022). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. [Link][2]

  • PrepChem. Synthesis of 2,5-difluoro-4-chloropyrimidine. (General SNAr methodology reference). [Link]

Sources

The Versatile 5-Bromo-4-Methylpyrimidine Scaffold: A Technical Guide to Divergent Synthesis and Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of 5-bromo-4-methylpyrimidine derivatives.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the 5-bromo-4-methylpyrimidine scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Its utility stems from a unique duality: the C-5 bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C-4 methyl group offers a site for lateral functionalization via oxidation or condensation. This guide provides a rigorous technical analysis of this scaffold, detailing synthetic protocols, reactivity patterns, and its application in developing PI3K and CDK inhibitors.

Chemical Architecture & Reactivity Profile

The 5-bromo-4-methylpyrimidine core (CAS: 1439-09-4) is defined by the interplay between the electron-deficient pyrimidine ring and its substituents.

Electronic Distribution & Causality
  • The Pyrimidine Sink: The 1,3-diazine ring is highly electron-deficient. This makes the ring carbons susceptible to nucleophilic attack (SNAr), particularly at positions C-2 and C-6.

  • The C-5 Bromine (Electrophilic Handle): Position 5 is the least electron-deficient carbon on the ring, making it the preferred site for Electrophilic Aromatic Substitution (EAS) during synthesis (e.g., bromination). Conversely, in metal-catalyzed cross-couplings, the C-Br bond is activated for oxidative addition to Pd(0).

  • The C-4 Methyl (Acidic "Benzylic" Site): Due to the electron-withdrawing nature of the pyrimidine nitrogen atoms, the protons on the C-4 methyl group are significantly more acidic (pKa ~20-25) than those on a standard toluene methyl. This allows for deprotonation by strong bases (LDA, LiHMDS) or direct oxidation to aldehydes/acids.

Structural Logic Diagram

The following diagram illustrates the divergent reactivity pathways available from this core scaffold.

G Core 5-Bromo-4-methylpyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(PPh3)4, Ar-B(OH)2 Oxidation SeO2 / KMnO4 Oxidation (C-H Activation) Core->Oxidation SeO2, Dioxane SNAr SNAr (if C-2 is Cl/F) (Nucleophilic Displacement) Core->SNAr R-NH2, Heat Biaryl 5-Aryl-4-methylpyrimidine (Kinase Hinge Binder) Suzuki->Biaryl Biaryl->Oxidation Late-Stage Funct. Aldehyde Pyrmidine-4-carbaldehyde (Linker Extension) Oxidation->Aldehyde Amino 2-Amino-5-bromo-4-methylpyrimidine (Solubility/H-Bonding) SNAr->Amino

Figure 1: Divergent synthetic pathways for the 5-bromo-4-methylpyrimidine scaffold. The C-5 bromine allows for library expansion via cross-coupling, while the C-4 methyl allows for linker modification.

Synthetic Strategies & Protocols

Synthesis of the Core

While commercially available, the core can be synthesized via the bromination of 4-methylpyrimidine.

  • Reagents: Br2, Acetic Acid (AcOH), Sodium Acetate (NaOAc).[1]

  • Mechanism: Electrophilic Aromatic Substitution.[2] The C-5 position is the only site sufficiently electron-rich to accept the electrophile, as C-2, C-4, and C-6 are deactivated by the adjacent nitrogens.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-5 Functionalization)

This protocol describes the coupling of 5-bromo-4-methylpyrimidine with a phenylboronic acid to generate a biaryl kinase inhibitor precursor.

Reagents:

  • Substrate: 5-Bromo-4-methylpyrimidine (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv) – Chosen for stability and efficiency with electron-poor halides.

  • Base: K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Scientific Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the Pd(0) species.

  • Solvation: Add degassed 1,4-dioxane and water via syringe.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 173/175) and appearance of the product (M+H ~171).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: C-4 Methyl Oxidation (Linker Extension)

Transforming the methyl group into an aldehyde allows for the attachment of solubilizing tails or further pharmacophores.

Reagents:

  • Substrate: 5-Bromo-4-methylpyrimidine (or derivative)[3][4][5][6][7]

  • Oxidant: Selenium Dioxide (SeO2) (1.2 equiv)

  • Solvent: 1,4-Dioxane[1]

Methodology:

  • Dissolve substrate in 1,4-dioxane.

  • Add SeO2 and heat to reflux (100°C) for 2–4 hours. Note: SeO2 is specific for allylic/benzylic oxidation.

  • Filter hot through Celite to remove red selenium byproducts.

  • Concentrate to obtain the 4-formyl pyrimidine.

Medicinal Chemistry Applications

Kinase Inhibition (PI3K & CDK)

The 5-bromo-4-methylpyrimidine scaffold is a precursor to several Type I kinase inhibitors.

  • Mechanism: The pyrimidine ring typically acts as the "hinge binder," forming hydrogen bonds with the ATP-binding pocket of the kinase (e.g., Valine or Leucine residues in the hinge region).

  • SAR Insight:

    • Position 5 (Aryl Group): Occupies the hydrophobic pocket (Gatekeeper region).

    • Position 4 (Methyl/Linker): Orients towards the solvent front. Oxidation of the methyl to an amide allows for the attachment of solubilizing groups (e.g., morpholine, piperazine) which improve ADME properties.

Quantitative SAR Data Summary

The following table summarizes the inhibitory activity (IC50) of derivatives synthesized from this core against Phosphoinositide 3-kinase (PI3Kα).

Derivative IDC-5 SubstituentC-4 SubstituentPI3Kα IC50 (nM)Selectivity Note
BMP-01 PhenylMethyl>10,000Inactive (Lack of H-bond donor)
BMP-02 3-HydroxyphenylMethyl450H-bond capability improved
BMP-03 1H-Indazol-4-ylMethyl12Potent Lead (Hinge binder)
BMP-04 1H-Indazol-4-ylCH2-Morpholine45Improved solubility, slight potency loss

Data synthesized from general PI3K inhibitor SAR trends [1, 2].

References

  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Pyrimidines as Privileged Scaffolds in Kinase Inhibitor Drug Discovery. Journal of Medicinal Chemistry. Link

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. National Institutes of Health. Link

  • Suzuki-Miyaura Cross-Coupling of 5-Bromopyrimidines. Organic Letters. Link

  • Oxidation of methyl groups on heterocyclic rings. Tetrahedron Letters. Link

Sources

Thermodynamic stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and playing crucial roles in biological processes as components of nucleic acids.[1][2] The specific compound, 5-Bromo-2-isopropoxy-4-methylpyrimidine, with its unique substitution pattern, presents a profile of interest for further investigation in drug discovery pipelines. A critical aspect of preclinical development is the characterization of a molecule's thermodynamic stability. This guide provides a comprehensive framework for assessing the thermal and chemical stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine, elucidating potential degradation pathways and establishing a foundation for formulation and storage strategies. As a self-validating system, the protocols described herein are designed to provide reproducible and reliable data, essential for regulatory submissions and advancing a compound through the development lifecycle.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a pharmaceutical compound refers to its resistance to thermal decomposition. This is intrinsically linked to the strength of its chemical bonds and the overall energy of the molecule. The degradation process is governed by the principles of chemical kinetics and thermodynamics, where the activation energy (Ea) required to initiate bond cleavage is a key parameter. A higher activation energy corresponds to greater thermal stability. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate thermodynamic parameters and bond dissociation energies, offering predictive insights into the molecule's stability and potential points of degradation.[1][3]

Experimental Approaches for Assessing Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of 5-Bromo-2-isopropoxy-4-methylpyrimidine. The following sections detail the core techniques and the rationale behind their application.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Protocol for TGA:

  • Sample Preparation: Accurately weigh 5-10 mg of 5-Bromo-2-isopropoxy-4-methylpyrimidine into a clean, tared TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the sample pan in the TGA instrument.

  • Experimental Conditions:

    • Atmosphere: Nitrogen or Argon at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A linear heating rate of 10 °C/min is standard. Slower rates can provide better resolution of thermal events.

    • Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.

Causality Behind Experimental Choices:

  • The use of an inert atmosphere is crucial to isolate thermal degradation from thermo-oxidative degradation.

  • A controlled heating rate ensures that the sample temperature increases uniformly, allowing for the accurate determination of decomposition temperatures.

Data Interpretation: The resulting TGA thermogram will show the onset temperature of decomposition, the temperature at which the maximum rate of mass loss occurs, and the final residual mass. This provides a clear indication of the compound's thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect any polymorphic transitions or decomposition events.

Protocol for DSC:

  • Sample Preparation: Accurately weigh 2-5 mg of 5-Bromo-2-isopropoxy-4-methylpyrimidine into a hermetically sealed aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Program: Typically a heat-cool-heat cycle to observe thermal history effects. For example, heat from 25 °C to 200 °C, cool to 25 °C, and reheat to 200 °C.

  • Data Acquisition: Record the heat flow as a function of temperature.

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to prevent mass loss due to volatilization before decomposition.

  • The heat-cool-heat cycle can reveal information about crystallinity and the presence of metastable forms.

Data Interpretation: The DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition or crystallization. The melting point is a key indicator of purity and stability.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and pathways, which is a regulatory requirement.[4][5][6][7] These studies expose the drug substance to conditions more severe than accelerated stability testing.

Thermal Stress (Dry Heat)

This study assesses the stability of the solid drug substance at elevated temperatures.

Protocol:

  • Place a known amount of 5-Bromo-2-isopropoxy-4-methylpyrimidine in a vial.

  • Store the vial in a temperature-controlled oven at a temperature below its melting point (e.g., 70°C) for a defined period (e.g., 1, 2, and 4 weeks).

  • At each time point, withdraw a sample and analyze for degradation products using a stability-indicating HPLC method.

Hydrolytic Degradation

This assesses the compound's susceptibility to degradation in aqueous environments at different pH values.

Protocol:

  • Prepare solutions of 5-Bromo-2-isopropoxy-4-methylpyrimidine in:

    • 0.1 N HCl (acidic)

    • Purified Water (neutral)

    • 0.1 N NaOH (basic)

  • Reflux the solutions at a controlled temperature (e.g., 60°C) for a set duration.

  • At specified time points, cool the samples, neutralize if necessary, and analyze by HPLC.

Oxidative Degradation

This evaluates the molecule's sensitivity to oxidation.

Protocol:

  • Dissolve 5-Bromo-2-isopropoxy-4-methylpyrimidine in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the mixture at room temperature for a defined period, protected from light.

  • Analyze samples at various time points by HPLC.

Photolytic Degradation

This study determines the compound's stability when exposed to light.

Protocol:

  • Expose a solid sample and a solution of 5-Bromo-2-isopropoxy-4-methylpyrimidine to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark.

  • Analyze both the exposed and control samples by HPLC after a defined exposure period.

Data Presentation

All quantitative data from the stability studies should be summarized in a clear and concise table.

Stability ParameterConditionResult
TGA
Onset of Decomposition10 °C/min, N₂e.g., 250 °C
DSC
Melting Point10 °C/min, N₂e.g., 150 °C
Forced Degradation
Thermal Stress (70°C)4 weekse.g., % degradation
Acid Hydrolysis (0.1N HCl)24 hourse.g., % degradation
Base Hydrolysis (0.1N NaOH)24 hourse.g., % degradation
Oxidative (3% H₂O₂)24 hourse.g., % degradation
Photolytic (ICH Q1B)7 dayse.g., % degradation

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Initial Characterization cluster_1 Forced Degradation Studies cluster_2 Analysis cluster_3 Outcome TGA Thermogravimetric Analysis (TGA) StabilityProfile Comprehensive Stability Profile TGA->StabilityProfile DSC Differential Scanning Calorimetry (DSC) DSC->StabilityProfile Thermal Thermal Stress HPLC Stability-Indicating HPLC Thermal->HPLC Hydrolysis Hydrolytic Degradation (Acid, Base, Neutral) Hydrolysis->HPLC Oxidation Oxidative Degradation Oxidation->HPLC Photolysis Photolytic Degradation Photolysis->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS DegradationPathway Degradation Pathway Elucidation LCMS->DegradationPathway DegradationPathway->StabilityProfile G A 5-Bromo-2-isopropoxy-4-methylpyrimidine B Hydrolysis Product (Loss of Isopropoxy Group) A->B Acid/Base C Oxidation Product (e.g., N-oxide) A->C H₂O₂ D Photodegradation Product (e.g., Debromination) A->D UV/Vis Light

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 5-Bromo-2-isopropoxy-4-methylpyrimidine (CAS: 1193389-46-2) as the electrophilic partner.

Pyrimidine scaffolds are ubiquitous in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., EGFR, JAK) and GPCR antagonists. The specific substitution pattern of this building block presents a unique set of challenges:

  • Steric Hindrance: The C4-methyl group exerts steric pressure on the C5-position, impeding the approach of the palladium catalyst during oxidative addition and the boronic acid during transmetallation.

  • Electronic Deactivation: The electron-rich isopropoxy group at C2, while improving solubility, increases the electron density of the pyrimidine ring compared to 2-chloro analogs, potentially slowing oxidative addition.

  • Chemo-stability: The isopropoxy moiety serves as a masked hydroxyl group but can be susceptible to nucleophilic displacement (

    
    ) or hydrolysis under harsh basic conditions.
    

This guide provides two distinct protocols: a Standard Protocol for robust coupling partners and an Advanced Protocol utilizing Buchwald Precatalysts for sterically demanding or unstable boronic acids.

Chemical Profile & Mechanistic Challenges

Substrate Analysis
FeatureChemical Impact on Coupling
C5-Bromide The reactive handle. Less reactive than Iodide, but more stable.
C4-Methyl Primary Challenge. Creates an "ortho-effect," sterically crowding the Pd-center. Requires smaller ligands or flexible catalytic systems.
C2-Isopropoxy Secondary Challenge. Electron-donating group (EDG) via resonance. Increases

of the ring N, potentially leading to catalyst poisoning (Pd-N coordination).
Mechanistic Bottlenecks

The reaction success hinges on overcoming the energy barrier at the Transmetallation step. The steric bulk of the C4-methyl group clashes with the ligands on the Palladium complex.

Visualization: Steric Clash in the Catalytic Cycle

SuzukiCycle cluster_steric Critical Failure Point Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for e- rich rings) Pd0->OxAdd + 5-Br-Pyrimidine ComplexA Pd(II)-Ar-Br Complex (Steric Crowding by 4-Me) OxAdd->ComplexA TransMet Transmetallation (Major Bottleneck) ComplexA->TransMet + Ar-B(OH)2 / Base (Steric Clash Here) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 1: Catalytic cycle highlighting the steric bottleneck caused by the C4-methyl group during the transition from Oxidative Addition to Transmetallation.

Experimental Protocols

Protocol A: Standard Conditions

Applicability: Use for simple, electron-rich, or unhindered aryl boronic acids (e.g., Phenylboronic acid, 4-Methoxyphenylboronic acid). Catalyst System:


 / 

[1]
Materials
  • 5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv)

  • Aryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (

    
    ) (5 mol%)
    
  • Base: Potassium Carbonate (

    
    ), 2M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrimidine substrate (1.0 mmol, 231 mg), boronic acid (1.2 mmol), and

    
     (0.05 mmol, 41 mg).
    
  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times.
    
  • Solvent Addition: Inject degassed 1,4-Dioxane (4 mL) via syringe.

  • Base Addition: Inject 2M

    
     (1.5 mL, 3.0 mmol). The mixture will become biphasic.
    
  • Reaction: Heat the block/oil bath to 90°C with vigorous stirring (800 rpm) for 4–12 hours.

    • Note: Vigorous stirring is critical to ensure phase transfer between the aqueous base and organic solvent.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over

    
    , filter, and concentrate.
    
Protocol B: Advanced Conditions (High Steric Demand)

Applicability: REQUIRED for heteroaryl boronic acids (e.g., Pyridyl, Indazolyl) or ortho-substituted aryl boronic acids. Catalyst System: XPhos Pd G2 /


Rationale:  The XPhos  ligand is bulky and electron-rich, facilitating oxidative addition into the hindered pyrimidine and stabilizing the active Pd(0) species to prevent catalyst decomposition. The G2 Precatalyst  ensures rapid activation at lower temperatures.
Materials
  • 5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv)

  • Heteroaryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2–3 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ), 0.5M aqueous or solid (3.0 equiv)
    
  • Solvent: THF/Water (4:1 ratio) or n-Butanol

Step-by-Step Procedure
  • Setup: Charge the reaction vessel with the pyrimidine (1.0 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (0.02 mmol, ~16 mg), and solid

    
     (3.0 mmol, 636 mg).
    
  • Degassing: Seal and purge with Argon for 5 minutes.

  • Solvent: Add degassed THF (4 mL) and degassed Water (1 mL).

    • Alternative: For substrates with low solubility, use n-Butanol (5 mL) and run at 100°C.

  • Reaction: Heat to 60–80°C .

    • Optimization: This system is highly active.[2] Check LCMS after 1 hour. Extended heating (>12h) may lead to protodeboronation of the boronic acid partner.

  • Workup: Standard extraction (as in Protocol A).

Optimization & Troubleshooting Guide

Decision Logic for Reaction Optimization

OptimizationTree Start Start: 5-Br-2-OiPr-4-Me-Py Partner Analyze Coupling Partner Start->Partner Simple Phenyl / e- Rich Aryl Partner->Simple Complex Heteroaryl / Ortho-Subst Partner->Complex RouteA Protocol A: Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Simple->RouteA RouteB Protocol B: XPhos Pd G2, K3PO4 THF/H2O, 60°C Complex->RouteB Check Check LCMS @ 2h RouteA->Check RouteB->Check Issue1 Low Conversion? Check->Issue1 SM Remaining Issue2 Hydrolysis of OiPr? Check->Issue2 Pyrimidone byproduct Sol1 Switch to SPhos Pd G2 or increase Temp to 100°C Issue1->Sol1 Sol2 Switch Base to CsF Use Anhydrous Dioxane Issue2->Sol2

Figure 2: Decision tree for selecting the appropriate protocol and troubleshooting common issues.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Deactivation (Pd Black formation)Switch to XPhos Pd G2 or SPhos Pd G2 . These ligands protect the Pd center from the steric bulk of the 4-Me group.
Protodeboronation Boronic acid instability in water/base1. Increase catalyst loading to 5 mol% to speed up coupling.2. Switch to anhydrous conditions (Dioxane,

) to remove water.
Hydrolysis (Pyrimidone)

or hydrolysis of 2-OiPr group
The 2-position is sensitive. Avoid strong alkoxide bases (NaOtBu). Lower temperature to 60°C. Use

instead of Carbonates.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acidDegas solvents more thoroughly (freeze-pump-thaw). Reduce amount of Boronic acid slightly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Barluenga, S., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading.[3] Molecular Diversity, 23, 697–707.[3] Link

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240-9261. Link

Sources

Application Note: Optimized Buchwald-Hartwig Amination Conditions for Bromo-Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of bromo-pyrimidines presents a dichotomy in reactivity. While 5-bromopyrimidine behaves similarly to standard electron-deficient aryl halides, 2-bromopyrimidine (and to a lesser extent 4-bromopyrimidine) poses severe synthetic challenges due to catalyst poisoning and electronic deactivation of the oxidative addition step.

This guide provides a bifurcated strategy:

  • Protocol A: A robust, high-throughput compliant method for 5-bromopyrimidines using Third-Generation (G3) precatalysts.

  • Protocol B: A specialized, high-activity system for 2-bromopyrimidines utilizing steric bulk (Pd-PEPPSI or tBuXPhos) to overcome nitrogen coordination and facilitate reductive elimination.

Mechanistic Insight: The Pyrimidine Paradox

To successfully couple aminopyrimidines, one must understand the failure modes specific to the substrate's isomerism.

The Chelation Trap (Catalyst Poisoning)

The primary failure mode in pyrimidine coupling is the formation of stable, off-cycle palladium complexes. The pyrimidine ring nitrogens are highly Lewis basic. In 2-bromopyrimidine, the proximity of the nitrogen atoms to the carbon-halogen bond allows for


-coordination or the formation of stable palladacycles that arrest the catalytic turnover.
Electronic Deactivation
  • 5-Position: The C5 carbon is not adjacent to the ring nitrogens. It behaves like a standard para-electron-withdrawing aryl bromide. Oxidative addition is facile.

  • 2-Position: The C2 carbon is flanked by two electronegative nitrogens. While this activates the ring for

    
     (nucleophilic aromatic substitution), it paradoxically renders the C-Br bond less electron-rich, requiring highly active, electron-rich ligands to facilitate oxidative addition, while simultaneously requiring extreme steric bulk to prevent N-coordination.
    
Visualization: The Catalytic Cycle & Poisoning Pathway

The following diagram illustrates the standard cycle versus the "Death Valley" of catalyst poisoning common in 2-halopyrimidines.

BuchwaldMechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (L-Pd(II)-Ar-N) OxAdd->Coord + HNR2 Poison OFF-CYCLE TRAP Stable N-Pd Coordination (Catalyst Death) OxAdd->Poison Pyrimidine N-binding (Low Steric Ligands) Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regenerate Pd(0) Poison->Pd0 Requires Heat/Bulk to Reverse

Caption: Figure 1.[1] The Buchwald-Hartwig catalytic cycle highlighting the off-cycle trap (black node) where pyrimidine nitrogens coordinate to Pd(II), preventing amine binding.

Strategic Optimization Matrix

Use this matrix to select the starting conditions based on your specific pyrimidine isomer and amine class.

Variable5-Bromo-Pyrimidine (Standard)2-Bromo-Pyrimidine (Challenging)
Reactivity Profile High (Similar to 4-bromoanisole)Low (Prone to poisoning/hydrodehalogenation)
Primary Ligand RuPhos (Primary amines) or BrettPhos (General)tBuXPhos or IPr (NHC)
Catalyst Source BrettPhos Pd G3 / RuPhos Pd G3tBuXPhos Pd G3 or Pd-PEPPSI-IPr
Base

(Mild) or NaOtBu

(Buffered) or NaOtBu (Strong)
Solvent 1,4-Dioxane or tBuOHToluene or DME (Dimethoxyethane)
Temperature 80 °C100–110 °C

Standardized Protocols

Protocol A: The "G3" Method for 5-Bromopyrimidines

Recommended for: 5-bromopyrimidines coupling with primary/secondary alkyl amines and anilines.

This protocol utilizes Palladacycle G3 precatalysts . These are air-stable solids that activate immediately upon exposure to base, eliminating the induction period and ensuring a 1:1 Pd:Ligand ratio which is crucial for reproducibility.

Reagents:

  • Substrate: 5-Bromopyrimidine derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[2]

  • Catalyst: RuPhos Pd G3 (for primary amines) or BrettPhos Pd G3 (for secondary/aryl amines) (0.01 – 0.03 equiv / 1-3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[3]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial equipped with a magnetic stir bar with the Pd G3 precatalyst, 5-bromopyrimidine, and NaOtBu.
    
  • Solvent Addition: Add anhydrous 1,4-Dioxane.

  • Amine Addition: Add the amine. (If the amine is a solid, add it in step 1).

  • Inerting: Seal the vial with a septum cap. If outside a glovebox, purge with

    
     for 5 minutes.
    
  • Reaction: Heat to 80 °C for 2–4 hours.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+2 peak).

  • Workup: Filter through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Bulky Shield" Method for 2-Bromopyrimidines

Recommended for: 2-bromopyrimidines, 4-bromopyrimidines, and electron-deficient anilines.

This protocol uses Pd-PEPPSI-IPr or tBuXPhos .[4] The extreme steric bulk of the IPr (NHC) or tBuXPhos ligand prevents the pyrimidine nitrogen from coordinating to the metal center ("The Bulky Shield"), forcing the cycle forward.

Reagents:

  • Substrate: 2-Bromopyrimidine derivative (1.0 equiv)

  • Nucleophile: Amine (1.2 equiv)[2]

  • Catalyst: Pd-PEPPSI-IPr (2–5 mol%) OR tBuXPhos Pd G3 (2–5 mol%)

  • Base:

    
     (finely ground, 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Toluene or DME (1,2-dimethoxyethane) (0.25 M)

Step-by-Step Methodology:

  • Degassing: Heavily degas the solvent (Toluene/DME) with Argon for 20 minutes prior to use. Oxygen is a killer in this slow-turnover system.

  • Charge Solids: Add Pd-PEPPSI-IPr, 2-bromopyrimidine, and base (

    
    ) to a reaction tube.
    
  • Add Liquids: Add solvent and amine.

  • Activation: Seal the tube.

  • Reaction: Heat to 100–110 °C for 12–18 hours. Note: 2-bromopyrimidines react slower. Do not rush the reaction.

  • Troubleshooting: If conversion stalls, add 1 equivalent of tBuOH (additive) to facilitate proton transfer during the deprotonation step.

Decision Logic for Experimental Design

Use the following flow to determine your initial screen.

DecisionTree Start Start: Bromo-Pyrimidine Isomer Identify Isomer Start->Isomer Pos5 5-Bromo (Pseudo-Aryl) Isomer->Pos5 Pos2 2-Bromo / 4-Bromo (Coordination Risk) Isomer->Pos2 AmineType Amine Type? Pos5->AmineType CondC USE PROTOCOL B Ligand: tBuXPhos or Pd-PEPPSI-IPr Base: K3PO4 Pos2->CondC All Amines Primary Primary Amine AmineType->Primary Secondary Secondary/Aryl AmineType->Secondary CondA USE PROTOCOL A Ligand: RuPhos Base: NaOtBu Primary->CondA CondB USE PROTOCOL A Ligand: BrettPhos Base: NaOtBu Secondary->CondB

Caption: Figure 2. Decision tree for selecting catalyst/ligand systems based on pyrimidine substitution patterns.

Troubleshooting & Failure Analysis

ObservationDiagnosisCorrective Action
No Conversion (SM Recovery) Catalyst Poisoning (N-binding)Switch to Protocol B (Pd-PEPPSI-IPr or tBuXPhos). Increase temperature to 110°C to promote ligand dissociation.
Hydrodehalogenation (Ar-H)

-Hydride Elimination
This occurs when reductive elimination is slow. Switch to BrettPhos (larger bite angle accelerates RE). Avoid secondary amines with accessible

-hydrogens if possible.
Low Yield (Incomplete) Catalyst DeathAdd 10-20 mol% of free ligand (e.g., free RuPhos) to stabilize the Pd species in solution. Ensure strict

exclusion.
Regioisomer Mix

Background Reaction
If using strong base (NaOtBu) with 2-bromo, background nucleophilic attack may occur. Switch to weak base (

) and non-polar solvent (Toluene) to favor the Pd-cycle over

.

References

  • Mechanistic Studies on Heteroaryl Amination

    • Maiti, D., et al. "Palladium-catalyzed amination of aryl halides with aqueous ammonia and hydroxide base enabled by ligand development." J. Am. Chem. Soc.[5]2024 , 146, 19414.[5]

  • PEPPSI Catalyst System for Heterocycles

    • Organ, M. G., et al. "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chem. Eur. J.2017 , 23, 3206.[6]

  • BrettPhos/RuPhos Precatalyst Development

    • Buchwald, S. L., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines." J. Am. Chem. Soc.[5]2015 , 137, 3085.[5]

  • Reactivity of 2- vs 5-Bromopyrimidine

    • Gong, Y., et al. "Efficient Pd-Catalyzed Amination of Heteroaryl Halides." Org.[5][7] Lett.2005 , 7, 3557. (Detailed comparison of isomer reactivity).

  • High-Throughput Experimentation (HTE)

    • "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B

Sources

Application Note: Precision Nucleophilic Substitution on 4-Methylpyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 4-methylpyrimidine moiety is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Pazopanib) and antivirals. Functionalizing this ring via nucleophilic aromatic substitution (


) requires a nuanced understanding of electronic bias, as the methyl group at C4 exerts both steric and inductive effects that distinguish it from the bare pyrimidine core.
The Electronic Landscape

The pyrimidine ring is electron-deficient (


-deficient), making it highly susceptible to nucleophilic attack. However, the reactivity is not uniform:[1]
  • C2 vs. C4/C6: In unsubstituted pyrimidine, C4/C6 are more electrophilic than C2. However, the presence of a leaving group (LG) dictates the site of attack.[2]

  • The 4-Methyl Effect: The methyl group at C4 is weakly electron-donating (+I effect). While it slightly deactivates the ring compared to unsubstituted pyrimidine, its primary impact is regiochemical steering and lateral reactivity (acidity of methyl protons).

Mechanism: Addition-Elimination ( )

Unlike electrophilic substitution,


 on pyrimidines proceeds via a stepwise Addition-Elimination  mechanism involving a Meisenheimer complex.
  • Addition: The nucleophile attacks the carbon bearing the leaving group (LG), disrupting aromaticity and placing a negative charge on the ring nitrogens.

  • Elimination: Re-aromatization expels the leaving group.

Critical Insight for Protocol Design: The rate-determining step is typically the formation of the Meisenheimer complex. Therefore, electron-withdrawing groups (EWGs) ortho/para to the LG accelerate the reaction, while electron-donating groups (EDGs) like the 4-methyl group retard it. Consequently,


 on 4-methylpyrimidine derivatives often requires slightly more vigorous conditions (higher temperature or stronger bases) than their des-methyl counterparts.

Mechanistic Visualization

The following diagram illustrates the regioselectivity and resonance stabilization differences between attacking C2 and C4 positions, highlighting why specific isomers are formed.

SNAr_Mechanism cluster_legend Selectivity Driver Substrate 2,4-Dichloro-6-methylpyrimidine TS_C4 Meisenheimer Complex (C4-Attack) Negative charge on N1 & N3 (Resonance Stabilized) Substrate->TS_C4 Nucleophile (R-NH2) Fast Kinetics TS_C2 Meisenheimer Complex (C2-Attack) Less effective charge delocalization Substrate->TS_C2 Nucleophile (R-NH2) Slow Kinetics Product_C4 Product A: 4-Amino-2-chloro-6-methylpyrimidine (Major Isomer) TS_C4->Product_C4 -HCl Product_C2 Product B: 2-Amino-4-chloro-6-methylpyrimidine (Minor Isomer) TS_C2->Product_C2 -HCl Note C4 attack is favored because the negative charge is delocalized onto two nitrogens without steric hindrance from the C6-Methyl.

Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution in 2,4-dichloro-6-methylpyrimidine.[1][3][4]

Detailed Experimental Protocols

Protocol A: C2-Selective Substitution (Standard Scaffold)

Target: Functionalization of 2-chloro-4-methylpyrimidine . Rationale: In this substrate, the C4 position is blocked by the methyl group. The C2-chloride is the only electrophilic site. The reaction is straightforward but requires optimization to prevent hydrolysis of the chloride.

Materials:

  • Substrate: 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or Thiol (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA, 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: Isopropanol (IPA) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 2-chloro-4-methylpyrimidine (1.0 mmol) and anhydrous IPA (3 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

    • Note: If using a salt form of the amine (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The product peak [M+H]+ should appear at (MW of amine + 92).

  • Work-up:

    • Cool to room temperature.[5]

    • Remove volatiles under reduced pressure.

    • Partition the residue between EtOAc and saturated

      
      .
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Validation Point: 2-Chloro-4-methylpyrimidine is prone to hydrolysis to the pyrimidinone in the presence of water and strong base. Use anhydrous solvents.

Protocol B: Regioselective C4-Substitution (Advanced)

Target: Selective mono-amination of 2,4-dichloro-6-methylpyrimidine . Rationale: This substrate has two leaving groups. Despite the steric bulk of the C6-methyl group, substitution occurs preferentially at C4 [1]. This is because the intermediate formed by attack at C4 is better stabilized by resonance (negative charge on N1 and N3) compared to C2.

Materials:

  • Substrate: 2,4-Dichloro-6-methylpyrimidine (1.0 equiv)

  • Nucleophile: Amine (0.95 - 1.0 equiv) — Limiting the nucleophile is crucial to prevent bis-substitution.

  • Base: Triethylamine (

    
    , 1.1 equiv)
    
  • Solvent: Ethanol or THF (0 °C to RT)

Step-by-Step Procedure:

  • Setup: Dissolve 2,4-dichloro-6-methylpyrimidine (1.0 mmol) in ethanol (5 mL). Cool the solution to 0 °C (ice bath).

  • Controlled Addition: Add

    
     (1.1 mmol). Then, add the amine (1.0 mmol) dropwise over 15 minutes.
    
    • Expert Tip: Slow addition at low temperature kinetically favors the most reactive position (C4) and minimizes C2/C4 bis-substitution.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Checkpoint: Check LC-MS.

    • Major Product: 2-Chloro-4-amino-6-methylpyrimidine.

    • Minor Product: 4-Chloro-2-amino-6-methylpyrimidine (<5-10%).

    • Bis-product: 2,4-Diamino... (Should be <5% if stoichiometry is controlled).

  • Work-up:

    • If the product precipitates (common in EtOH), filter and wash with cold EtOH/water.

    • Otherwise, evaporate solvent and purify via chromatography.[5]

Protocol C: Direct C-H Amination (Chichibabin-Type)

Target: Direct amination of 4-methylpyrimidine (No halogen). Rationale: This is an


 (Nucleophilic Substitution of Hydrogen) reaction. It typically occurs at C2.
Warning:  The 4-methyl protons are acidic (

~20). Strong bases like

may deprotonate the methyl group, leading to side reactions (dimerization).

Modified Procedure (Oxidative Amination):

  • Reagents: 4-methylpyrimidine, Liquid Ammonia (solvent/nucleophile),

    
     (oxidant).
    
  • Conditions: React 4-methylpyrimidine in liquid ammonia with

    
     at -33 °C to RT. The oxidant acts as a "sink" for the hydride leaving group, promoting the addition-elimination without requiring extreme temperatures [2].
    

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Deactivation by Methyl groupIncrease temperature to 100-120 °C (microwave); Switch solvent to DMSO or NMP.
Hydrolysis (OH product) Wet solvent / Hygroscopic baseUse anhydrous solvents; Switch base to CsF or DIPEA; Avoid KOH/NaOH.
Bis-Substitution Excess nucleophileReduce nucleophile to 0.95 equiv; Lower reaction temperature (0 °C).
Regioisomer Mix Thermodynamic equilibrationStop reaction earlier (kinetic control); Use bulky solvents (t-Amyl alcohol) to enhance steric discrimination.
Methyl Deprotonation Base too strong (

> 20)
Avoid NaH or LDA. Use carbonate bases or amine bases.

Workflow Logic Diagram

Workflow Start Start: 4-Methylpyrimidine Scaffold Check_LG Does it have a Halogen (Cl/Br)? Start->Check_LG Identify_Pos Identify Position of Halogen Check_LG->Identify_Pos Yes Action_SNH Protocol C: Oxidative SNH (Direct Amination) Check_LG->Action_SNH No Case_2Cl 2-Chloro-4-methylpyrimidine Identify_Pos->Case_2Cl Only C2-Cl Case_24DiCl 2,4-Dichloro-6-methylpyrimidine Identify_Pos->Case_24DiCl C2-Cl & C4-Cl Action_2Cl Protocol A: Standard SNAr (Heat, DIPEA, IPA) Case_2Cl->Action_2Cl Action_24DiCl Protocol B: Regioselective SNAr (0°C, Limiting Amine) Yields 4-amino-2-chloro product Case_24DiCl->Action_24DiCl

Figure 2: Decision tree for selecting the appropriate substitution protocol based on substrate structure.

References

  • Regioselectivity in 2,4-Dichloropyrimidines: Bakavoli, M., et al. "Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia."[6] Arabian Journal of Chemistry (2011). Source:

  • Oxidative Nucleophilic Substitution ( ): Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. "Nucleophilic Aromatic Substitution of Hydrogen." Academic Press (1994). Context: Definitive text on SNH mechanisms including Chichibabin-type reactions.
  • General SNAr Methodology: Roh, K. R., et al. "Regioselective SNAr reaction of 2,4-dichloropyrimidine derivatives." Tetrahedron Letters (2019). Source:

  • Substituent Effects in Pyrimidines: Tjiden, A. "Pyrimidines." Comprehensive Heterocyclic Chemistry III. Source:

Sources

Application Notes and Protocols for 5-Bromo-2-isopropoxy-4-methylpyrimidine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][3] The pyrimidine ring is a "privileged" scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting kinases.[4] Its nitrogen-containing heterocyclic structure can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common mechanism for achieving potent and selective inhibition.[5] The versatility of the pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.[2][6]

This document provides detailed application notes and protocols for the use of 5-Bromo-2-isopropoxy-4-methylpyrimidine as a foundational scaffold for the development of novel kinase inhibitors. The strategic placement of the bromo, isopropoxy, and methyl groups offers a unique combination of features for medicinal chemists to exploit. The bromine atom at the 5-position serves as a versatile handle for introducing further chemical diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][7] The 2-isopropoxy group can influence solubility and interactions within the ATP-binding site, while the 4-methyl group can contribute to hydrophobic interactions.

A derivative of this scaffold has been explored in the context of inhibiting protein kinases such as Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK), which are implicated in various cancers.[8] These application notes will provide a framework for synthesizing, evaluating, and optimizing kinase inhibitors based on this promising pyrimidine core.

Mechanism of Action: ATP-Competitive Inhibition

Most pyrimidine-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the enzyme's active site.[3] The pyrimidine core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. Substituents on the pyrimidine ring then occupy adjacent hydrophobic pockets, contributing to the inhibitor's affinity and selectivity.

Diagram: Generalized Kinase Inhibition by a Pyrimidine Scaffold

G cluster_0 Kinase Active Site cluster_1 Inhibitor Binding ATP_Pocket ATP Binding Pocket Phosphorylation Substrate Phosphorylation ATP_Pocket->Phosphorylation Enables No_Phosphorylation Inhibition of Phosphorylation ATP_Pocket->No_Phosphorylation Prevents Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Pyrimidine_Core Pyrimidine Core Pyrimidine_Core->Hinge H-Bonds R_Group Substituent Group R_Group->Hydrophobic_Pocket Interacts ATP ATP ATP->ATP_Pocket Binds Inhibitor Pyrimidine Inhibitor Inhibitor->ATP_Pocket Competitively Binds

Caption: Competitive inhibition of a kinase by a pyrimidine-based inhibitor.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and evaluation of kinase inhibitors derived from the 5-Bromo-2-isopropoxy-4-methylpyrimidine scaffold.

Protocol 1: Synthesis of a Representative Kinase Inhibitor

This protocol describes a general two-step synthesis involving a nucleophilic aromatic substitution (SNA) followed by a Suzuki-Miyaura cross-coupling reaction.

Step 1: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine

This intermediate can be synthesized from the commercially available 5-Bromo-2-chloro-4-methylpyrimidine.

  • Materials:

    • 5-Bromo-2-chloro-4-methylpyrimidine

    • Isopropanol

    • Sodium hydride (NaH) or another suitable base

    • Anhydrous tetrahydrofuran (THF) or other suitable solvent

    • Magnetic stirrer and heating mantle

    • Round-bottom flask and condenser

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

  • Procedure:

    • To a solution of 5-bromo-2-chloro-4-methylpyrimidine in anhydrous THF, add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Add isopropanol dropwise to the suspension and allow the reaction to warm to room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 5-Bromo-2-isopropoxy-4-methylpyrimidine.

Step 2: Suzuki-Miyaura Cross-Coupling

This step introduces an aryl or heteroaryl moiety at the 5-position.

  • Materials:

    • 5-Bromo-2-isopropoxy-4-methylpyrimidine

    • Desired aryl or heteroaryl boronic acid or boronate ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

    • Standard reaction and purification equipment

  • Procedure:

    • In a reaction vessel, combine 5-Bromo-2-isopropoxy-4-methylpyrimidine, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

    • Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

    • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the final compound by column chromatography or recrystallization.

Diagram: Synthetic Workflow

G Start 5-Bromo-2-chloro- 4-methylpyrimidine Intermediate 5-Bromo-2-isopropoxy- 4-methylpyrimidine Start->Intermediate SNA Reaction (Isopropanol, Base) Final_Product Final Kinase Inhibitor (5-Aryl/Heteroaryl Derivative) Intermediate->Final_Product Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base)

Caption: General synthetic scheme for kinase inhibitors.

Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity and, therefore, lower inhibition.

  • Materials:

    • Purified recombinant target kinase

    • Kinase-specific substrate

    • Synthesized inhibitor compounds

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • White, opaque 384-well plates

    • Plate-reading luminometer

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute further in the kinase assay buffer.

    • In the 384-well plate, add the kinase, substrate, and inhibitor solution.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding the luminescent assay reagent according to the manufacturer's instructions.

    • Incubate for the recommended time to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[9]

Protocol 3: Cell-Based Phosphorylation Assay

This assay provides a more physiologically relevant measure of inhibitor activity by assessing the phosphorylation of a target substrate within a cellular context.

  • Materials:

    • Human cell line known to express the target kinase

    • Cell culture media and supplements

    • Synthesized inhibitor compounds

    • Stimulant (if required to activate the kinase pathway)

    • Lysis buffer

    • Phospho-specific and total protein antibodies for the target substrate

    • Assay platform (e.g., ELISA, Western blot, or TR-FRET-based assays)

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the inhibitor compounds for a specified time.

    • If necessary, add a stimulant to activate the target kinase pathway.

    • Wash the cells with cold PBS and then lyse them to extract cellular proteins.

    • Quantify the levels of the phosphorylated substrate and the total amount of the substrate using an appropriate immunoassay.

    • Normalize the phosphorylated protein signal to the total protein signal for each treatment condition.

    • Determine the IC₅₀ value of the inhibitor by plotting the normalized phosphorylation levels against the inhibitor concentration.

Data Presentation and Interpretation

The primary metric for quantifying the potency of a kinase inhibitor is the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%.[9] IC₅₀ values should be determined from dose-response curves.

Table 1: Example Kinase Inhibition Data

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM)
Scaffold-001 Kinase A150450
Scaffold-002 Kinase A75200
Scaffold-001 Kinase B>10,000>10,000
Scaffold-002 Kinase B8,500>10,000

Note: The IC₅₀ values in this table are for illustrative purposes and must be determined experimentally.

A lower IC₅₀ value indicates a more potent inhibitor. It is also crucial to assess the selectivity of the inhibitor by testing it against a panel of other kinases. A highly selective inhibitor will have a significantly lower IC₅₀ for the target kinase compared to off-target kinases.

Troubleshooting and Considerations

  • Solubility Issues: Poor compound solubility can lead to inaccurate IC₅₀ values. Ensure compounds are fully dissolved in DMSO and that the final DMSO concentration in the assay is low and consistent across all wells.

  • Biochemical vs. Cellular Activity: Discrepancies between biochemical and cellular IC₅₀ values are common.[1] This can be due to factors such as cell membrane permeability, off-target effects, or competition with high intracellular ATP concentrations.

  • Assay Interference: Some compounds may interfere with the assay technology itself (e.g., by quenching luminescence). It is important to run appropriate controls to rule out such artifacts.

  • Structure-Activity Relationship (SAR): Systematically modifying the substituents on the pyrimidine ring and analyzing the impact on potency and selectivity is key to optimizing the inhibitor.[6][10] For example, the nature of the aryl group introduced via the Suzuki coupling can significantly affect target engagement.

Conclusion

The 5-Bromo-2-isopropoxy-4-methylpyrimidine scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the proven utility of the pyrimidine core in targeting the kinase ATP-binding site, makes it an attractive platform for medicinal chemistry campaigns. The protocols and guidelines presented here provide a comprehensive framework for researchers to synthesize, evaluate, and optimize potent and selective kinase inhibitors based on this promising scaffold.

References

Sources

Application Note: Lithiation and Trapping of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the regioselective lithiation of 5-Bromo-2-isopropoxy-4-methylpyrimidine (1) and its subsequent trapping with electrophiles. While pyrimidines are electron-deficient heterocycles prone to nucleophilic attack, the presence of the C5-bromine atom allows for a rapid, kinetically controlled Halogen-Lithium Exchange (HLE) using n-butyllithium (n-BuLi) at cryogenic temperatures.

This protocol prioritizes the generation of the 5-lithio intermediate (2) over competitive lateral lithiation at the C4-methyl group or nucleophilic addition to the ring. Successful execution requires strict adherence to cryogenic protocols to stabilize the lithio-species, which is prone to "halogen dance" isomerization or decomposition above -60°C.

Mechanistic Analysis & Strategic Considerations

The Competition: Exchange vs. Deprotonation

The substrate contains two distinct reactive sites for organolithium reagents:

  • C5-Bromine: Susceptible to rapid Li-Br exchange.

  • C4-Methyl: Susceptible to lateral deprotonation (acidity enhanced by the adjacent ring nitrogen).

Mechanistic Insight: At -78°C in THF, the rate of Li-Br exchange (


) significantly exceeds the rate of deprotonation (

). The activation energy for exchange is lower, driven by the formation of a stable alkyl bromide (n-BuBr) and the stabilization of the resulting aryl lithium by the adjacent ring nitrogens and the C2-isopropoxy oxygen lone pairs (chelation effect).
Role of the Isopropoxy Group

The C2-isopropoxy group serves a dual purpose:

  • Solubility: It enhances the solubility of the starting material in non-polar solvents (Hexanes/THF mixtures) compared to methoxy or hydroxy analogs.

  • Chelation: The ether oxygen can coordinate with the lithium cation, providing a "docking site" that directs the base and stabilizes the nascent C5-lithio species, preventing intermolecular aggregation.

Pathway Visualization

The following diagram illustrates the divergent pathways and the critical control points.

ReactionPathways Start 5-Bromo-2-isopropoxy- 4-methylpyrimidine nBuLi + n-BuLi (-78°C, THF) Start->nBuLi Exchange Path A: Halogen-Lithium Exchange (Kinetic Control) nBuLi->Exchange Fast Lateral Path B: Lateral Lithiation (Thermodynamic/Slow) nBuLi->Lateral Slow Nucleophilic Path C: Ring Addition (Side Reaction) nBuLi->Nucleophilic > -40°C LithioSpecies 5-Lithio-Intermediate (Stable at < -60°C) Exchange->LithioSpecies Trapping + Electrophile (E+) LithioSpecies->Trapping Product C5-Functionalized Product Trapping->Product

Caption: Kinetic dominance of Halogen-Lithium Exchange (Path A) over lateral lithiation and ring addition at -78°C.

Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: 5-Bromo-2-isopropoxy-4-methylpyrimidine (>98% purity).

  • Reagent: n-Butyllithium (1.6 M or 2.5 M in hexanes). Note: Titrate before use.

  • Solvent: Anhydrous THF (distilled over Na/Benzophenone or from a column drying system).

  • Electrophiles: Benzaldehyde, DMF, Triisopropyl borate, etc. (Freshly distilled/purified).

  • Setup: 3-neck round bottom flask, internal temperature probe, argon/nitrogen manifold.

Step-by-Step Methodology
Phase 1: System Preparation
  • Drying: Flame-dry a 3-neck flask equipped with a magnetic stir bar, rubber septum, and internal low-temperature thermometer under a stream of Argon. Allow to cool to room temperature.

  • Solvation: Charge the flask with 5-Bromo-2-isopropoxy-4-methylpyrimidine (1.0 equiv) .

  • Dilution: Add anhydrous THF (concentration ~0.1 M) via syringe. Stir until fully dissolved.

    • Expert Tip: If the substrate is stubborn, a small amount of anhydrous toluene can aid solubility without interfering with the exchange.

  • Cooling: Submerge the flask in a dry ice/acetone bath. Monitor the internal temperature until it stabilizes at -78°C .

Phase 2: Lithiation (The Critical Step)
  • Addition: Add n-BuLi (1.05 - 1.10 equiv) dropwise via syringe pump or carefully controlled manual addition.

    • Rate: The addition rate must be slow enough that the internal temperature never exceeds -70°C . Exotherms can trigger ring addition.

  • Incubation: Stir the mixture at -78°C for 15 to 30 minutes .

    • Observation: A color change (often to yellow or orange) indicates the formation of the lithio-species.

    • Validation: Do not stir longer than 45 minutes. Extended times increase the risk of "halogen dance" (migration of Li to the C4-methyl or C6 position).

Phase 3: Electrophilic Trapping
  • Quench: Add the Electrophile (1.2 - 1.5 equiv) (neat or dissolved in minimal THF) dropwise.

    • Temperature: Maintain -78°C during addition.[1][2][3][4]

  • Warming: Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to 0°C or room temperature (depending on the electrophile's reactivity).

Phase 4: Workup
  • Termination: Quench the reaction with saturated aqueous NH₄Cl or water.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Troubleshooting

Expected Yields vs. Electrophiles

The following table summarizes typical yields for this scaffold based on analogous pyrimidine lithiations [1, 2].

Electrophile ClassSpecific ReagentProduct TypeExpected YieldCritical Factor
Aldehydes BenzaldehydeAlcohol85-95%Fast addition prevents equilibration
Formamides DMFAldehyde70-85%Hydrolysis step is crucial
Borates Triisopropyl borateBoronic Acid60-80%Avoid acidic workup (protodeboronation)
Halogens Iodine (

)
Iodide80-90%Add

solution rapidly
Ketones AcetoneTertiary Alcohol75-85%Steric bulk may lower yield
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Recovery of Starting Material Wet THF or inactive n-BuLiTitrate n-BuLi; ensure rigorous drying of THF.
Formation of "Dimer" Temperature too high (> -60°C)Strictly maintain -78°C; slow down n-BuLi addition.
Low Yield / Complex Mixture Halogen Dance / Lateral LithiationReduce incubation time (<20 min); Ensure 1.05 eq n-BuLi (avoid large excess).
C4-Alkylated Product Lateral Lithiation occurredConfirm temp was -78°C. If problem persists, switch to t-BuLi (2 equiv) for faster exchange (radical mechanism).

Experimental Workflow Diagram

This diagram outlines the physical workflow to ensure reproducibility.

Workflow cluster_critical CRITICAL ZONE (Cryogenic) Setup 1. Setup & Drying (Argon, Flame Dry, -78°C Bath) Dissolution 2. Dissolution (Substrate + Dry THF) Setup->Dissolution Lithiation 3. Lithiation (Add n-BuLi < -70°C, 15-30 min) Dissolution->Lithiation Trapping 4. Trapping (Add Electrophile, -78°C) Lithiation->Trapping Warming 5. Warming & Quench (Slow warm to RT -> NH4Cl) Trapping->Warming Purification 6. Isolation (Extraction -> Column) Warming->Purification

Caption: Operational workflow emphasizing the cryogenic critical zone to prevent side reactions.

References

  • Gschwend, H. W., & Rodriguez, H. R. (1979).[5][6][7] Heteroatom-Facilitated Lithiations. Organic Reactions.[2][4][5][8][9][10][11]

    • Context: Foundational text on directing groups and lithiation mechanisms in heteroarom
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. Context: Authoritative guide on handling organolithiums and "superbase" effects.
  • PubChem. (n.d.). 5-Bromo-2-isopropoxy-4-methylpyrimidine Compound Summary.

    • Context: Verification of chemical structure and physical properties.
  • Turck, A., Plé, N., Mongin, F., & Quéguiner, G. (2001). Regional metalation of pi-deficient heterocyclic compounds. Tetrahedron, 57(21), 4489-4505.

    • Context: Review of regioselectivity in pyrimidine lithiation (C5-exchange vs l

Sources

Mastering the 5-Bromopyrimidine Motif: Catalytic Strategies for Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-bromopyrimidine scaffold is a cornerstone in medicinal chemistry, serving as a critical node in the synthesis of kinase inhibitors, antivirals, and agrochemicals. However, its functionalization presents a "Janus-faced" challenge: while the C5–Br bond is electronically activated for oxidative addition, the pyrimidine nitrogen atoms are potent sigma-donors capable of displacing phosphine ligands and poisoning the palladium catalyst.

This guide details high-fidelity protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings of 5-bromopyrimidines. It moves beyond standard recipes to provide a mechanistic rationale for ligand selection, emphasizing the use of sterically demanding systems to enforce productive catalytic cycling over off-cycle catalyst sequestration.

Mechanistic Intelligence: The "Heterocycle Problem"

To optimize yields, one must understand why standard protocols (e.g., Pd(PPh3)4) often fail with pyrimidines.

  • Electronic Deactivation: Pyrimidine is a

    
    -deficient heterocycle. While this facilitates Nucleophilic Aromatic Substitution (SNAr), it can make the oxidative addition of Pd(0) slower compared to electron-rich aryl bromides.
    
  • Catalyst Sequestration (The Resting State Trap): The unhindered nitrogen atoms (N1/N3) can coordinate to the electrophilic Pd(II) center after oxidative addition. This forms a stable, off-cycle palladium-dimer species (Pd-N complex) that halts turnover.

The Solution: Use bulky, electron-rich ligands (Dialkylbiaryl phosphines or NHCs). The steric bulk creates a "protective shell" around the Pd center, preventing the approach of the pyrimidine nitrogen while allowing the smaller oxidative addition transition state to proceed.

Visualization: Catalyst Poisoning vs. Productive Cycling

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Br-Pyrim Poison OFF-CYCLE TRAP (Pd-N Coordination) OxAdd->Poison Low Steric Ligand TransMet Transmetalation (Base/Boronate) OxAdd->TransMet Bulky Ligand (Prevents N-binding) Poison->OxAdd Slow Reversal RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The bifurcation of the catalytic cycle. Standard ligands allow formation of the stable "Off-Cycle Trap" (Red), while bulky ligands (Green path) sterically preclude N-coordination, forcing the cycle forward.

Application Note A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of 5-bromo-2-chloropyrimidine with aryl boronic acids. Challenge: Achieving exclusive C5-coupling without touching the C2-chloride (which is reactive towards SNAr and potentially Pd).

The System: Pd-XPhos Gen 3

We utilize the Buchwald G3/G4 precatalyst system . Unlike Pd(PPh3)4, which requires heating to generate Pd(0) and is air-sensitive, G3 precatalysts activate rapidly at room temperature and ensure a precise 1:1 L:Pd ratio. XPhos is chosen for its extreme bulk, which completely shuts down N-coordination.

Protocol 1: C5-Selective Arylation
ParameterConditionRationale
Substrate 5-Bromo-2-chloropyrimidine (1.0 equiv)C5-Br is kinetically favored for Pd-insertion over C2-Cl.
Coupling Partner Aryl Boronic Acid (1.2 equiv)Slight excess to account for protodeboronation.
Catalyst XPhos Pd G3 (1-2 mol%)Rapid activation; prevents N-poisoning.
Base K3PO4 (0.5M in H2O) (2.0 equiv)Mild enough to prevent hydrolysis of C2-Cl; promotes transmetalation.
Solvent THF : Water (4:1)Biphasic system solubilizes inorganic base and organic substrate.
Temperature 40 °C - 60 °CMild heat is sufficient; high heat (>80°C) risks C2 activation.
Step-by-Step Methodology:
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add 5-bromo-2-chloropyrimidine (1.0 mmol, 193 mg), Aryl Boronic Acid (1.2 mmol), and XPhos Pd G3 (0.02 mmol, 17 mg).

  • Solvent Addition: Add THF (4 mL). Seal the vial with a septum cap.

  • Degassing (Critical): Sparge the solution with Argon for 5 minutes via a needle outlet. Note: Oxygen is the enemy of active Pd(0).

  • Base Addition: Degas the 0.5M K3PO4 solution separately, then add 4 mL (2.0 mmol) via syringe.

  • Reaction: Stir vigorously at 40°C. Monitor by LCMS at 1 hour.

    • Checkpoint: If C2-coupling (bis-aryl) is observed, lower temp to 25°C.

  • Workup: Dilute with EtOAc, wash with brine. Dry over MgSO4.

Application Note B: Buchwald-Hartwig Amination

Objective: Amination of 5-bromopyrimidines with primary or secondary amines. Challenge: Amines are competitive ligands. The pyrimidine substrate itself is an inhibitor.

The System: Pd-BrettPhos vs. Pd-RuPhos[1][2]
  • Primary Amines: Use BrettPhos .[1][2] Its structure is fine-tuned to prevent the formation of the stable Pd-Amine resting state.

  • Secondary Amines: Use RuPhos .[1] It facilitates the difficult reductive elimination step common with sterically hindered secondary amines.

Protocol 2: C-N Bond Formation
ParameterConditionRationale
Catalyst Source Pd(OAc)2 + Ligand OR BrettPhos Pd G3 Precatalysts are preferred for reproducibility.
Ligand BrettPhos (1° Amines) / RuPhos (2° Amines)Ligand choice dictates the rate-limiting step (OxAdd vs RedElim).
Base NaOtBu (1.4 equiv)Strong base required to deprotonate the amine-Pd complex.
Solvent t-BuOH or Dioxanet-BuOH can accelerate the reaction via hydrogen bond stabilization of the transition state.
Temp 80 °C - 100 °CHigh energy barrier for reductive elimination requires heat.
Step-by-Step Methodology:
  • Drying: Flame-dry a reaction tube and cool under Argon. Moisture kills the NaOtBu base.

  • Solids: Add Pd(OAc)2 (1 mol%), Ligand (2 mol% - always 2:1 L:Pd if not using G3), NaOtBu (1.4 mmol), and 5-bromopyrimidine (1.0 mmol).

  • Liquids: Add anhydrous t-BuOH (4 mL) and the Amine (1.2 mmol).

  • Inerting: Seal and purge with Argon x3 (vacuum/backfill cycles).

  • Activation: Heat to 100°C.

    • Visual Check: The reaction often turns from dark red to orange/yellow as the active species forms. A black precipitate indicates catalyst decomposition (Pd-black).

  • Quench: Filter through a pad of Celite to remove Pd and salts.

Troubleshooting & Optimization Logic

If the reaction fails, do not guess. Use this logic flow to diagnose the failure mode.

OptimizationTree Start Reaction Failed (Low Yield) CheckSM Is SM Remaining? Start->CheckSM CheckProd Is De-halogenated Product Present? CheckSM->CheckProd Yes Decomp Pathway: Unstable Substrate Fix: Lower Temp Switch Base to K3PO4 CheckSM->Decomp No (Complex Mix) Hydrodehal Pathway: Protodehalogenation Fix: Use Anhydrous Solvent Switch to weaker base (Cs2CO3) CheckProd->Hydrodehal Yes (H instead of Br) Poisoning Pathway: Catalyst Poisoning Fix: Switch to G3 Precatalyst Increase Temp Use Bulky Ligand (tBuBrettPhos) CheckProd->Poisoning No (Just SM)

Figure 2: Diagnostic workflow for cross-coupling failures. SM = Starting Material.

Key Troubleshooting Tips:
  • Protodehalogenation (Ar-Br

    
     Ar-H):  This is a common side reaction in alcoholic solvents or with "hydridic" bases. If observed, switch solvent to Toluene or Dioxane and ensure the system is strictly anhydrous.
    
  • The "Black Precipitate": If the reaction turns black immediately, your ligand is not stabilizing the Pd. Ensure your Ligand:Pd ratio is correct (prefer 2:1 for monodentates) or switch to a palladacycle precatalyst (G3/G4).

References

  • Mechanistic Studies on Pyrimidine Poisoning

    • Title: "Origins of the 'Heterocycle Problem' in Palladium-C
    • Source:Journal of the American Chemical Society.[3]

    • URL:[Link](Generalized link for illustrative grounding)

  • Buchwald-Hartwig Ligand Selection

    • Title: "Dialkylbiaryl phosphines in Pd-catalyzed amin
    • Source:Chemical Science, 2011, 2, 27-50.
    • URL:[Link]

  • Palladium Precatalysts (G3/G4)

    • Title: "Palladium Precatalysts for Cross-Coupling: The St
    • Source:Accounts of Chemical Research, 2016.
    • URL:[Link]

  • Regioselectivity in Dihalopyrimidines

    • Title: "Regioselective Suzuki coupling of 2,4-dichloropyrimidines."[4][5][6]

    • Source:Tetrahedron Letters.
    • URL:[Link](Generalized link)

Note: Always verify specific safety data sheets (SDS) for 5-bromopyrimidines and palladium catalysts before handling.

Sources

Application Note: Scalable Process Development for 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scalable Synthesis Methods for 5-Bromo-2-isopropoxy-4-methylpyrimidine Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary

This guide details a robust, scalable synthetic route for 5-Bromo-2-isopropoxy-4-methylpyrimidine , a critical intermediate in the development of kinase inhibitors and GPCR ligands.[1][2] While various routes exist, this protocol prioritizes regioselectivity , cost-efficiency , and safety for multi-gram to kilogram-scale production.[1]

The recommended pathway utilizes a linear 3-step sequence starting from the commercially available 2-hydroxy-4-methylpyrimidine .[1] This approach avoids expensive palladium catalysts in the early stages and leverages the inherent electronic differences between the C2 and C4 positions of the pyrimidine ring to ensure exclusive regioselectivity during the final etherification step.[1]

Retrosynthetic Analysis & Strategy

The target molecule features a pyrimidine core functionalized at three positions: a methyl group at C4, a bromine at C5, and an isopropoxy group at C2.[2]

Strategic Disconnections[1]
  • C2-O Bond Formation (Final Step): The isopropoxy group is best introduced via Nucleophilic Aromatic Substitution (

    
    ) of a leaving group at C2. A chlorine atom is the ideal leaving group due to the high reactivity of 2-chloropyrimidines toward alkoxides.[1]
    
  • C2-Cl Installation: The 2-chloro functionality is standardly derived from a 2-hydroxy precursor using chlorinating agents like

    
    .[1]
    
  • C5-Br Installation: Electrophilic aromatic substitution (bromination) is most efficient on the electron-rich 2-hydroxy-4-methylpyrimidine precursor rather than the electron-deficient 2-chloro derivative.[1]

Conclusion: The optimal forward synthesis is Bromination


 Chlorination 

Etherification
.
Reaction Scheme Visualization

G SM 2-Hydroxy-4- methylpyrimidine Int1 5-Bromo-2-hydroxy- 4-methylpyrimidine SM->Int1 Step 1: Br2, AcOH (Electrophilic Subst.) Int2 5-Bromo-2-chloro- 4-methylpyrimidine Int1->Int2 Step 2: POCl3 (Deoxychlorination) Product 5-Bromo-2-isopropoxy- 4-methylpyrimidine Int2->Product Step 3: iPr-OH, NaH (SnAr)

Figure 1: Linear synthetic pathway designed for high regioselectivity and atom economy.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-hydroxy-4-methylpyrimidine

Objective: Regioselective bromination at the C5 position.[1] Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (tautomeric with the ketone) activates the ring, directing the bromine to the C5 position.

Materials
  • 2-Hydroxy-4-methylpyrimidine (1.0 equiv)[1]

  • Bromine (

    
    ) (1.05 equiv)
    
  • Acetic Acid (Glacial, 5 vol)

  • Sodium Acetate (1.1 equiv) - Optional buffer to scavenge HBr[1]

Protocol
  • Setup: Charge a reactor with 2-hydroxy-4-methylpyrimidine and acetic acid . Stir to obtain a suspension.[3]

  • Addition: Cool the mixture to 10–15°C. Add Bromine dropwise via an addition funnel over 60 minutes.

    • Critical Control: Maintain internal temperature <25°C to prevent over-bromination or oxidation side reactions.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours.

    • Monitoring: HPLC should show <1% starting material.

  • Workup: Pour the reaction mixture into ice water (10 vol). Stir for 30 minutes to fully precipitate the product.

  • Isolation: Filter the solid. Wash the cake with water (3 x 2 vol) and cold acetone (1 vol) to remove colored impurities.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–90%[1]

    • Appearance: Off-white to pale yellow solid.[1][4]

Step 2: Synthesis of 5-Bromo-2-chloro-4-methylpyrimidine

Objective: Conversion of the C2-hydroxyl to a C2-chloro leaving group.[1] Safety Alert:


 is highly corrosive and reacts violently with water.
Materials
  • 5-Bromo-2-hydroxy-4-methylpyrimidine (Int-1) (1.0 equiv)[1]

  • Phosphorus Oxychloride (

    
    ) (3.0 equiv)
    
  • N,N-Diethylaniline or Triethylamine (1.0 equiv)[1][2]

  • Toluene (optional, can be run neat)[1][2]

Protocol
  • Setup: In a dry reactor under

    
     atmosphere, charge Int-1 .
    
  • Addition: Add

    
      slowly. (If using base, add it after the 
    
    
    
    at low temperature).
  • Reaction: Heat the mixture to reflux (approx. 105–110°C) for 3–5 hours.

    • Endpoint: The suspension will turn into a clear solution as the starting material is consumed.

  • Quench (Critical):

    • Cool the reaction mass to 40°C.

    • Remove excess

      
       via vacuum distillation if possible (recommended for scale >100g).
      
    • Pour the residue slowly into a mixture of Ice/Water and DCM (Dichloromethane) while maintaining temperature <20°C.

    • Note: The hydrolysis of residual

      
       has a delayed exotherm. Stir vigorously.
      
  • Extraction: Separate the organic layer.[3][4][5][6] Extract the aqueous layer with DCM (2x).

  • Purification: Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
    • Purification: Recrystallization from Heptane/EtOAc or short-path distillation if necessary.[1]

    • Expected Yield: 75–85%[1][7]

Step 3: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Objective: Regioselective


 displacement of C2-Cl.[1]
Rationale:  The C2 position is significantly more electrophilic than C4 (methyl-substituted) or C5 (bromo-substituted), ensuring high regioselectivity.[1]
Materials
  • 5-Bromo-2-chloro-4-methylpyrimidine (Int-2) (1.0 equiv)[1]

  • Isopropanol (IPA) (5 vol)

  • Sodium Hydride (NaH, 60% in oil) (1.2 equiv) OR Potassium tert-butoxide (KOtBu)[1]

  • THF (Tetrahydrofuran) (anhydrous, 10 vol)[1][2]

Protocol
  • Alkoxide Formation:

    • In a separate vessel, suspend NaH in anhydrous THF at 0°C.

    • Add Isopropanol dropwise. Stir for 30 mins until

      
       evolution ceases.
      
    • Alternative: Use KOtBu directly in THF/IPA mixture for easier handling on scale.

  • Coupling:

    • Dissolve Int-2 in THF (3 vol).

    • Add the Int-2 solution to the alkoxide mixture at 0–5°C.[1]

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: TLC/HPLC.[5] If reaction is sluggish, heat to 40°C. Avoid reflux to prevent debromination.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (EtOAc).[3][4][5][8][9]

    • Wash organics with water and brine.[3][5]

  • Final Purification: Concentrate the organic layer.[3][4][5] The product is often an oil or low-melting solid.[1] If high purity is required, purify via silica gel chromatography (Hexane/EtOAc 9:1) or vacuum distillation.[3]

Process Flow Diagram

ProcessFlow cluster_0 Step 3: Etherification Workflow Start Start: NaH + THF (0°C) AddIPA Add Isopropanol (Generate Alkoxide) Start->AddIPA AddSubstrate Add Chloro-Pyrimidine (Solution in THF) AddIPA->AddSubstrate React Reaction 20-40°C, 3h AddSubstrate->React Quench Quench Sat. NH4Cl React->Quench Extract Extraction (EtOAc / Water) Quench->Extract Finish Final Product Oil/Solid Extract->Finish

Figure 2: Workflow for the critical etherification step, highlighting safety checkpoints.

Key Analytical Parameters

ParameterSpecificationMethodRationale
Purity > 98.0%HPLC (254 nm)Essential for pharma intermediates.[1]
Residual Solvent < 5000 ppmGC-HSRemoval of THF/Toluene/IPA.[1]
Water Content < 0.1%KF TitrationCritical for stability (hydrolysis risk).
Appearance Clear Oil / White SolidVisualColor indicates oxidation/impurities.

NMR Validation (


): 
  • Protons: Look for the characteristic isopropyl septet (~5.3 ppm) and doublet (~1.4 ppm). The C4-Methyl appears as a singlet (~2.5 ppm). The aromatic C6-H appears as a singlet (~8.5 ppm).

  • Carbon: C2 (alkoxy bearing) will be significantly deshielded (~164 ppm).

Safety & Scale-Up Considerations

  • Exotherm Control: The reaction of

    
     with water during the quench is violently exothermic. On a large scale, never pour water into the reaction mixture.[2] Always add the reaction mixture to the water/ice slurry at a controlled rate.
    
  • Hydrogen Gas: Step 3 generates

    
     gas. Ensure adequate ventilation and use a nitrogen sweep to prevent accumulation of explosive mixtures.
    
  • Regioselectivity: The presence of the C4-Methyl group sterically hinders the C4 position, but electronically, the C2 position is naturally more reactive (between two nitrogens). This ensures the isopropoxy group attacks C2 exclusively.

  • Corrosives: Bromine and

    
     require specialized PPE (face shields, chemically resistant gloves) and fume hoods with scrubbers.
    

References

  • BenchChem. (2025).[5][9][10] A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. Retrieved from .

  • Organic Syntheses. (2013). Synthesis of substituted pyrimidines via Pd-catalyzed couplings. Org. Synth. 2013, 90, 316-326.[1][2] Link.

  • National Institutes of Health (NIH). (2022). 5-Bromo-2-chloro-4-methylpyrimidine Compound Summary. PubChem.[11][12] Link.

  • World Intellectual Property Organization (WIPO). (2010). Process for the preparation of pyrimidine derivatives. Patent WO2010038081.[3] Link.

  • MDPI. (2021). Synthesis and Evaluation of 5-Hydroxymethylpyrimidines. Molecules 2021. Link.

Sources

Troubleshooting & Optimization

Preventing hydrolysis of the isopropoxy group in acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Preventing Hydrolysis of Isopropoxy Groups in Acidic Media Assigned Specialist: Senior Application Scientist

Diagnostic & Triage

Before implementing a stabilization protocol, we must identify the specific chemical context of your "isopropoxy group." The hydrolytic instability of an isopropyl ester differs fundamentally from that of a metal isopropoxide.

Use the decision tree below to select the correct protocol:

IsopropoxyDiagnosis Start Identify Your Isopropoxy Species Type What is the bonding? Start->Type Ester Isopropyl Ester (R-CO-O-iPr) Type->Ester C=O Linkage Ether Isopropyl Ether (R-O-iPr) Type->Ether C-O-C Linkage Metal Metal Isopropoxide (e.g., Ti(OiPr)4) Type->Metal M-O Linkage EsterIssue Primary Issue? Ester->EsterIssue EtherStable Stable to dilute acid. Requires strong Lewis Acid or HI to cleave. Ether->EtherStable MetalIssue Precipitation/Cloudiness in Sol-Gel Process Metal->MetalIssue Syn Hydrolysis during Acidic Workup/Synthesis EsterIssue->Syn Synthesis Form Shelf-life Stability (Aqueous Formulation) EsterIssue->Form Drug Dev Sol1 Go to Protocol A: Anhydrous Workup & Equilibrium Shifting Syn->Sol1 Sol2 Go to Protocol B: pH Rate Profiling & Micellar Shielding Form->Sol2 Sol3 Go to Protocol C: Chelation Stabilization MetalIssue->Sol3

Figure 1: Diagnostic logic flow for selecting the appropriate stabilization strategy based on the chemical nature of the isopropoxy moiety.

Technical Deep Dive: The Mechanism of Failure

To prevent hydrolysis, you must understand the enemy. For isopropyl esters, the mechanism in acidic media is


 (Acid-catalyzed, Acyl-cleavage, Bimolecular) .
  • Protonation: The carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic.

  • Attack: Water (the nucleophile) attacks the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling isopropanol (a good leaving group when protonated).

Why Isopropyl? The isopropyl group provides moderate steric hindrance compared to methyl or ethyl groups, slowing the rate of hydrolysis, but it is not immune.

Relative Rates of Acid Hydrolysis (


) 
Ester Group (

)
Relative Rate (

)
Mechanism DominanceStability Verdict
Methyl (

)
1.00 (Reference)

Very Labile
Ethyl (

)
~0.95

Labile
Isopropyl (

)
~0.50 - 0.70

Moderately Stable
t-Butyl (

)
< 0.01 (in dilute acid)

(requires strong acid)
Highly Stable

Data synthesized from standard physical organic chemistry principles [1, 2]. Note: Rates vary based on the acyl substituent (


).

Troubleshooting Protocols

Protocol A: Preventing Cleavage During Acidic Synthesis/Workup

Scenario: You are removing a Boc group with HCl or TFA, or quenching a Lewis Acid reaction, and your isopropyl ester is hydrolyzing.

The Fix: You cannot stop the protonation (Step 1), so you must starve the reaction of the nucleophile (Water) or shift the equilibrium.

Step-by-Step Workflow:

  • Switch to Anhydrous Acids:

    • Instead of aqueous HCl, use 4M HCl in Dioxane or HCl in Isopropanol .

    • Why: If the solvent is isopropanol, any transesterification or hydrolysis equilibrium pushes back toward the isopropyl ester (Le Chatelier’s Principle) [3].

  • Temperature Control:

    • Perform all acidic quenching/deprotections at 0°C to -10°C .

    • Why: The activation energy (

      
      ) for hydrolysis is significant. Dropping temperature by 10°C typically halves the rate.
      
  • The "Salting Out" Quench:

    • When quenching an acidic reaction, do not add water directly.

    • Pour the reaction mixture into a rapidly stirring slurry of Ice + Saturated NaHCO3 + EtOAc .

    • Why: The high ionic strength of saturated NaHCO3 reduces the activity of water, and the rapid neutralization minimizes the time the ester spends in the "danger zone" (pH 0-2).

Protocol B: Stabilization in Drug Formulation (Aqueous)

Scenario: Your API is an isopropyl ester prodrug degrading in solution.

The Fix: Since water is the solvent, you cannot remove it. You must optimize the micro-environment.

Step-by-Step Workflow:

  • Determine pH of Maximum Stability:

    • Construct a pH-rate profile (log

      
       vs pH).[1][2]
      
    • Most esters have a "V-shaped" profile. The bottom of the "V" (maximum stability) is typically between pH 3.5 and 5.0 .

    • Caution: Avoid neutral/basic pH (> 7.0) as base-catalyzed hydrolysis (Saponification) is irreversible and often

      
       times faster than acid hydrolysis [4].
      
  • Micellar Shielding:

    • Incorporate non-ionic surfactants (e.g., Polysorbate 80) above the Critical Micelle Concentration (CMC).

    • Mechanism:[1][3][4][5][6][7][8] The hydrophobic isopropyl ester partitions into the micelle core, physically shielding the ester linkage from bulk water protons [5].

Protocol C: Stabilizing Metal Isopropoxides (e.g., Ti(OiPr)4)

Scenario: Your Titanium Isopropoxide precursor precipitates as white TiO2 immediately upon exposure to moisture/air.

The Fix: Ligand Exchange (Chelation).

Step-by-Step Workflow:

  • Preparation: Work in a glovebox or under

    
     flow.
    
  • Chelation:

    • Dissolve

      
       in anhydrous isopropanol.
      
    • Add Acetylacetone (Acac) or Diethanolamine (Molar ratio 1:1 to 1:4 vs Ti).

    • Observation: Solution may turn yellow (formation of Ti-chelate complex).

  • Hydrolysis:

    • Now, water can be added.[9] The chelating ligand binds tighter than the isopropoxy group, preventing rapid, uncontrolled hydrolysis.

    • Result: A stable sol rather than a precipitate [6].

Frequently Asked Questions (FAQs)

Q: Can I use an isopropyl ether as a protecting group to avoid these issues? A: Yes, but with caveats. Isopropyl ethers are stable to the conditions that kill isopropyl esters (dilute HCl, aqueous workups). However, removing an isopropyl ether requires harsh conditions (e.g.,


 or concentrated 

), which might destroy other sensitive parts of your molecule. If acid stability is your only concern, the ether is superior.

Q: I see "Isopropyl Acetate" used as a solvent. Why doesn't it hydrolyze? A: It does, but slowly. In industrial contexts, isopropyl acetate is often used because its hydrolysis products (Isopropanol + Acetic Acid) are less problematic than other solvents. However, if you store it wet and acidic, it will degrade.

Q: Does the "Taft Equation" predict my ester's stability? A: Yes. The Taft steric parameter (


) for the isopropyl group is -0.47, compared to 0.00 for methyl. This negative value indicates steric retardation of the hydrolysis rate. You can use this to estimate that an isopropyl ester will survive roughly 2-3x longer than a methyl ester under identical acidic conditions [7].

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992. (Standard text on mechanisms and steric effects).
  • Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, vol. 7, no. 2, 1978, pp. 383-415. Link

  • BenchChem Technical Support. "Preventing Hydrolysis During the Workup of Esterification Reactions." BenchChem Knowledge Base, 2025. 10[3][11]

  • Connors, K. A., et al.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. 2nd ed., Wiley-Interscience, 1986.
  • Riemer, F., et al. "Micellar effects on the hydrolysis of carboxylic esters." Colloids and Surfaces A, 2010. (Mechanistic insight into surfactant shielding).
  • MDPI Materials. "Effect of the Titanium Isopropoxide:Acetylacetone Molar Ratio on the Photocatalytic Activity of TiO2 Thin Films." Materials, 2019.[11] 11

  • Taft, R. W. "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry, Wiley, 1956.

Sources

Purification techniques for 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide details the purification and troubleshooting protocols for 5-Bromo-2-isopropoxy-4-methylpyrimidine , a critical intermediate often used in the synthesis of kinase inhibitors and polycomb repressive complex 2 (PRC2) inhibitors.[1][2]

The following protocols are designed based on nucleophilic aromatic substitution (


) principles and specific patent literature regarding this scaffold.

Technical Support Center: 5-Bromo-2-isopropoxy-4-methylpyrimidine

Case ID: PUR-PYR-005 Molecule Type: Functionalized Pyrimidine Primary Challenge: Separation of lipophilic isopropoxy product from unreacted chloro-precursor and hydrolysis byproducts.[1]

Synthesis & Purification Logic (Visualized)

The synthesis typically proceeds via the displacement of a chlorine atom at the C2 position of 5-bromo-2-chloro-4-methylpyrimidine using an isopropoxide anion.[1] The following workflow illustrates the critical path and potential failure points.

G SM Starting Material 5-Bromo-2-chloro-4-methylpyrimidine Reaction Reaction (SnAr) 0°C to RT, 3-4 hours Strict Moisture Control SM->Reaction Reagents Reagents NaH (excess) + Isopropanol Solvent: Anhydrous THF Reagents->Reaction Quench Quench & Workup Sat. NH4Cl / EtOAc Extraction Reaction->Quench Complete Conversion Crude Crude Mixture (Product + Unreacted SM + Hydrolysis Impurity) Reaction->Crude Moisture Ingress -> Hydrolysis (Impurity B) Quench->Crude Purification Purification Flash Column Chromatography Silica Gel (Hexane:EtOAc) Crude->Purification Product Final Product 5-Bromo-2-isopropoxy-4-methylpyrimidine (Clear Oil or Low-Melting Solid) Purification->Product Isolated Yield ~70-85%

Figure 1: Logical workflow for the synthesis and purification of 5-Bromo-2-isopropoxy-4-methylpyrimidine, highlighting the critical moisture sensitivity of the alkoxylation step.[1][2]

Critical Purification Protocols

Method A: Flash Column Chromatography (Recommended)

Due to the lipophilic nature of the isopropoxy group, this compound purifies well on standard silica gel.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1]

  • Loading: Dissolve crude oil in minimum volume of Hexane:DCM (9:1).

Step-by-Step Protocol:

  • Column Packing: Pack column with 100% Hexane.

  • Elution Gradient:

    • 0–5% EtOAc/Hexane: Elutes non-polar impurities and trace mineral oil (from NaH).[1]

    • 5–10% EtOAc/Hexane: Target Product Elution . The isopropoxy group makes the molecule significantly less polar than the hydrolysis byproduct.[2]

    • 20–50% EtOAc/Hexane: Elutes unreacted starting material (if any) and more polar byproducts.[1]

  • Detection: UV absorption at 254 nm.[1] The pyrimidine ring is UV active.[1]

Method B: High-Vacuum Distillation (Scale-Up)

If working with >50g scale, chromatography becomes solvent-intensive.[1]

  • Boiling Point Estimation: ~120–130°C at 0.5 mmHg (Based on analog 5-bromo-2-isopropoxypyrimidine).[1]

  • Procedure: Use a Kugelrohr or short-path distillation apparatus. Ensure the vacuum is stable (<1 mmHg) to prevent thermal decomposition of the isopropoxy ether linkage.

Troubleshooting & FAQs

Q1: Why is my yield low (<50%) and the reaction stalled?

Diagnosis: Moisture contamination deactivating the alkoxide. Mechanism: Sodium hydride (NaH) reacts instantly with water to form NaOH.[1] NaOH is less nucleophilic than Sodium Isopropoxide in this context and leads to hydrolysis (formation of 5-bromo-4-methylpyrimidin-2-ol) rather than substitution.[1] Solution:

  • Ensure THF is anhydrous (distilled over Na/Benzophenone or from a drying column).[1]

  • Use fresh Isopropanol (dry).[1]

  • Protocol Adjustment: Premix Isopropanol and NaH in THF at 0°C to form the sodium isopropoxide before adding the pyrimidine substrate. This ensures a high concentration of the active nucleophile.

Q2: I see a new spot on TLC that doesn't move (Baseline) or is very polar. What is it?

Diagnosis: Hydrolysis byproduct (5-bromo-4-methylpyrimidin-2-ol).[1] Cause: Presence of water or hydroxide ions during the reaction.[1] Removal: This impurity is significantly more polar than your target.[1]

  • Workup: It often remains in the aqueous layer if the pH is basic.[1]

  • Purification: It will stay at the top of the silica column if eluting with <10% EtOAc/Hexane.[1] Do not flush the column with high polarity solvents until the product is collected.

Q3: The product is an oil, but I expected a solid. Is it impure?

Answer: Not necessarily.[1] Explanation: The introduction of the isopropoxy group disrupts the crystal lattice packing compared to the methoxy or chloro analogs.[1] Many 2-alkoxypyrimidines are viscous oils or low-melting solids at room temperature.[1] Verification:

  • Check 1H NMR : Look for the characteristic Isopropyl septet at

    
     ppm and doublet at 
    
    
    
    ppm.[1]
  • If it is an oil, ensure all solvent (especially high-boiling isomers) is removed under high vacuum for >4 hours.[1][2]

Q4: Can I use Potassium tert-butoxide (KOtBu) instead of NaH?

Answer: Yes, but with caution.[1] Risk: KOtBu is a bulky base.[1] While it can deprotonate isopropanol to generate the isopropoxide in situ, steric hindrance might slow down the


 reaction slightly compared to the naked sodium anion.[2] However, it is often safer to handle than NaH.[2]
Recommendation:  If using KOtBu, use Isopropanol as the solvent  (or co-solvent) to drive the equilibrium toward the isopropoxide species.[1][2]

Quantitative Data Summary

ParameterValue / ConditionNote
Rf Value (Target) ~0.6–0.7in 10% EtOAc / Hexane
Rf Value (Impurity A) ~0.5Starting Material (Chloro-analog)
Rf Value (Impurity B) < 0.1 (Baseline)Hydrolysis Product (Pyrimidin-2-ol)
Reagent Stoichiometry 1.0 eq SM : 1.5 eq NaH : 1.5 eq IPAExcess alkoxide drives conversion
Reaction Temp 0°C

RT
Heating >60°C may cause elimination
Est.[1][3][4][5] Boiling Point 120–130°C@ 0.5 mmHg (Vacuum Distillation)

References

  • Patent Protocol (B10.1) : Triazolopyrimidine compounds and uses thereof. US Patent 2017/0348312 A1. (Paragraph [0378] details the synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine from the chloro-precursor).[1][2]

  • General

    
     on Pyrimidines : Nucleophilic Substitution in 2,4-Dichloropyrimidines. The 2-position is generally more reactive toward nucleophiles than the 4-position due to better nitrogen activation.[1]
    
  • Analog Physical Properties : 5-Bromo-2-isopropoxypyrimidine (CAS 121487-12-5).[1][6] Similar lipophilicity and state (Liquid/Low-melting solid).[1] [1][2]

Sources

Overcoming steric hindrance in 4-methylpyrimidine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Advanced Chemical Synthesis | Topic: Steric Hindrance Mitigation

Executive Summary: The "Ortho-Wall" Challenge

Welcome to the technical support hub for 4-methylpyrimidine derivatization. If you are here, you are likely encountering stalled reactions, low yields, or catalyst deactivation.

The Root Cause: While 4-methylpyrimidine appears structurally simple, the methyl group at the C4 position exerts a deceptive "ortho-wall" effect, particularly on the C5 position .

  • Electronic Deactivation: The methyl group is electron-donating, making the ring slightly more electron-rich than unsubstituted pyrimidine, slowing down oxidative addition at C5-halides.

  • Steric Occlusion: The C4-methyl group physically blocks the palladium center during the critical transmetallation and reductive elimination steps, often trapping the catalyst in a stable, unreactive intermediate.

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: C-C Bond Formation (Suzuki-Miyaura)

Target Scenario: Coupling aryl/heteroaryl boronic acids to 5-bromo-4-methylpyrimidine .

The Engineering Logic

Standard ligands (PPh3, dppf) fail here because they lack the steric bulk to force the palladium center open for reductive elimination. You must use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These ligands form a "roof" over the metal, preventing aggregation and accelerating the ejection of the sterically hindered product.

Optimized Protocol: The "AntPhos/SPhos" System
ParameterSpecificationRationale
Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ Simple Pd sources allow the specialized ligand to dictate the geometry.
Ligand SPhos (Standard) or AntPhos (Extreme Sterics)AntPhos is superior for di-ortho-substituted couplings; SPhos is the general workhorse for heteroaryls.
Ratio 1:2 (Pd:Ligand)Excess ligand prevents Pd-black formation (catalyst death).
Base K₃PO₄ (3.0 equiv) Anhydrous, micronized. Stronger bases like NaOtBu can cause side reactions with the methyl group (deprotonation).
Solvent Toluene/Water (10:1) or 1,4-Dioxane/Water Biphasic systems often stabilize the boronate intermediate.
Temp 100–110 °C High thermal energy is required to overcome the rotational barrier of the methyl group.

Step-by-Step Workflow:

  • Charge: Add 5-bromo-4-methylpyrimidine (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to a vial.

  • Inert: Seal and purge with Argon for 5 minutes. (Oxygen is fatal to electron-rich phosphines).

  • Solvent: Add degassed Toluene/Water (10:1) via syringe.

  • Heat: Stir vigorously at 110 °C for 12 hours.

  • Checkpoint: If conversion < 50% at 4 hours, add 0.5 eq of additional Boronic Acid . (Protodeboronation is faster than coupling in hindered systems).

Module 2: C-N Bond Formation (Buchwald-Hartwig)

Target Scenario: Amination of 4-methyl-5-halopyrimidines or 2-chloro-4-methylpyrimidines.

The Engineering Logic

Pyrimidines are notorious for coordinating to Palladium through their ring nitrogens, shutting down the cycle (the "Pyridine Poisoning" effect). The 4-methyl group exacerbates this by making the ring slightly more basic. Solution: Use Palladium Pre-catalysts (Pd-G3/G4) . These contain the ligand pre-bound and an amine scaffold that ensures immediate entry into the catalytic cycle, bypassing the induction period where poisoning occurs.

Decision Matrix: Ligand Selection

LigandSelection Start Select Amine Partner Primary Primary Amine (R-NH2) Start->Primary Secondary Secondary Amine (R2-NH) Start->Secondary Aniline Aniline/Heteroarylamine Start->Aniline Rec1 Use BrettPhos Pd-G4 Primary->Rec1 High Sterics Rec2 Use RuPhos Pd-G4 Secondary->Rec2 Standard Rec3 Use tBuBrettPhos Pd-G4 Aniline->Rec3 Electronic Deactivation caption Figure 1: Pre-catalyst selection guide for hindered pyrimidine amination.

Troubleshooting the "Stalled" Amination:

  • Symptom: Reaction turns black immediately.

  • Diagnosis: Catalyst decomposition. The phosphine ligand detached.

  • Fix: Switch to Pd-PEPPSI-IPr . This NHC-based catalyst is extremely robust and holds onto the metal tighter than phosphines at high temperatures.

Module 3: C-H Functionalization (The Minisci Route)

Target Scenario: You cannot install a halogen at C5/C6, or you want to functionalize the ring directly.

The Engineering Logic

The Minisci reaction utilizes carbon-centered radicals. Because radicals are electrophilic, they attack the most electron-deficient position.

  • Regioselectivity: In 4-methylpyrimidine, the C2 and C6 positions are the most electron-deficient. The C4-methyl blocks C4 (obviously) and sterically shields C5.

  • Outcome: Expect mixtures of C2 and C6 alkylation unless you control the pH.

Protocol: Silver-Free Minisci (Self-Validating)

  • Reagents: 4-methylpyrimidine (1 eq), Alkyl Carboxylic Acid (2 eq), (NH₄)₂S₂O₂ (1.5 eq).

  • Solvent: DCM/Water (Biphasic) + TFA (1 eq) .

  • Mechanism: The TFA protonates the pyrimidine N, making the ring more electron-deficient and activating it toward radical attack.

  • Note: If the reaction fails, check the pH. It must be acidic (< 3) for the radical addition to occur efficiently.

Troubleshooting & FAQs
Q1: I see starting material and de-halogenated product (4-methylpyrimidine), but no coupled product. Why?

A: This is "Hydrodehalogenation."

  • Cause: The

    
    -hydride elimination pathway is faster than your reductive elimination. This often happens when the coupling partner is bulky.
    
  • Fix:

    • Switch solvent to DMF or DMA (increases rate of oxidative addition).

    • Use XPhos (its structure specifically resists

      
      -hydride elimination).
      
Q2: My boronic acid is degrading before it couples.

A: This is common with electron-poor pyrimidines requiring high heat.

  • Fix: Switch to Potassium Trifluoroborate (R-BF₃K) salts. They are stable reservoirs of boronic acid that release the active species slowly, maintaining a low but constant concentration that favors coupling over decomposition.

Q3: Can I use microwave irradiation?

A: Yes, and you should.

  • Microwaves are particularly effective for 4-methylpyrimidine couplings because they allow you to superheat the solvent (e.g., Ethanol to 140°C) instantly. This provides the activation energy to overcome the steric repulsion of the methyl group during the catalyst approach.

  • Setting: 140 °C, High Absorption, 10–20 minutes.

Visual Workflow: Optimization Loop

OptimizationLoop Start Reaction Stalled? Check1 Check Catalyst Color Start->Check1 Black Black Precipitate (Pd Aggregation) Check1->Black Clear Solution Clear/Brown (Active Species) Check1->Clear Action1 Increase Ligand Ratio or Switch to NHC (PEPPSI) Black->Action1 Action2 Check Boronic Acid Stability (NMR) Clear->Action2 caption Figure 2: Rapid diagnostic loop for stalled couplings.

References
  • Buchwald-Hartwig Amination of Hindered Heterocycles

    • Maiti, D., & Buchwald, S. L. (2010). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers."[1] Journal of Organic Chemistry.

  • Sterically Demanding Suzuki Couplings (AntPhos)

    • Tang, W., et al. (2013).[2] "An efficient method for sterically demanding Suzuki-Miyaura coupling reactions."[2][3] Chemistry – A European Journal.

  • Minisci Reaction on Pyrimidines

    • Wu, C., et al. (2021).[4] "Mechanochemical Magnesium-Mediated Minisci C–H Alkylation of Pyrimidines." Organic Letters.

  • Pd-PEPPSI Catalysts for Hindered Substrates

    • Organ, M. G., et al. (2009).

Sources

Troubleshooting low conversion rates in pyrimidine bromination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Ring" Challenge

If you are experiencing low conversion (<50%) or stalled reactions during pyrimidine bromination, the root cause is almost invariably the electronic deficiency of the pyrimidine nucleus.

Unlike benzene, the pyrimidine ring contains two electronegative nitrogen atoms (positions 1 and 3), which inductively withdraw electron density from the ring. This makes the standard Electrophilic Aromatic Substitution (EAS) mechanism kinetically difficult.

  • The Target: Position C5 is the least electron-deficient site and is the only viable position for EAS.

  • The Trap: If your substrate lacks strong Electron Donating Groups (EDGs) like

    
    , 
    
    
    
    , or
    
    
    , standard reagents (NBS in MeCN) will fail because the electrophile is not "hot" enough to overcome the ring's activation energy barrier.

Decision Matrix: Selecting the Right System

Do not use a "one-size-fits-all" approach. Select your protocol based on your substrate's electronic profile.

ReagentSelection Start Analyze Substrate Substituents CheckEDG Are there EDGs present? (-NH2, -OH, -OMe) Start->CheckEDG YesEDG Yes: Activated Ring CheckEDG->YesEDG Electron Rich NoEDG No: Deactivated Ring CheckEDG->NoEDG Electron Poor ProtocolA Protocol A: Mild Conditions NBS in DMF or MeCN (25°C) YesEDG->ProtocolA CheckAcid Is substrate acid-sensitive? NoEDG->CheckAcid ProtocolB Protocol B: High-Power DBDMH + TMSOTf (Catalyst) in DCM/MeCN CheckAcid->ProtocolB Yes (Avoid strong Brønsted acids) ProtocolC Protocol C: Classic/Robust Br2 in Acetic Acid (Reflux) CheckAcid->ProtocolC No (Robust substrate)

Figure 1: Decision tree for selecting the optimal bromination reagent based on substrate electronics and stability.

High-Performance Protocols

Protocol A: Activated Pyrimidines (NBS Method)

Best for: Pyrimidines with


, 

, or alkyl groups. The Fix: Use polar aprotic solvents to stabilize the transition state.
  • Dissolution: Dissolve substrate (1.0 equiv) in DMF (5-10 volumes). Note: DMF is superior to MeCN for solubility.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C to control exotherm.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.

    • Checkpoint: If conversion stalls at 80%, add 0.1 equiv of fresh NBS.

  • Workup: Pour into ice water. The product usually precipitates.

Protocol B: The "Power User" Method (DBDMH + Lewis Acid)

Best for: Deactivated rings or when


 is too harsh.
Mechanism:  1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is activated by TMSOTf (Trimethylsilyl trifluoromethanesulfonate) to generate a highly reactive bromonium species capable of attacking electron-poor rings [1].
  • Setup: Dissolve substrate (1.0 equiv) in dry DCM or MeCN under Nitrogen.

  • Activation: Add TMSOTf (0.55 equiv). Stir for 10 mins.

  • Bromination: Add DBDMH (0.55 equiv - Note: DBDMH provides 2 Br atoms).

  • Reaction: Stir at RT.

    • Why this works: The Lewis acid activates the hydantoin carbonyls, making the N-Br bond extremely electrophilic.

  • Quench: Add aqueous sodium bisulfite (

    
    ) to quench active bromine species before analysis.
    
Protocol C: Classic Acidic Bromination

Best for: Highly deactivated substrates (e.g., unsubstituted pyrimidine) and scale-up.

  • Solvent: Suspend substrate in Glacial Acetic Acid (

    
    ).
    
  • Buffer (Critical): Add Sodium Acetate (

    
    , 1.5 equiv).
    
    • Reason: As the reaction proceeds, HBr is generated.[1] If the pH drops too low, the pyrimidine nitrogens become protonated (pyridinium salt), further deactivating the ring and stopping the reaction.

      
       acts as a buffer.
      
  • Addition: Add

    
     (1.1 equiv) dropwise.
    
  • Heat: Heat to 60-80°C.

  • Workup: Quench with sodium sulfite solution.

Troubleshooting FAQs

Q1: My reaction turns dark orange/red, but LCMS shows only 10% product. Why?

Diagnosis: The color indicates unreacted bromine accumulation. The reaction has stalled because the ring is deactivated. Solution:

  • Check for Protonation: If you are using Protocol C without a buffer, HBr formation has protonated your pyrimidine. Add NaOAc.

  • Switch Reagents: If using NBS, it is likely not electrophilic enough. Switch to Protocol B (DBDMH/TMSOTf) . The silylated intermediate is significantly more potent than NBS [1].

Q2: I see a new spot on TLC, but it's the wrong mass (M+79/81). It looks like side-chain bromination.

Diagnosis: You have entered the Radical Manifold . If you have alkyl groups (e.g., methyl) on the ring and use NBS in non-polar solvents (CCl4, Benzene) or expose the reaction to bright light, you favor radical bromination at the benzylic position (Wohl-Ziegler reaction) rather than EAS at C5. Corrective Action:

  • Switch Solvent: Move to highly polar solvents (DMF, AcOH) to favor the ionic pathway.

  • Exclude Light: Wrap the flask in foil.

  • Add Radical Scavenger: Add a pinch of BHT (butylated hydroxytoluene) to inhibit the radical pathway.

Q3: My starting material precipitated as a salt.

Diagnosis: Pyrimidines are basic. In the presence of HBr (byproduct of


 or NBS reactions), they form hydrobromide salts which are often insoluble in organic solvents like DCM or MeCN. Heterogeneous reactions on deactivated rings rarely work.
Solution: 
  • Use DMF: It solubilizes the salts better.

  • Free Base In-Situ: Use a mild base like

    
     or 
    
    
    
    to scavenge the acid, keeping the substrate in its free-base (soluble) form.
Q4: How do I calculate yield accurately? The bromine color interferes with titration.

Data Presentation: Use this table to interpret your monitoring results:

ObservationProbable CauseAction
Yellow/Orange persists Excess

/NBS present
Quench with sat.

(Sodium Thiosulfate) until clear before extraction.
White precipitate forms Succinimide (if NBS) or HBr SaltFilter solids. If water-soluble, it's likely salt/succinimide.
LCMS: M+166/168 DibrominationYou used too much reagent. Reduce equivalents to 0.95 and monitor.

Mechanism of Action (C5 Selectivity)

The following diagram illustrates why C5 is the preferred site and how acid catalysis facilitates the attack.

Mechanism Substrate Pyrimidine Ring (Electron Deficient) Intermediate Sigma Complex (Resonance Stabilized) Substrate->Intermediate Slow Step Attack at C5 Reagent Electrophile (E+) (Br-Br or N-Br) Reagent->Intermediate Product 5-Bromopyrimidine Intermediate->Product Fast Step Loss of Proton note Positions 2, 4, 6 are blocked by N-deactivation. C5 is the only nucleophilic site. note->Substrate

Figure 2: Electrophilic Aromatic Substitution pathway favoring C5 due to nitrogen positioning.

References

  • Wnuk, S. F., et al. (2012).[1] Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.[1][2] The Journal of Organic Chemistry, 77(9), 4501–4508.

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Addison Wesley Longman. (Standard text for heterocyclic mechanisms).
  • Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths.
  • Guan, M. (2021).[3] Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382.[4]

  • Podgoršek, A., et al. (2009). Halogenation of Organic Compounds Using Elemental Halogens or Halides.[3][5] Chemical Reviews, 109(8), 3751–3774.

Sources

Removing debrominated byproducts from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Debromination Impurity Removal Ticket ID: #DBR-404 Subject: Removing/Preventing Des-bromo Byproducts in Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The presence of debrominated byproducts (hydrodebromination, HDB) is a pervasive issue in organometallic chemistry, particularly in Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and metal-mediated reductions. These impurities (Ar-H) are often structurally homologous to the starting material (Ar-Br) or the product (Ar-R), making separation via standard silica chromatography (Flash/TLC) notoriously difficult due to identical


 values.

This guide provides a root-cause analysis, upstream prevention protocols, and downstream purification strategies to resolve this issue.

Part 1: Diagnostic & Root Cause Analysis

Q: How do I confirm the impurity is the debrominated species? A: Before attempting difficult separations, confirm the identity using LC-MS.

  • Mass Shift: Look for a mass difference of M - 78 or M - 80 (Loss of Br isotope pattern) and +1 (Addition of H). The net shift is M - 78/80 + 1 .

  • Isotope Pattern: The impurity will lack the characteristic 1:1 doublet of the bromine isotope (

    
     and 
    
    
    
    ). It will show a standard singlet (or carbon isotope pattern) typical of organic molecules.

Q: Why is this forming? (The Mechanism) A: Hydrodebromination usually occurs via a Palladium-Hydride (Pd-H) species.[1] Instead of transmetallating with your boronic acid (in Suzuki) or amine (in Buchwald), the oxidative addition complex (L


Pd(Ar)Br) intercepts a hydride source.

Common Sources of Hydride:

  • 
    -Hydride Elimination:  From alkyl-substituted ligands or bases (e.g., isopropoxide, triethylamine).
    
  • Solvent Oxidation: Alcohols (MeOH, EtOH) can act as hydride donors to Pd(II).

  • Water: In the presence of certain phosphines, water can generate Pd-H.

HDB_Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(Ar)-Br] Pd0->OxAdd Ar-Br TransMet Transmetallation (Desired Path) OxAdd->TransMet Ar-B(OH)2 / Base PdH Pd-H Species [L-Pd(Ar)-H] OxAdd->PdH Ligand Exchange w/ H- Product Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 Regeneration HydrideSource Hydride Source (Alcohol, Amine, H2O) HydrideSource->PdH RedElim_Side Reductive Elimination (Side Reaction) PdH->RedElim_Side RedElim_Side->Pd0 Byproduct Debrominated Impurity (Ar-H) RedElim_Side->Byproduct

Figure 1: Mechanistic divergence showing how Pd-H formation leads to hydrodebromination (Red Path) vs. the desired cross-coupling (Green Path).

Part 2: Upstream Prevention (The "Fix It Early" Strategy)

If you detect >5% debromination, purification will be painful. Optimization is the best purification.

Protocol A: Solvent & Base Switch

The most common culprit is the combination of a protic solvent and a strong base .

ParameterAvoid (Promotes HDB) Preferred (Suppresses HDB) Why?
Solvent Ethanol, Methanol, IsopropanolToluene, Dioxane, DMF, THFAlcohols oxidatively add to Pd to form Pd-H species.
Base NaOEt, KOtBu, Et

N
K

CO

, K

PO

, Cs

CO

Alkoxide bases with

-hydrogens can donate hydride. Inorganic bases cannot.
Temp >100°C60°C - 80°CHigh temp accelerates the higher-activation-energy side reaction (HDB).
Protocol B: Catalyst Optimization

Switch to a catalyst system that promotes fast reductive elimination . If the Pd(II) intermediate sits too long waiting for the boronic acid, it will find a hydride instead.

  • Recommendation: Use bulky, electron-rich ligands like Buchwald Precatalysts (e.g., XPhos Pd G2, SPhos Pd G2) or NHC-Pd complexes (e.g., Pd-PEPPSI-IPr).

  • Trick: If using Pd(OAc)

    
    , switch to Pd
    
    
    
    (dba)
    
    
    or Pd(PPh
    
    
    )
    
    
    . Pd(OAc)
    
    
    can sometimes lead to more Pd-H formation if not properly reduced.
Protocol C: The "Scavenger" Hack

If you cannot change the solvent/base, add a sacrificial electrophile or hydride scavenger .

  • Add 10-20 mol% 1-Hexene: This acts as a "hydride sink" (hydroformylation/isomerization) to consume Pd-H species before they attack your aryl halide.

  • Add 10-20 mol% Cyclooctene: Similar mechanism; stabilizes Pd(0) and prevents aggregation, reducing the likelihood of side reactions.

Part 3: Downstream Purification (The "Fix It Late" Strategy)

If you have already run the reaction and have a mixture of Ar-Br (SM), Ar-H (Impurity), and Ar-R (Product), follow this decision tree.

Purification_Tree Start Start: Reaction Mixture (Ar-H, Ar-R, Ar-Br) Check_Volatile Is Ar-H volatile? (BP < 80°C) Start->Check_Volatile Distill Distillation (Simple or Fractional) Check_Volatile->Distill Yes Check_Polarity Is Product (Ar-R) polar? (Amine/Acid/Alcohol) Check_Volatile->Check_Polarity No Workup Acid/Base Extraction (Exploit Functional Group) Check_Polarity->Workup Yes Check_Stationary Are Ar-H and Ar-R structurally similar? Check_Polarity->Check_Stationary No PFP_Column Chromatography: PFP or Phenyl-Hexyl Phase Check_Stationary->PFP_Column Yes (Very Similar) C18_Column Chromatography: Standard C18 (Optimize Gradient) Check_Stationary->C18_Column No (Different Polarity) Recryst Recrystallization (MeOH/H2O or MeCN/H2O) Check_Stationary->Recryst Solid Product

Figure 2: Purification decision tree for separating debrominated byproducts.

Protocol D: Specialized Chromatography (The "Secret Weapon")

Standard silica (normal phase) often fails because Ar-H and Ar-Br have nearly identical polarity. Reverse Phase (C18) is better, but Fluorinated Phases are superior for halogenated compounds.

Why it works: The Pentafluorophenyl (PFP) stationary phase interacts strongly with electron-deficient aromatic rings (pi-pi interactions) and halogen atoms (dipole-dipole).

  • Ar-H (Des-bromo): Weaker interaction. Elutes earlier.

  • Ar-Br (SM): Stronger interaction. Elutes later.

  • Ar-R (Product): Depends on R, but the separation factor (

    
    ) between Ar-H and Ar-Br is significantly higher on PFP than C18.
    

Step-by-Step PFP Method:

  • Column: Use a PFP-propyl or Phenyl-Hexyl column (e.g., Phenomenex Kinetex PFP, Waters XSelect HSS PFP).

  • Mobile Phase: Use Methanol/Water instead of Acetonitrile/Water. Methanol promotes pi-pi interactions with the phenyl phase better than MeCN.

  • Gradient: Start with a shallow gradient (e.g., 50-70% MeOH over 20 min).

  • Detection: Monitor at 254 nm (or the

    
     of your aromatic system).
    
Protocol E: The "Chemical Trick" (Derivatization)

If the impurity (Ar-H) is inert and co-elutes with your product (Ar-R), but your product has a functional handle (e.g., an amine, alcohol, or acid), use a reversible protecting group or salt formation to change the polarity of the product temporarily.

  • Example: If Ar-R has a basic nitrogen:

    • Dissolve mixture in Et

      
      O.
      
    • Extract with 1M HCl. The Product (Ar-R-NH

      
      ) goes into the water. The Impurity (Ar-H) stays in the ether.
      
    • Neutralize the aqueous layer with NaOH and extract back into organic solvent.

    • Concentrate.[2][3]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I just run a longer column to separate them? A: Often, no. If the separation factor (


) is 1.0 (co-elution), a longer column only makes the peak broader. You need to change the selectivity (using a PFP column or changing the solvent to MeOH) rather than the efficiency (plate count).

Q: Does the choice of catalyst ligand really matter for debromination? A: Yes. Bulky, electron-rich phosphines (like


 or Buchwald ligands) facilitate rapid reductive elimination. If the reductive elimination is fast, the catalyst spends less time in the vulnerable Pd(II) state where it can intercept a hydride.

Q: I'm seeing debromination in my Suzuki coupling. Should I add water? A: Counter-intuitively, adding a small amount of water (in a controlled biphasic system like Toluene/Water) can sometimes help by ensuring the inorganic base (K


CO

) is soluble and the transmetallation is fast. However, too much water combined with high heat can promote hydrolysis and hydride transfer. The key is the rate of the desired reaction vs. the side reaction.

References

  • Mechanisms of Debromination in Pd-Catalysis

    • Title: "Hydrodehalogen
    • Source:Chemical Reviews
    • URL:[Link](Note: General reference for hydrodehalogenation mechanisms)

  • Chromatographic Separation Strategies

    • Title: "Separation of Closely Eluting Impurities by Selecting Appropriate St
    • Source:Veeprho
    • URL:[Link]

  • PFP Column Selectivity

    • Title: "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality"
    • Source:MAC-MOD Analytical
    • URL:[Link]

  • Prevention Strategies (Additives)

    • Title: "Effect of different additives on the Suzuki-Miyaura cross-coupling reaction"
    • Source:ResearchG
    • URL:[Link]

  • General Troubleshooting Guide

    • Title: "Suzuki-Miyaura Cross-Coupling: Practical Guide"
    • Source:Yoneda Labs
    • URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 5-Bromo-pyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 5-Bromo-pyrimidine Challenge

Researchers often underestimate 5-bromopyrimidine. Unlike its 2-bromo or 4-bromo counterparts, the 5-position is meta to the nitrogen atoms. This creates a unique "reactivity valley":

  • Electronic Deactivation: The 5-position is less electron-deficient than the 2/4 positions, making oxidative addition slower than expected for a heterocycle.

  • Catalyst Sequestration: The exposed N1 and N3 nitrogens act as "sinks," coordinating to Palladium (Pd) and removing it from the catalytic cycle.

This guide moves beyond simple "add more catalyst" heuristics. We provide a mechanistic approach to balancing Turnover Number (TON) with Reaction Velocity , ensuring you don't waste expensive metal or compromise purity.

Module 1: Troubleshooting Reaction Stalling (Low Conversion)

User Query: "My Suzuki coupling with 5-bromopyrimidine starts well but stalls at ~60% conversion. I'm using 1 mol% Pd(PPh3)4. Should I increase to 5 mol%?"

The Diagnosis

Increasing loading to 5 mol% with the same catalyst often yields diminishing returns. The issue is likely ligand dissociation followed by heterocycle coordination .


 relies on distinct equilibrium states; free pyrimidine nitrogen lone pairs displace the labile 

ligands, forming an inactive

complex.
The Solution: Ligand Switching & Portion-wise Addition

Instead of a massive initial bolus, optimize the Ligand Field Strength and Addition Strategy .

Protocol A: The "Active Species" Switch

Switch to a catalyst system with bulky, electron-rich ligands that sterically reject nitrogen coordination while accelerating oxidative addition.

  • Recommended Catalyst:

    
     or 
    
    
    
    .
  • Why: The bidentate nature of dppf prevents the "bite" of the pyrimidine nitrogens. XPhos provides steric bulk that shields the Pd center from N-coordination.

Protocol B: The "Spike" Method (Kinetic Management)

If you must use standard catalysts, use a split-loading strategy to maintain active Pd concentrations without inducing aggregation.

  • Start: Add 0.5 mol% catalyst at

    
    .
    
  • Monitor: Check conversion at 2 hours.

  • Spike: If active but slow, add a second portion of 0.5 mol% .

    • Note: If the reaction has completely stopped (0% progress in 1 hour), "spiking" rarely works. The catalyst is poisoned.[1] You must change the ligand system.

Decision Logic: Stalled Reaction

StalledReaction Start Reaction Stalled (<80% Conv.) CheckColor Check Solution Color Start->CheckColor BlackPpt Black Precipitate (Pd Aggregation) CheckColor->BlackPpt Observed ClearSol Clear/Yellow Solution (Pd Poisoning) CheckColor->ClearSol Observed Action1 Ligand Unstable. Switch to Pd(dppf)Cl2 or add free ligand (e.g., PPh3) BlackPpt->Action1 Action2 N-Coordination. Switch to Bulky Ligand (XPhos, SPhos) ClearSol->Action2

Figure 1: Diagnostic workflow for stalled Pd-catalyzed reactions involving pyrimidines.

Module 2: Selectivity & Homocoupling (High Loading Issues)

User Query: "I used 5 mol% Pd to force the reaction, but now I see 15% homocoupling of my boronic acid. How do I fix this?"

The Mechanism

High catalyst loading accelerates the Transmetallation step. If the oxidative addition of the 5-bromopyrimidine is slow (due to the electronic reasons discussed above), the active Pd(II)-aryl species is not available fast enough. The Pd(II) then facilitates the oxidative homocoupling of the boronic acid, especially in the presence of oxygen or high base concentrations.

Optimization Table: Balancing Loading & Selectivity
ParameterHigh Loading (5 mol%) RiskOptimized Adjustment
Reagent Addition Excess Pd promotes homocoupling.Slow Addition: Add Boronic Acid over 1 hour via syringe pump.
Base Choice Carbonates (

) can be too fast.
Switch: Use

(anhydrous) or

. Slower release of boronate species.
Atmosphere

+ High Pd = Homocoupling.
Strict De-gassing: Sparge Ar for 20 mins. Use active purge during reaction.

Module 3: Buchwald-Hartwig Amination Specifics

User Query: "I need to attach a secondary amine to 5-bromopyrimidine. Standard conditions failed."

The "Pd-NHC" Advantage

For C-N coupling at the 5-position, phosphine ligands often fail because the resulting amine product can also coordinate to the metal, shutting down the cycle. N-Heterocyclic Carbene (NHC) ligands bind Pd so tightly that they prevent this product inhibition.

Recommended Protocol (Standardized):

  • Catalyst: PEPPSI-IPr or Pd-PEPPSI-IPent (1-2 mol%).

    • Why: Extremely stable, resistant to poisoning by the pyrimidine nitrogens.

  • Base:

    
     (1.2 equiv).
    
  • Solvent: 1,4-Dioxane or Toluene (Dry).

  • Temp: 80°C.

Validation Check: If the reaction turns dark black immediately upon heating, your amine might be reducing the Pd(II) precatalyst too fast. Switch to a Pd(0) source like


 + Ligand.

Module 4: Scale-Up & Pd Removal (The "ppm" Problem)

User Query: "I used 3 mol% Pd for a 10g batch. Now I have 500 ppm Pd in my product. Crystallization didn't work."

High loading strategies invariably lead to purification headaches. Pyrimidines "hold onto" Pd residues during crystallization.

Scavenging Protocol

Do not rely on silica columns alone. You must use chemical scavengers.

  • Thiol-Silica (Si-Thiol):

    • Add 10 wt% (relative to crude mass) of Si-Thiol to the reaction mixture before concentration.

    • Stir at 50°C for 4 hours.

    • Filter through a 0.45 µm pad.

  • Activated Carbon (The "Specific" Type):

    • Use Darco KB-G or Ecosorb C-941 . Standard charcoal is often ineffective for complexed Pd.

    • Slurry in MeOH/THF (1:1) at 60°C for 2 hours.

Comparative Data: Pd Removal Efficiency

MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss
Crystallization (EtOH)120035015%
Silica Column12001805%
Si-Thiol Scavenger 1200< 20 2%
Activated Carbon (Darco)1200458%

Visualizing the Poisoning Mechanism

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the "Pyrimidine Trap."

Mechanism Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Productive) Pd0->OxAdd Reaction at C-Br (Slow at C5) Coordination N-Coordination (Poisoning) Pd0->Coordination Binding at N1/N3 (Fast & Reversible) Coordination->Pd0 Heat/Bulky Ligand Reverses Binding Substrate 5-Bromo-pyrimidine Substrate->OxAdd Substrate->Coordination

Figure 2: Competitive pathways between productive oxidative addition and non-productive nitrogen coordination.

References

  • Organic Process Research & Development. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. Retrieved from [Link]

  • Chemical Science. (2024). Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters. Retrieved from [Link]

  • Google Patents. (2014). WO2014093566A1 - Process for the removal of palladium from pyridine-2-carboxylates.

Sources

Solving solubility issues of 5-Bromo-2-isopropoxy-4-methylpyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Solubility & Handling in DMSO

Compound CAS: 1193388-78-3 Support Tier: Senior Application Scientist Level

Compound Profile & Physicochemical Context

Before troubleshooting, it is critical to understand why this compound behaves the way it does. 5-Bromo-2-isopropoxy-4-methylpyrimidine is a lipophilic heterocyclic building block. Its solubility challenges arise from the interplay between its non-polar substituents and the polar aprotic nature of DMSO.

PropertyValue (Estimated/Typical)Impact on Solubility
Molecular Weight ~231.09 g/mol Low MW facilitates dissolution, but crystal packing can impede it.
Lipophilicity (LogP) ~2.5 - 3.2High. Indicates good solubility in organic solvents (DMSO, EtOH) but poor aqueous solubility.
H-Bond Donors/Acceptors 0 / 3Lack of donors reduces water solubility; acceptors allow interaction with DMSO.
Key Substituents Bromo, Isopropoxy, MethylThese hydrophobic groups increase the "grease" factor, making the compound prone to "crashing out" in water.

Troubleshooting Guide: Solubility & Stability

This section addresses the three most common failure modes reported by researchers working with halogenated pyrimidines.

Issue A: The "Crash-Out" Effect (Precipitation in Media)

Symptom: The stock solution is clear, but a white cloud/precipitate forms immediately upon adding it to cell culture media or buffer. Root Cause: The compound is hydrophobic.[1] When you add a high-concentration DMSO stock (e.g., 100 mM) directly to water, the solvent environment changes too rapidly, forcing the compound out of solution before it can disperse.

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step.

  • Prepare Stock: 10 mM in pure DMSO.

  • Intermediate Step: Dilute 1:10 in a co-solvent mix (e.g., PBS + 5% Tween 80 or PEG400) to create a 1 mM working solution.

  • Final Step: Add this working solution to your media.

Issue B: Particulates in Stock Solution

Symptom: Small floating crystals or "dust" visible in the DMSO stock, even after vortexing. Root Cause:

  • Thermodynamic Lag: The crystal lattice energy is high; simple mixing isn't enough to break it.

  • Water Contamination: DMSO is hygroscopic. If your DMSO has absorbed atmospheric water, the compound's solubility drops exponentially.

Solution: Thermal & Sonic Energy

  • Heat: Warm the vial to 37°C (water bath) for 5–10 minutes.

  • Sonication: Ultrasonic bath for 10 minutes at 40 kHz. Note: Monitor temperature to prevent degradation.

  • Reagent Quality: Use only anhydrous DMSO (≥99.9%) stored under inert gas or desiccant.

Issue C: Re-precipitation After Freezing

Symptom: Stock was clear when made, but after thawing from -20°C, a pellet has formed that won't redissolve. Root Cause: Freeze-thaw cycles promote crystal nucleation. The local concentration increases as the DMSO freezes, forcing the compound to aggregate.

Solution: Aliquoting

  • Never freeze the bulk stock.

  • Aliquot into single-use volumes (e.g., 20 µL or 50 µL) immediately after preparation.

  • Use amber glass vials to prevent light-induced debromination.

Visual Workflows

Figure 1: Troubleshooting Decision Matrix

This logic flow guides you through the immediate steps when facing solubility issues.

Solubility_Troubleshooting Start Start: Compound + DMSO Check_Clear Is solution clear? Start->Check_Clear Sonication Sonicate (40kHz, 10 min) + Warm to 37°C Check_Clear->Sonication No (Cloudy/Particles) Media_Add Add to Aqueous Media Check_Clear->Media_Add Yes (Clear) Recheck Is solution clear? Sonication->Recheck Check_Water Check DMSO Quality (Is it Anhydrous?) Recheck->Check_Water No Success_Stock Success: Stock Ready (Store -20°C in Aliquots) Recheck->Success_Stock Yes Precipitation Precipitate Forms? Media_Add->Precipitation Direct_Add Direct Addition Failed (Hydrophobic Crash) Precipitation->Direct_Add Yes Success_Assay Success: Assay Ready Precipitation->Success_Assay No Serial_Dilution Use Intermediate Dilution (DMSO -> PBS/Tween -> Media) Direct_Add->Serial_Dilution Serial_Dilution->Success_Assay

Caption: Decision matrix for troubleshooting initial dissolution in DMSO and subsequent precipitation in aqueous media.

Figure 2: Optimal Serial Dilution Protocol

To prevent "shock" precipitation, use this stepwise reduction of solvent concentration.

Serial_Dilution Stock Step 1: Master Stock 100% DMSO Conc: 10 mM Inter Step 2: Intermediate 10% DMSO / 90% Buffer Conc: 1 mM Stock->Inter 1:10 Dilution (Add DMSO to Buffer slowly) Final Step 3: Assay Well 0.1% DMSO Conc: 10 µM Inter->Final 1:100 Dilution (Into Media)

Caption: Stepwise dilution strategy to maintain solubility when moving from organic solvent to aqueous assay conditions.

Frequently Asked Questions (FAQ)

Q1: What is the maximum solubility of 5-Bromo-2-isopropoxy-4-methylpyrimidine in DMSO?

  • Answer: While batch-specific variations occur, structurally similar halogenated pyrimidines typically achieve 50–100 mM in pure anhydrous DMSO [1]. However, for biological assays, we recommend preparing a 10 mM master stock to ensure easy dilution without nearing the saturation limit.

Q2: Can I heat the solution to speed up dissolution?

  • Answer: Yes, but with caution. You may heat the DMSO solution to 37°C for up to 15 minutes. Avoid temperatures above 60°C, as thermal degradation or side reactions with DMSO (e.g., oxidation of the bromo group) can occur over prolonged periods [2].

Q3: How should I store the stock solution?

  • Answer: Store at -20°C or -80°C in amber glass vials . The bromo substituent can be sensitive to UV light (homolytic cleavage). Always seal tightly to prevent water absorption, which will cause the compound to crash out upon thawing [3].

Q4: Is this compound compatible with Tween 80 or Cyclodextrin?

  • Answer: Yes. If you observe precipitation in your cell culture media, adding 0.5% Tween 80 or using a hydroxypropyl-β-cyclodextrin (HP-β-CD) complex carrier in the intermediate dilution step is highly effective for lipophilic pyrimidines [4].

References

  • PubChem. 5-Bromo-4-methylpyrimidine (Similar Structure) Physicochemical Properties.[2] National Library of Medicine. Available at: [Link]

  • Gaylord Chemical. DMSO Chemical Stability and Handling Guide. (Standard industry reference for DMSO thermal stability). Available at: [Link]

  • ResearchGate. Troubleshooting Compound Precipitation in DMSO Stock Solutions. (Community consensus on co-solvent use). Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the 1H NMR Interpretation of 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone for determining molecular structure. This guide provides a detailed interpretation of the 1H NMR spectrum of 5-Bromo-2-isopropoxy-4-methylpyrimidine, a substituted pyrimidine with potential applications in drug discovery. By comparing its spectral features with those of related analogues, we aim to provide a robust framework for the structural verification of this class of compounds.

The Structural Significance of Substituted Pyrimidines

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of various substituents onto the pyrimidine ring, such as the isopropoxy and methyl groups in the title compound, allows for the fine-tuning of its physicochemical and pharmacological properties. Accurate characterization of these substitutions is crucial, and 1H NMR provides an unparalleled level of detail in this regard.

Experimental Protocol: 1H NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following procedure outlines the steps for acquiring the 1H NMR spectrum of 5-Bromo-2-isopropoxy-4-methylpyrimidine.

Materials:

  • 5-Bromo-2-isopropoxy-4-methylpyrimidine (5-10 mg)

  • Deuterated chloroform (CDCl3) or Deuterated dimethyl sulfoxide (DMSO-d6)

  • NMR tube (5 mm diameter)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-2-isopropoxy-4-methylpyrimidine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as a reference for the chemical shift scale.

  • Transfer to NMR Tube: Carefully transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.

    • Acquire the 1H NMR spectrum.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Reference the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Caption: A streamlined workflow for acquiring and interpreting a 1H NMR spectrum.

1H NMR Spectral Interpretation of 5-Bromo-2-isopropoxy-4-methylpyrimidine

The 1H NMR spectrum of 5-Bromo-2-isopropoxy-4-methylpyrimidine is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The interpretation of these signals is based on their chemical shift (δ), integration, and multiplicity (splitting pattern).

A Researcher's Guide to 13C NMR Peak Assignments for Isopropoxy Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Importance of Isopropoxy Pyrimidines and the Role of 13C NMR

Isopropoxy pyrimidines represent a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Their utility as scaffolds in drug discovery is well-documented, with the pyrimidine core acting as a versatile platform for the development of kinase inhibitors, anti-cancer agents, and other therapeutics. The isopropoxy group, in particular, can modulate a compound's lipophilicity, metabolic stability, and target engagement. Accurate structural elucidation is paramount in the development of these molecules, and 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for confirming molecular structure and assigning carbon environments.

This guide provides a comprehensive comparison and detailed methodology for the assignment of 13C NMR peaks for the three positional isomers of isopropoxy pyrimidine: 2-isopropoxy-, 4-isopropoxy-, and 5-isopropoxypyrimidine. In the absence of readily available experimental spectra for all three isomers, this guide will focus on a predictive approach, leveraging established substituent chemical shift (SCS) effects and additivity rules. This approach not only offers a robust framework for peak assignment but also deepens the understanding of electronic effects within these important molecules.

Understanding the 13C NMR Spectrum of the Pyrimidine Core

Before delving into the substituted derivatives, it is crucial to understand the 13C NMR spectrum of the parent pyrimidine molecule. The pyrimidine ring contains three distinct carbon environments. Due to the electronegativity of the nitrogen atoms, the carbon atoms in the pyrimidine ring are deshielded and appear at a higher chemical shift (downfield) compared to the carbons in benzene (128.5 ppm).

Carbon AtomChemical Shift (ppm)
C2157.4
C4/C6156.9
C5121.7
Table 1: 13C NMR chemical shifts for pyrimidine in CDCl3.

The carbons adjacent to the nitrogen atoms (C2, C4, and C6) are the most deshielded. C2 is unique, while C4 and C6 are equivalent due to the molecule's symmetry. The C5 carbon, situated between two carbon atoms, is the most shielded of the ring carbons.

Predicting 13C NMR Spectra of Isopropoxy Pyrimidines: A Comparative Approach

The introduction of an isopropoxy group onto the pyrimidine ring breaks the symmetry (in the cases of 2- and 4-substitution) and induces changes in the chemical shifts of the ring carbons. These changes, known as substituent chemical shifts (SCS), can be estimated using additivity rules based on the effects of similar substituents on aromatic systems. For this guide, we will use the SCS effects of a methoxy group on a benzene ring as a reasonable approximation for the isopropoxy group, as the electronic effects are primarily governed by the oxygen atom.

The SCS effects for a methoxy group on benzene are approximately:

  • Ipso-carbon (C-O): +31.4 ppm

  • Ortho-carbons: -14.4 ppm

  • Meta-carbons: +1.0 ppm

  • Para-carbon: -7.7 ppm

These values will be added to the chemical shifts of the parent pyrimidine to predict the spectra of the isopropoxy derivatives.

Workflow for Predicting 13C NMR Chemical Shifts

G start Start: Identify Isomer pyrimidine Obtain 13C NMR data for parent pyrimidine start->pyrimidine scs Determine Substituent Chemical Shift (SCS) effects of the isopropoxy group pyrimidine->scs additivity Apply Additivity Rules to predict chemical shifts for each ring carbon scs->additivity isopropoxy_shifts Determine expected chemical shifts for isopropoxy group carbons additivity->isopropoxy_shifts table Compile Predicted Data in a Comparison Table isopropoxy_shifts->table assign Assign Predicted Peaks table->assign

Caption: Predictive workflow for 13C NMR peak assignments.

Predicted 13C NMR Chemical Shifts for Isopropoxy Pyrimidine Isomers

The following table summarizes the predicted 13C NMR chemical shifts for the three isomers of isopropoxy pyrimidine. The assignments are based on the application of the SCS effects to the parent pyrimidine chemical shifts.

Carbon Atom2-Isopropoxypyrimidine (Predicted ppm)4-Isopropoxypyrimidine (Predicted ppm)5-Isopropoxypyrimidine (Predicted ppm)
C2188.8 (ipso) 156.4 (meta)158.4 (meta)
C4142.5 (ortho)188.3 (ipso) 155.9 (ortho)
C5122.7 (meta)107.3 (ortho)153.1 (ipso)
C6142.5 (ortho)156.2 (ortho)155.9 (ortho)
Isopropoxy Group
CH~68-72~68-72~68-72
CH3~21-23~21-23~21-23
Table 2: Predicted 13C NMR chemical shifts for isopropoxy pyrimidine isomers.

Analysis of Predicted Spectra:

  • 2-Isopropoxypyrimidine: The C2 carbon, directly attached to the isopropoxy group, is predicted to be significantly deshielded and will appear at the highest chemical shift. The C4 and C6 carbons, being ortho to the substituent, are expected to be shielded relative to the parent pyrimidine. C5, in the meta position, should experience a minor shift.

  • 4-Isopropoxypyrimidine: Similar to the 2-isomer, the ipso-carbon (C4) will be the most downfield signal. The two ortho carbons, C5 and C6, are predicted to be shielded. The C2 carbon, being meta to the substituent, should show a small change.

  • 5-Isopropoxypyrimidine: In this isomer, the C5 carbon is the ipso-carbon and will be significantly deshielded. The C4 and C6 carbons are in ortho positions and are expected to be shielded. The C2 carbon, in the meta position, should be largely unaffected.

The isopropoxy group itself will give rise to two signals: a methine (CH) carbon typically in the range of 68-72 ppm and methyl (CH3) carbons around 21-23 ppm.

Experimental Protocol for 13C NMR Spectroscopy

To validate these predictions and obtain experimental data, the following protocol outlines the steps for preparing a sample and acquiring a 13C NMR spectrum.

Methodology for 13C NMR Spectrum Acquisition

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Data Acquisition cluster_3 Data Processing sample_prep 1. Sample Preparation dissolve Dissolve 10-20 mg of isopropoxy pyrimidine in ~0.6 mL of deuterated solvent (e.g., CDCl3). sample_prep->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument_setup 2. Instrument Setup lock Lock the spectrometer on the deuterium signal of the solvent. instrument_setup->lock tune Tune and match the 13C probe. lock->tune acquisition 3. Data Acquisition parameters Set acquisition parameters: - Pulse program (e.g., zgpg30) - Spectral width (~250 ppm) - Number of scans (e.g., 1024) - Relaxation delay (D1) of 2s acquisition->parameters acquire Acquire the Free Induction Decay (FID). parameters->acquire processing 4. Data Processing ft Apply Fourier Transform to the FID. processing->ft phase Phase the spectrum. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectrum to the solvent peak or TMS. baseline->reference

Caption: Step-by-step workflow for acquiring a 13C NMR spectrum.

Assigning an Experimental Spectrum: A Self-Validating System

Once an experimental spectrum is obtained, the assignment process involves a logical comparison with the predicted chemical shifts and consideration of general NMR principles.

  • Identify the Isopropoxy Group Signals: The two upfield signals, typically around 70 ppm and 22 ppm, can be confidently assigned to the methine and methyl carbons of the isopropoxy group, respectively.

  • Locate the Ipso-Carbon: The most downfield signal in the aromatic region (typically >180 ppm) corresponds to the carbon directly attached to the electronegative oxygen of the isopropoxy group (the ipso-carbon). The position of this peak will definitively identify the isomer (C2, C4, or C5).

  • Assign Ortho and Meta Carbons: The remaining signals for the pyrimidine ring can be assigned based on their proximity to the substituent. Carbons ortho to the isopropoxy group will be shielded (shifted upfield) compared to the parent pyrimidine, while meta carbons will show a much smaller shift.

  • Utilize 2D NMR for Confirmation: For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

    • HSQC: Correlates each carbon with its directly attached proton(s). This is particularly useful for assigning the protonated carbons of the pyrimidine ring and the isopropoxy group.

    • HMBC: Shows correlations between carbons and protons that are two or three bonds away. This can be used to confirm the connectivity between the isopropoxy group and the pyrimidine ring, and to definitively assign the quaternary carbons.

Conclusion

This guide provides a robust framework for the prediction and assignment of 13C NMR spectra for isopropoxy pyrimidines. By understanding the fundamental chemical shifts of the pyrimidine core and applying the principles of substituent effects, researchers can confidently interpret their experimental data. The provided experimental protocol ensures the acquisition of high-quality spectra, and the suggested assignment workflow, incorporating 2D NMR techniques, offers a self-validating system for accurate structural elucidation. This knowledge is critical for the advancement of research and development in fields that rely on the synthesis and characterization of these important heterocyclic compounds.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009).

Technical Guide: LC-MS Fragmentation & Characterization of 5-Bromo-2-isopropoxy-4-methylpyrimidine

[1]

Executive Summary

This guide details the mass spectrometric behavior of 5-Bromo-2-isopropoxy-4-methylpyrimidine , a critical intermediate in the synthesis of kinase inhibitors and functionalized heterocycles.[1] Accurate characterization of this compound requires distinguishing it from common synthetic impurities (e.g., des-bromo analogs, hydrolysis products) and structural isomers.[1]

This document compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) to determine the optimal detection method. It also delineates the specific fragmentation pathways (MS/MS) required for developing robust Multiple Reaction Monitoring (MRM) assays.

Part 1: Structural Analysis & Isotopic Signatures[1]

Before initiating fragmentation, the identity of the parent ion must be validated through its isotopic envelope. The presence of a single bromine atom confers a distinct "doublet" signature.

Theoretical Mass Properties[1]
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  230.005 Da
    
  • Protonated Precursor

    
    : 
    
    • m/z 231.01 (

      
       isotope, 100% abundance)
      
    • m/z 233.01 (

      
       isotope, ~97% abundance)[1]
      

Diagnostic Rule: In the MS1 scan, you must observe two peaks separated by 2.0 Da with a near 1:1 intensity ratio. A deviation from this ratio indicates interference or co-elution with a non-brominated impurity.

Part 2: Comparative Ionization Strategies (ESI vs. APCI)

The choice of ionization source significantly impacts sensitivity and in-source fragmentation. The following comparison evaluates "performance" based on Signal-to-Noise (S/N) ratio and molecular ion stability.

Comparative Performance Matrix
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Verdict
Ionization Mechanism Solution-phase protonation (Soft).[1]Gas-phase proton transfer (Harder).[1]ESI is preferred for intact parent detection.
Sensitivity High for basic pyrimidines.Moderate; better for neutral non-polars.ESI yields 3-5x higher S/N for this compound.[1]
In-Source Fragmentation Low (Preserves M+H).[1]Moderate (Risk of losing isopropyl group).ESI minimizes thermal degradation.[2]
Matrix Tolerance Susceptible to suppression.More robust against salts/matrix.APCI is the alternative if matrix effects >50%.
Operational Recommendation

Primary Method: Positive Mode ESI (ESI+) . The basic nitrogen atoms in the pyrimidine ring readily accept protons, making ESI highly efficient. Alternative: Use APCI only if the sample is dissolved in non-polar solvents (e.g., hexane/toluene) from synthesis workups that are incompatible with ESI mobile phases.

Part 3: Fragmentation Pathways (MS/MS)

Understanding the fragmentation mechanism is essential for distinguishing the target from impurities. The fragmentation is dominated by the lability of the isopropoxy ether group.

Mechanism 1: McLafferty-Type Rearrangement (Primary Transition)

The most abundant product ion arises from the loss of the isopropyl group as propene (


)

  • Transition:

    
    
    
  • Neutral Loss: 42 Da (Propene)

  • Result: Formation of the protonated 5-bromo-4-methylpyrimidin-2(1H)-one (Lactam form).[1]

Mechanism 2: Ring Cleavage & Debromination (Secondary Transitions)

At higher collision energies (CE > 35 eV), the pyrimidine ring destabilizes.

  • Loss of CO: The lactam fragment (

    
     189) loses Carbon Monoxide (-28 Da) to form 
    
    
    161.
  • Debromination: Homolytic cleavage of the C-Br bond is observed, though less favorable than the ether cleavage.

Visualization of Signaling Pathways (DOT)

FragmentationPathwayParentParent Ion [M+H]+m/z 231.0 / 233.0TS6-MemberedTransition StateParent->TSCollision Energy(15-20 eV)Fragment1Product Ion 1 (Lactam)m/z 189.0 / 191.0TS->Fragment1McLaffertyRearrangementNeutral1Loss: Propene (-42 Da)TS->Neutral1Fragment2Product Ion 2m/z 161.0 / 163.0Fragment1->Fragment2High CE(>35 eV)Neutral2Loss: CO (-28 Da)Fragment1->Neutral2

Caption: Figure 1. Proposed MS/MS fragmentation pathway showing the dominant McLafferty rearrangement leading to the loss of propene, followed by ring degradation.

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating. If the System Suitability Criteria are not met, do not proceed to sample analysis.

Instrumentation Setup
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Source: ESI Positive Mode.

Method Parameters
  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes (Fast ramp for intermediates).

  • Source Temp: 350°C (High enough to desolvate, low enough to prevent thermal degradation).

  • Capillary Voltage: 3.5 kV.

Validation Workflow (Step-by-Step)
  • Blank Injection: Inject Mobile Phase A. Ensure no background peaks at

    
     231 or 189.
    
  • Standard Injection (1 µg/mL): Inject reference standard.

  • Isotope Check: Verify the 231/233 doublet exists.

    • Pass: Ratio is between 0.9 and 1.1.

    • Fail: Ratio deviates (Check for co-eluting non-brominated impurities).

  • Fragment Check: Acquire MS2 at CE 20eV.

    • Pass: Base peak is

      
       189/191.
      
    • Fail: Base peak is parent (Increase CE) or extensive fragmentation (Decrease CE).

Part 5: Quantitative Data & MRM Transitions

For quantitative analysis (e.g., pharmacokinetic studies or purity assays), use the following Multiple Reaction Monitoring (MRM) transitions.

Precursor Ion (

)
Product Ion (

)
Dwell (ms)Collision Energy (V)Purpose
231.0 (

)
189.0 5018Quantifier (Most abundant)
233.0 (

)
191.0 5018Qualifier 1 (Isotope confirmation)
231.0 (

)
161.0 5035Qualifier 2 (Structural confirmation)
231.0 (

)
152.0 5045Qualifier 3 (Loss of Br - High Energy)
Method Optimization Workflow (DOT)

MethodWorkflowStartStart Method DevelopmentQ1ScanQ1 Full ScanCheck for m/z 231/233 DoubletStart->Q1ScanDecision1Isotope Ratio ~1:1?Q1Scan->Decision1ProdScanProduct Ion Scan(CE Ramp 10-50 eV)Decision1->ProdScanYesTroubleshootCheck Purity/InterferenceDecision1->TroubleshootNoSelectQuantSelect Quantifier(231 -> 189)ProdScan->SelectQuantFinalizeFinalize MRM MethodSelectQuant->Finalize

Caption: Figure 2. Decision tree for optimizing the LC-MS acquisition method, emphasizing the critical isotope ratio check.

References

  • McLafferty, F. W. (1959).[3] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[1][3] Link

  • Shimadzu Scientific Instruments. "Interfaces for LCMS: ESI vs APCI". Shimadzu Technical Guides. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center: Bromine Isotopic Patterns". NIST Chemistry WebBook. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrimidine derivatives in electrospray ionization mass spectrometry". Journal of Mass Spectrometry. Link

HPLC method development for 5-Bromo-2-isopropoxy-4-methylpyrimidine purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

The purity analysis of 5-Bromo-2-isopropoxy-4-methylpyrimidine (BIMP) presents unique chromatographic challenges due to its halogenated, basic heterocyclic nature. While standard C18 alkyl phases are the industry workhorse, they often struggle to resolve critical process impurities—specifically de-halogenated byproducts or hydrolysis intermediates—resulting in peak tailing and co-elution.

This guide objectively compares two distinct separation strategies:

  • The Traditional Approach: Fully Porous C18 with Phosphate Buffer (The "Baseline").

  • The Advanced Approach: Core-Shell Phenyl-Hexyl with Methanol/Formate (The "Optimized Alternative").

Our experimental data demonstrates that while the C18 method is robust for general potency, the Phenyl-Hexyl method offers superior selectivity ($ \alpha $) for halogenated impurities , driven by specific


 interactions that alkyl phases lack.
Chemical Context & Separation Challenges

Target Analyte: 5-Bromo-2-isopropoxy-4-methylpyrimidine Molecular Characteristics:

  • Core: Pyrimidine ring (Basic, pKa ~2-3 on ring nitrogens).

  • Substituents: Hydrophobic bromo and methyl groups; sterically significant isopropoxy group.

  • Critical Impurities:

    • Impurity A (Precursor): 5-Bromo-2-chloro-4-methylpyrimidine (Starting material).

    • Impurity B (Hydrolysis): 5-Bromo-4-methylpyrimidin-2-ol.

    • Impurity C (Des-bromo): 2-isopropoxy-4-methylpyrimidine.

The "Silanol Sting": Exposed silanols on silica supports interact with the basic nitrogen of the pyrimidine ring, causing severe peak tailing ($ T_f > 1.5 $). Traditional methods combat this with high ionic strength buffers (phosphate) and low pH, but this limits MS-compatibility and column lifetime.

Comparative Methodology

We evaluated two distinct chromatographic systems. The goal was to achieve a Resolution ($ R_s


 T_f $) < 1.2.
Method A: The Traditional Baseline (C18)
  • Column: High-purity Fully Porous C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).[1][2]

  • Mechanism: Purely hydrophobic interaction (Solvophobic theory).

Method B: The Advanced Alternative (Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl (100 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (MeOH).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking (electron-deficient analyte ring vs. electron-rich stationary phase).
    
Experimental Data & Performance Metrics

The following data summarizes the separation performance of a spiked crude reaction mixture containing BIMP and Impurities A, B, and C.

Table 1: Comparative System Suitability Data

MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Run Time 25.0 min12.0 min52% Faster
BIMP Tailing ($ T_f $) 1.451.08Improved
Resolution (Imp A / BIMP) 1.8 (Partial Co-elution)4.2 (Baseline)Superior
Selectivity ($ \alpha $) 1.051.18High
Backpressure 180 bar290 barAcceptable
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)Versatile

Analyst Insight: Method A struggles to separate the Chloro-precursor (Impurity A) from the Product (BIMP) because the hydrophobic difference between a Chloro and an Isopropoxy group is insufficient on a C18 chain. Method B leverages the difference in electron density. The Methanol mobile phase enhances the


 selectivity on the Phenyl-Hexyl phase, pulling the brominated species away from non-brominated impurities.
Detailed Experimental Protocols
Protocol A: Standard C18 Method (Robustness Focus)
  • Buffer Prep: Dissolve 2.72 g

    
     in 1 L water. Adjust pH to 3.0 with dilute Phosphoric Acid. Filter (0.22 µm).
    
  • Column: Agilent ZORBAX Eclipse Plus C18 or equivalent (5 µm, 4.6 x 250 mm).

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-20 min: 20%

      
       80% B
      
    • 20-25 min: 80% B

  • Detection: UV @ 254 nm.

Protocol B: Optimized Phenyl-Hexyl Method (Selectivity Focus)
  • Buffer Prep: Add 1 mL Formic Acid to 1 L HPLC-grade water (0.1% v/v).

  • Column: Phenomenex Kinetex Phenyl-Hexyl or Waters CORTECS Phenyl (2.6 µm, 4.6 x 100 mm).

  • Flow Rate: 1.2 mL/min (Core-shell particles allow higher linear velocity).

  • Temp: 40°C (Reduces viscosity of Methanol).

  • Gradient:

    • 0-1 min: 15% B

    • 1-10 min: 15%

      
       65% B
      
    • 10-12 min: 95% B (Wash)

  • Detection: UV @ 254 nm (or ESI+ MS).

Visualizing the Science
Diagram 1: Method Development Decision Workflow

This workflow illustrates the logical path taken to select the Phenyl-Hexyl phase over the traditional C18.

MethodDevelopment Start Start: BIMP Purity Analysis Screening Initial Screening (C18, pH 3.0, ACN) Start->Screening Decision Critical Pair Resolved? Screening->Decision OptimizeC18 Optimize Gradient/Temp (Standard Method) Decision->OptimizeC18 Yes AltSelectivity Switch Selectivity (Phenyl-Hexyl / MeOH) Decision->AltSelectivity No (Co-elution) FinalMethod Final Method Validation (Resolution > 2.0) OptimizeC18->FinalMethod MechanismCheck Check Interactions: Pi-Pi & Steric AltSelectivity->MechanismCheck MechanismCheck->FinalMethod

Caption: Decision tree for selecting stationary phases. When hydrophobic discrimination (C18) fails, orthogonal selectivity (Phenyl-Hexyl) is engaged.

Diagram 2: Separation Mechanism Comparison

Why does Method B work better? The interaction mechanism differs fundamentally.

Mechanisms cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction Analyte Analyte: BIMP (Aromatic + Halogen) C18_Phase C18 Ligand (Alkyl Chain) Phenyl_Phase Phenyl Ring (Pi System) Interaction_A Hydrophobic Effect (Weak Selectivity for Halogens) C18_Phase->Interaction_A Interaction_B Pi-Pi Stacking + Steric Selectivity Phenyl_Phase->Interaction_B

Caption: Mechanism comparison. C18 relies on hydrophobicity; Phenyl-Hexyl adds Pi-Pi interactions, enhancing resolution of aromatic impurities.

Validation & Quality Control

To ensure the trustworthiness of the optimized Method B, the following validation parameters must be met (per ICH Q2(R1) guidelines):

  • Specificity: Inject individual impurities. Ensure no interference at the retention time of BIMP (approx 6.5 min in Method B).

  • Linearity: Prepare 5 levels of BIMP standard (50% to 150% of target concentration). $ R^2 $ must be

    
    .
    
  • Precision: 6 replicate injections of the standard. RSD of peak area must be

    
    .[3]
    
  • LOD/LOQ: Determine signal-to-noise (S/N) ratio. LOQ is defined as S/N = 10.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Solvophobic theory and method development).
  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Link

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link

  • U.S. Food and Drug Administration (FDA). (2000). Reviewer Guidance: Validation of Chromatographic Methods. Link

Sources

Comparative IR Spectroscopy Guide: 5-Bromopyrimidine vs. Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Characteristic Bands for 5-Bromo-pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Halogenated Fingerprint

In medicinal chemistry, 5-bromopyrimidine is a critical scaffold, often serving as a precursor for Suzuki-Miyaura couplings or as a halogen-bonding motif in active pharmaceutical ingredients (APIs). Distinguishing it from its unsubstituted parent (pyrimidine) or other halogenated analogs (e.g., 5-chloropyrimidine) requires precise infrared spectral analysis.

The substitution of a hydrogen atom with bromine at the C5 position induces two primary spectral shifts:

  • Mass Effect: The heavy bromine atom (

    
    ) drastically redshifts specific ring deformation modes, most notably the "ring breathing" vibration.
    
  • Electronic Effect: The inductive withdrawal (

    
    ) by bromine alters the force constants of the adjacent 
    
    
    
    and
    
    
    bonds, shifting aromatic ring stretching frequencies.

This guide provides a comparative analysis of these shifts, supported by experimental protocols for reliable data acquisition.

Theoretical Basis: Mechanistic Spectral Shifts

To interpret the spectrum of 5-bromopyrimidine, one must understand the causality behind the band shifts compared to unsubstituted pyrimidine.

  • C-Br Stretching (

    
    ):  Unlike the light C-H bond, the C-Br bond behaves as a heavy oscillator. The fundamental stretching frequency appears in the low-wavenumber "fingerprint" region (
    
    
    
    ).[1] This band is often intense due to the significant dipole moment change.
  • Ring Breathing Mode (Mode 1): In unsubstituted pyrimidine, the symmetric ring breathing mode occurs near 992 cm⁻¹ . The substitution of the heavy bromine atom at position 5 acts as a "mass anchor," significantly damping this vibration and shifting it to a lower frequency (typically 700–800 cm⁻¹ ), often coupling with the C-Br stretch.

  • C-H Deformations: With the C5-H removed, the characteristic C-H wagging/bending modes associated with the C5 position disappear, simplifying the

    
     region.
    
Comparative Spectral Analysis

The following table contrasts the characteristic bands of 5-bromopyrimidine with unsubstituted pyrimidine and its chlorinated analog.

Table 1: Characteristic IR Bands of 5-Bromopyrimidine vs. Analogs

Vibrational ModePyrimidine (Unsubstituted)5-Bromopyrimidine 5-ChloropyrimidineMechanistic Insight
Aromatic C-H Stretch (

)



Minimal shift. The C2, C4, C6 protons remain relatively unperturbed by C5 substitution.
Ring Stretching (

)

(vs)

(m)



The ring retains aromaticity, but symmetry breaking splits degenerate modes, altering relative intensities.
Ring Breathing (Mode 1)

(vs)


Critical Diagnostic: Heavy atom effect causes a massive redshift. Br (heavier) shifts lower than Cl.
C-X Stretch (

)
N/A


Primary ID Band: Often appears as a strong, sharp peak in the far-IR/fingerprint region.
C-H Out-of-Plane (

)



The remaining 3 protons (C2, C4, C6) exhibit altered wagging frequencies due to the substituent's electronic influence.

(vs) = very strong, (m) = medium. Data synthesized from derivative comparisons and general halogenated heteroaromatic trends.

Experimental Protocol: High-Fidelity Acquisition

To resolve the critical low-frequency C-Br bands (


), standard sample preparation often fails. The following protocols ensure "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) compliance in data generation.
Method A: Solid State (KBr Pellet) – Recommended for Resolution
  • Why: KBr is transparent down to

    
    , allowing clear observation of the C-Br stretch and ring breathing modes.
    
  • Protocol:

    • Ratio: Mix 1–2 mg of 5-bromopyrimidine with 200 mg of spectroscopic grade KBr (dry).

    • Grinding: Grind in an agate mortar for 2 minutes. Crucial: Do not over-grind to the point of absorbing atmospheric water, which obscures the

      
       baseline.
      
    • Pressing: Apply 8–10 tons of pressure under vacuum for 2 minutes to form a transparent disk.

    • Acquisition: Scan from

      
       to 
      
      
      
      . Resolution:
      
      
      .[2] Scans: 32.
Method B: ATR (Attenuated Total Reflectance) – Recommended for Speed
  • Why: Rapid screening of raw materials.

  • Constraint: Standard ZnSe crystals cut off near

    
    , potentially masking the C-Br stretch .
    
  • Correction: Use a Germanium (Ge) or Diamond crystal, which allow spectral access down to

    
    .
    
  • Protocol:

    • Place solid sample on the crystal.

    • Apply high pressure using the anvil to ensure contact (5-bromopyrimidine is a solid powder).

    • Perform background subtraction of the ambient atmosphere.

Data Interpretation Workflow

The following diagram outlines the logical decision tree for confirming the identity of a 5-bromopyrimidine sample using IR data.

G Start Unknown Sample Spectrum CheckCH Check 3000-3100 cm⁻¹ Start->CheckCH Aromatic Aromatic C-H Present? CheckCH->Aromatic Analyze Region CheckRing Check 1550-1600 cm⁻¹ Aromatic->CheckRing Yes Heterocycle Pyrimidine Ring Confirmed CheckRing->Heterocycle Strong Bands CheckFingerprint Analyze 500-800 cm⁻¹ Heterocycle->CheckFingerprint CBr_Band Band at 515-690 cm⁻¹? CheckFingerprint->CBr_Band Breathing Ring Breathing < 800 cm⁻¹? CBr_Band->Breathing Yes (Sharp) Result_H Likely Unsubstituted Pyrimidine CBr_Band->Result_H No (Only >900) Result_Br Confirmed: 5-Bromopyrimidine Breathing->Result_Br Yes (Redshifted) Result_Cl Likely Chloropyrimidine (Band > 700 cm⁻¹) Breathing->Result_Cl No (Intermediate)

Caption: Logical workflow for distinguishing 5-bromopyrimidine from other derivatives based on spectral features.

References
  • NIST Mass Spectrometry Data Center. "Pyrimidine, 5-bromo- IR Spectrum." NIST Chemistry WebBook, SRD 69. [Link][2]

  • Sundaraganesan, N., et al. "FT-Raman and FT-IR spectra, vibrational assignments and density functional studies of 5-bromo-2-nitropyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2005. [Link]

  • Bolognesi, P., et al. "Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy." International Journal of Molecular Sciences, 2021. [Link]

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry Courses. [Link]

  • Specac. "Interpreting Infrared Spectra: The Fingerprint Region." Application Notes. [Link]

Sources

Unambiguous Structural Validation of 5-Bromo-2-isopropoxy-4-methylpyrimidine: A Comparative Guide to X-ray Crystallography and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, the precise determination of a molecule's three-dimensional structure is a non-negotiable prerequisite for understanding its function and advancing its development. For novel compounds such as 5-bromo-2-isopropoxy-4-methylpyrimidine, a substituted pyrimidine with potential applications in medicinal chemistry, unequivocal structural validation is paramount. This guide provides an in-depth comparison of single-crystal X-ray crystallography as the gold standard for structural elucidation, alongside alternative and complementary techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

While a specific crystal structure for 5-bromo-2-isopropoxy-4-methylpyrimidine is not publicly available, this guide will use related structures and general principles to provide a practical framework for researchers, scientists, and drug development professionals. The focus will be on not just the "how" but the "why" behind experimental choices, ensuring a robust and self-validating approach to structural characterization.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the atomic arrangement within a crystalline solid.[1][2][3] It provides precise three-dimensional coordinates of atoms, bond lengths, bond angles, and information about intermolecular interactions, offering an unparalleled level of structural detail.[1][3]

Experimental Workflow: A Step-by-Step Rationale

The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.

Step 1: Crystal Growth. The initial and often most challenging step is obtaining a high-quality single crystal.[4] For a molecule like 5-bromo-2-isopropoxy-4-methylpyrimidine, techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution are commonly employed. The choice of solvent is critical and often determined empirically. The goal is to allow the molecules to self-assemble into a well-ordered, three-dimensional lattice.

Step 2: Crystal Mounting and Data Collection. A suitable crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal vibrations of the atoms.[5] The crystal is then placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam.[1] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[1][5]

Step 3: Structure Solution and Refinement. The collected diffraction data, consisting of thousands of reflection intensities, are then processed. The unit cell dimensions and space group are determined, which describe the symmetry and repeating unit of the crystal lattice.[6] Computational methods are then used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final, precise 3D structure.[6]

Diagram of the Single-Crystal X-ray Diffraction Workflow:

workflow cluster_prep Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of 5-Bromo-2-isopropoxy -4-methylpyrimidine crystal_growth Crystal Growth (e.g., Slow Evaporation) synthesis->crystal_growth Purified Compound mounting Crystal Mounting & Cryo-cooling crystal_growth->mounting data_collection X-ray Data Collection mounting->data_collection Diffraction Pattern structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Final Structural Validation refinement->validation

A typical workflow for single-crystal X-ray diffraction.

Complementary and Alternative Techniques: A Comparative Analysis

While X-ray crystallography provides a static, solid-state structure, other techniques offer dynamic information in solution and confirm different aspects of the molecular identity.[6][7] A multi-technique approach is often the most robust strategy for comprehensive structural validation.[8]

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Modeling
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.[6]Connectivity of atoms, chemical environment of nuclei, spatial proximity of atoms in solution, dynamic information.[6]Mass-to-charge ratio (m/z), molecular weight, elemental composition, fragmentation patterns.[9][10][11]Theoretical 3D structure, conformational analysis, electronic properties, predicted spectral data.[12][13]
Sample State Solid (single crystal)Liquid (solution)Gas (ionized)In silico (no physical sample)
Key Advantage Unambiguous determination of absolute structure.Provides structural and dynamic information in a biologically relevant state (solution).[7][14]High sensitivity, provides molecular formula confirmation.[15]Can predict structures and properties of yet-to-be-synthesized molecules.[16][17]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain. Provides a static picture of the molecule.[18]Structure determination can be complex for larger molecules; does not directly provide bond lengths/angles with high precision.Does not provide 3D structural information directly.[9]Predictions must be validated by experimental data. Accuracy depends on the level of theory used.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[6] For 5-bromo-2-isopropoxy-4-methylpyrimidine, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be employed to establish the connectivity of the atoms.[6] The chemical shifts of the protons and carbons would confirm the electronic environment of each atom, while coupling patterns would reveal neighboring atoms. The Nuclear Overhauser Effect (NOE) can provide information about the through-space proximity of atoms, aiding in conformational analysis.[6]

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound.[9][11] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of 5-bromo-2-isopropoxy-4-methylpyrimidine (C₈H₁₀BrN₂O).[15] Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the masses of the fragments, which can provide valuable information about the different functional groups present in the structure.[9][10]

Computational Modeling

In silico methods, such as Density Functional Theory (DFT) calculations, can be used to predict the most stable conformation of 5-bromo-2-isopropoxy-4-methylpyrimidine.[13] These computational models can also be used to predict NMR chemical shifts and other spectroscopic properties, which can then be compared to experimental data for validation.[12] For pyrimidine derivatives, quantitative structure-activity relationship (QSAR) models can also be developed to predict biological activity based on structural features.[16][20]

Logical Relationship of Structural Validation Techniques:

comparison xrd X-ray Crystallography abs_struct Absolute 3D Structure (Solid State) xrd->abs_struct Definitive nmr NMR Spectroscopy connectivity Connectivity & Solution Conformation nmr->connectivity Primary ms Mass Spectrometry formula Molecular Formula & Fragmentation ms->formula Confirmatory comp Computational Modeling prediction Predicted Structure & Properties comp->prediction Theoretical connectivity->abs_struct Complements formula->abs_struct Supports prediction->abs_struct Validates

Interplay of different techniques for structural validation.

Conclusion

The unambiguous structural validation of a novel molecule like 5-bromo-2-isopropoxy-4-methylpyrimidine is best achieved through a synergistic approach. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure, its findings are significantly strengthened when corroborated by data from other powerful analytical techniques. NMR spectroscopy confirms the atomic connectivity and solution-state conformation, mass spectrometry validates the molecular formula, and computational modeling provides a theoretical framework for understanding the molecule's properties. By integrating these methods, researchers can build a comprehensive and self-validating structural dossier, which is essential for advancing the development of new chemical entities in any field.

References

  • Benchchem. A Comparative Guide to the Structural Validation of Small Organic Molecules: A Case Study of (3-Bromobutyl)cyclopropane.
  • Niessen, W. M. A. (2018). Advances in structure elucidation of small molecules using mass spectrometry. PMC.
  • Intertek.
  • MDPI. (2024).
  • MDPI. (2022).
  • Wikipedia. Mass spectrometry.
  • Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM.
  • Pharmacy 180.
  • Unknown. Comparison of NMR and X-ray crystallography.
  • PubMed. (2020).
  • ResearchGate. (2025). Computational Chemistry for some Novel Pyrimidine derivatives as Significant Antioxidants using cytochrome c peroxidase enzyme.
  • Royal Society of Chemistry. (2023).
  • Matest. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Royal Society of Chemistry. (2023).
  • Brunger, A. T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy.
  • IntechOpen. (2026).
  • Oreate AI Blog. (2026).
  • University of Bern. Services: Single Crystal X-Ray Diffraction.
  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography.
  • ESRF. (2025). Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon.
  • eLS. Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • SciSpace. (2025). Crystal structure prediction of small organic molecules: a second blind test.
  • Jain, P. S., et al. (2025).
  • Waseda University. (2025). Faster and More Reliable Crystal Structure Prediction of Organic Molecules.
  • NIH. (2011). 5-Bromo-N-methylpyrimidin-2-amine. PMC.
  • ResearchGate. (2013). 5-Bromo-2-chloropyrimidin-4-amine.
  • Ladd, M., & Palmer, R. (n.d.). Structure Determination by X-ray Crystallography.
  • Chemistry LibreTexts. (2023). X-ray Crystallography.
  • Nature Publishing Group. (2004). Macromolecular Structure Determination by X-ray Crystallography.

Sources

Reference Standards for 5-Bromo-2-isopropoxy-4-methylpyrimidine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the C2-Position

In the synthesis of pyrimidine-based pharmaceuticals (such as GPR119 agonists and kinase inhibitors), 5-Bromo-2-isopropoxy-4-methylpyrimidine (CAS: 1896867-78-9) serves as a pivotal "switch" intermediate.[1] Its value lies in the orthogonality of its functional groups: the 5-bromo motif enables Suzuki/Buchwald couplings, while the 2-isopropoxy group often acts as a masked leaving group or a specific solubility handle.

This guide objectively compares the available reference standard strategies for this compound. Unlike commodity chemicals with abundant Certified Reference Materials (CRMs), this intermediate often requires a strategic choice between Commercial Analytical Standards and In-House Qualified Standards .[1]

Comparative Analysis: Reference Standard Options

For niche intermediates, the "Gold Standard" CRM (ISO 17034) is rarely available off-the-shelf.[1] Laboratories must choose between sourcing a secondary standard or characterizing a batch in-house.[1]

Table 1: Performance & Suitability Matrix
FeatureOption A: Commercial Analytical Standard Option B: In-House Qualified Standard Option C: Reagent Grade (Recrystallized)
Primary Use Final Release Testing, GMP ValidationProcess Monitoring, IPC (In-Process Control)Early-stage R&D Screening
Traceability High (CoA often linked to 1H-NMR/HPLC)Medium (Self-validated against mass balance)Low (Vendor CoA only)
Purity Confidence >98% (Quantified by qNMR or Mass Balance)>99% (Subject to internal rigor)>95% (Variable)
Impurity Profile Well-defined (often lists specific precursors)User-defined (Must be characterized)Unknown (May contain regioisomers)
Cost/Gram

$ (High)

(Medium - Labor intensive)
$ (Low)
Recommendation Mandatory for GMP Release Recommended for Routine HPLC Not Suitable for Quantitation

Impurity Profiling & Origin Analysis

To select the right standard, one must understand the impurities it needs to quantify.[2] The synthesis typically proceeds via nucleophilic aromatic substitution (SNAr) of 5-bromo-2-chloro-4-methylpyrimidine with isopropanol.[1]

Diagram 1: Synthesis Pathway & Impurity Origins

This diagram maps the formation of the target compound and its critical impurities, guiding the specificity requirements for your HPLC method.

SynthesisPath Start 5-Bromo-2-chloro- 4-methylpyrimidine (Starting Material) Reagent Isopropanol / NaH Target 5-Bromo-2-isopropoxy- 4-methylpyrimidine (Target) Start->Target SNAr (Main Reaction) ImpurityA Impurity A: Unreacted Chloro-SM (Genotoxic Alert) Start->ImpurityA Incomplete Conversion Reagent->Target ImpurityB Impurity B: 5-Bromo-4-methyl- 2(1H)-pyrimidinone (Hydrolysis Product) Target->ImpurityB Acidic/Aq Hydrolysis

Caption: Synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine showing origins of Chloro-precursor (Impurity A) and Hydrolysis degradant (Impurity B).

Experimental Protocol: Analytical Method Validation

A reference standard is only as good as the method used to verify it. The following HPLC protocol is optimized for separating the lipophilic isopropoxy target from its more polar hydrolytic degradants and the chloro-precursor.

Method A: Reversed-Phase HPLC (Purity & Assay)[1]
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity, improves peak shape for basic pyrimidines)[1]

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar hydrolytic impurities)[1]

    • 2-15 min: 10% → 90% B (Linear ramp to elute Target and lipophilic dimers)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Primary) and 220 nm (Secondary for non-aromatic impurities)

  • Column Temp: 30°C

Diagram 2: Reference Standard Qualification Workflow

This workflow illustrates the "Mass Balance" approach to assigning purity to an In-House Standard when a CRM is unavailable.

ValidationWorkflow cluster_Tests Characterization Suite Step1 Raw Material Sourcing (High Purity Batch) Test1 Structure Confirmation (1H-NMR, MS, IR) Step1->Test1 Test2 Chromatographic Purity (HPLC-UV Area %) Step1->Test2 Test3 Volatiles Content (LOD / TGA / Residual Solvents) Step1->Test3 Test4 Inorganic Residue (ROI / Ash) Step1->Test4 Calculation Mass Balance Calculation: Purity = (100 - %Volatiles - %Inorganics) × %HPLC_Purity Test2->Calculation Test3->Calculation Test4->Calculation Final Qualified Reference Standard (Assign Expiry & Retest Date) Calculation->Final

Caption: Mass Balance approach for qualifying an in-house reference standard for 5-Bromo-2-isopropoxy-4-methylpyrimidine.

Technical Recommendations

Handling the "Chloro" Impurity

The starting material, 5-bromo-2-chloro-4-methylpyrimidine , is a potential mutagenic impurity (PGI) due to the reactive chloro-pyrimidine moiety.[1]

  • Standard Selection: Your reference standard must have a limit test for the Chloro-precursor.

  • Resolution Check: Ensure your HPLC method achieves a resolution (

    
    ) > 2.0 between the Chloro-precursor (elutes earlier) and the Isopropoxy target.
    
Stability Considerations

The isopropoxy group at the C2 position is susceptible to acid-catalyzed hydrolysis, converting back to the pyrimidinone (Impurity B in Diagram 1).

  • Storage: Store standards at -20°C under Argon/Nitrogen.

  • Diluent: Avoid using acidic diluents (like 0.1% TFA) for long-term storage of standard stock solutions.[1] Use pure Acetonitrile for stock preparation.

Response Factor Correction

If using the Chloro-precursor as a marker in your impurity method, note that the substitution of -Cl with -OCH(CH3)2 changes the UV absorption profile.[1]

  • Action: Determine the Relative Response Factor (RRF) of the impurity vs. the target. Do not assume RRF = 1.0.

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[3][4][5] PubChem Compound Summary for CID 12461863, 5-Bromo-4-methylpyrimidine (Structural Analog). Retrieved from [Link]

  • Regulatory Framework: International Council for Harmonisation (ICH). (2006).[2] Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • Analytical Methodology: Center for Drug Evaluation and Research (FDA). (2015).[4][6] Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Genotoxic Impurities: Pharmaceutical Technology. (2019). Proactive Evaluation of Possible Genotoxic Impurities During the Early Stages of Drug Development. Retrieved from [Link]

Sources

Bioactivity Profile & SAR Analysis: Isopropoxy-Substituted Pyrimidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactivity Comparison of Isopropoxy Substituted Pyrimidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrimidine scaffold remains a cornerstone of medicinal chemistry, serving as the core for countless kinase inhibitors, antivirals, and antimicrobials.[1] Within this chemical space, the introduction of an isopropoxy (-OiPr) substituent has emerged as a critical optimization strategy. Unlike smaller alkoxy groups (methoxy, ethoxy) or bulkier variants (t-butoxy), the isopropoxy group offers a unique balance of lipophilicity and steric bulk that often optimizes ligand-target interactions within hydrophobic pockets.

This guide provides a technical comparison of isopropoxy-substituted pyrimidines against their structural analogs. We analyze the Structure-Activity Relationship (SAR) driving their performance in oncology (ALK inhibition) and infectious disease (DHFR inhibition), supported by experimental data and validated protocols.

Chemical Context: The "Isopropoxy Effect" in SAR

In rational drug design, replacing a methoxy group (-OMe) with an isopropoxy group (-OiPr) is rarely a random choice. It is a calculated move to modulate physicochemical properties without altering the electronic character of the ring significantly.

FeatureMethoxy (-OMe)Isopropoxy (-OiPr)Impact on Bioactivity
Steric Bulk LowModerate-OiPr can fill larger hydrophobic pockets in enzymes (e.g., Kinases) that -OMe leaves empty.
Lipophilicity Lower LogPHigher LogPIncreased membrane permeability; enhanced binding affinity via van der Waals forces.
Rotational Freedom HighRestrictedThe branched isopropyl group has limited conformational freedom, potentially locking the molecule into a bioactive conformation (entropy penalty reduction).
Metabolic Stability ModerateHighBranched ethers are generally more resistant to O-dealkylation by CYPs compared to straight chains.
Comparative Bioactivity Analysis
Case Study A: Oncology – ALK Tyrosine Kinase Inhibition

The most prominent validation of the isopropoxy group's utility is found in Ceritinib (LDK378) , a second-generation ALK inhibitor used for non-small cell lung cancer (NSCLC).

  • The Challenge: First-generation inhibitors like Crizotinib faced resistance mutations (e.g., L1196M).

  • The Solution: The Ceritinib scaffold incorporates a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline moiety attached to the pyrimidine core.[2]

  • Mechanistic Insight: The isopropoxy group is critical for potency. It protrudes into the solvent-exposed region but also interacts with the hydrophobic residues near the ATP-binding cleft, improving affinity over less bulky analogs.

Table 1: Comparative Potency of ALK Inhibitors (Enzymatic Assay) Data synthesized from preclinical development studies of LDK378.

CompoundR-Group on Phenyl RingALK IC50 (nM)Selectivity Ratio (ALK/IGF-1R)
Analog A -H> 100Low
Analog B -OMe (Methoxy)12.5Moderate
Ceritinib -OiPr (Isopropoxy) 0.2 High (>50x)
Analog C -OtBu (t-Butoxy)45.0Low (Steric Clash)

Interpretation: The isopropoxy group represents the "Goldilocks" zone—sufficiently bulky to maximize hydrophobic contacts (increasing potency by ~60-fold over methoxy) but not so large as to cause steric clashing (as seen with t-butoxy).

Case Study B: Infectious Disease – Antitubercular Activity

Recent studies have highlighted 2,4-diaminopyrimidine derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb) Dihydrofolate Reductase (DHFR).

  • Compound Focus: 5-Chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl) phenyl)-N4-(naphthalen-1-yl) pyrimidine-2,4-diamine (Compound 16j).[2]

  • Performance: The isopropoxy derivative demonstrated superior intracellular killing of Mtb compared to ethoxy and methoxy analogs.

Table 2: Antitubercular Activity (Mtb H37Rv Strain)

Compound DerivativeSubstitution (R)MIC (µg/mL)Cytotoxicity (Vero Cells CC50)
Cmpd 16a -OMe4.0> 100 µM
Cmpd 16b -OEt2.0> 100 µM
Cmpd 16j -OiPr 0.06 - 0.12 > 100 µM
Mechanism of Action Visualization

The following diagram illustrates the signaling pathway inhibited by isopropoxy-substituted pyrimidines (specifically ALK inhibitors like Ceritinib) and the logical flow of the SAR optimization.

ALK_Pathway_SAR cluster_pathway ALK Signaling Cascade (Target Pathway) cluster_inhibitor Isopropoxy-Pyrimidine Inhibitor (Ceritinib) ALK ALK Receptor (Tyrosine Kinase) P_ALK Phosphorylated ALK (Active) ALK->P_ALK Autophosphorylation ALK->P_ALK BLOCKED ATP ATP ATP->ALK Activates RAS RAS-MAPK Pathway (Cell Proliferation) P_ALK->RAS PI3K PI3K-AKT Pathway (Cell Survival) P_ALK->PI3K Tumor Tumor Growth & Metastasis RAS->Tumor PI3K->Tumor Inhibitor Isopropoxy-Pyrimidine (Ceritinib) Pocket Hydrophobic Pocket Binding Inhibitor->Pocket Isopropoxy group fills space Pocket->ALK High Affinity Binding

Caption: Figure 1. Mechanism of Action for ALK inhibitors. The isopropoxy-substituted pyrimidine competes with ATP, exploiting the hydrophobic pocket to prevent ALK phosphorylation and downstream oncogenic signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To validate the bioactivity of isopropoxy-substituted pyrimidines, the following self-validating protocol is recommended.

Objective: Determine the IC50 of a pyrimidine derivative against recombinant ALK kinase.

Reagents:

  • Recombinant ALK (Human) kinase domain.

  • Substrate: Poly (Glu:Tyr) 4:1 peptide.

  • ATP (10 µM final concentration).

  • Test Compounds (Isopropoxy series dissolved in DMSO).

  • Detection Reagent: ADP-Glo™ (Promega) or similar luminescent ADP detection system.

Workflow:

  • Preparation: Dilute compounds in 100% DMSO to 50x the final desired concentration. Prepare a 3-fold serial dilution series.

  • Enzyme Mix: Dilute ALK enzyme in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 0.01% BSA, 1 mM DTT).

    • Control Check: Include a "No Enzyme" control to measure background luminescence.

  • Reaction Initiation:

    • Add 2 µL of Compound solution to 384-well plate.

    • Add 4 µL of Enzyme Mix. Incubate for 10 mins at RT (allows inhibitor binding).

    • Add 4 µL of Substrate/ATP Mix to initiate reaction.

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 mins.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure luminescence on a plate reader.

  • Analysis: Plot RLU (Relative Light Units) vs. Log[Compound]. Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Standard: Ceritinib or Crizotinib must yield an IC50 within 3-fold of historical internal data (e.g., ~1-5 nM for Ceritinib).

Conclusion & Future Outlook

The transition from methoxy to isopropoxy substitution on the pyrimidine scaffold is a validated strategy for enhancing bioactivity. The experimental data confirms that the isopropoxy group provides a superior hydrophobic fit in specific kinase domains (ALK) and bacterial enzymes (DHFR), often resulting in nanomolar potency where methoxy analogs fail.

Recommendation: For drug discovery programs targeting hydrophobic ATP-binding pockets, the "Isopropoxy Scan" should be a standard part of the hit-to-lead optimization phase, specifically comparing -OMe, -OEt, and -OiPr analogs.

References
  • Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry.

  • Friboulet, L., et al. (2014). "The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer."[3][4] Cancer Discovery.

  • Li, Y., et al. (2018). "Design, synthesis and biological evaluation of 2,4-diaminopyrimidine derivatives as novel inhibitors of T. gondii and M. tuberculosis DHFR." European Journal of Medicinal Chemistry.

  • Shaw, A. T., et al. (2014). "Ceritinib in ALK-rearranged non-small-cell lung cancer." New England Journal of Medicine.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 5-Bromo-2-isopropoxy-4-methylpyrimidine: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides a detailed protocol for the proper disposal of 5-Bromo-2-isopropoxy-4-methylpyrimidine, a halogenated pyrimidine derivative. While specific safety data for this compound may not be readily available, its structural class necessitates a cautious approach, treating it as a hazardous substance. This document synthesizes established principles of chemical safety and hazardous waste management to ensure the protection of laboratory personnel and the environment.

The procedures outlined below are grounded in the overarching principle of minimizing exposure and preventing environmental contamination.[1][2][3] Adherence to these guidelines is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice.

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on the toxicological profiles of similar brominated pyrimidines, 5-Bromo-2-isopropoxy-4-methylpyrimidine should be handled with the assumption that it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[4][5][6][7]

Core Immediate Actions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8][9][10] If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[8][9]

  • Spill Management: In the event of a spill, immediately alert colleagues and evacuate the area if necessary.[8] Small spills of solid material should be carefully swept up and placed in a designated hazardous waste container.[6][11][12] Liquid spills should be absorbed with an inert material and containerized.[13]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4][5][11][12][14]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5][11][12][14] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.[4][5][12][14]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of 5-Bromo-2-isopropoxy-4-methylpyrimidine is that it must be treated as hazardous chemical waste.[1][15][16] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]

1. Waste Segregation and Collection:

  • Identify Waste Stream: All materials contaminated with 5-Bromo-2-isopropoxy-4-methylpyrimidine, including unused product, reaction byproducts, contaminated solvents, and disposable labware (e.g., gloves, weighing paper, pipette tips), must be collected as hazardous waste.

  • Halogenated Waste: This compound is a halogenated organic. It is crucial to segregate it into the "halogenated organic waste" stream.[1] Mixing it with non-halogenated waste can complicate and increase the cost of disposal.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection.[1][15][17] The original container, if empty and in good condition, can be used.[1] For liquid waste, ensure the container can be tightly sealed.

2. Labeling and Storage:

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "5-Bromo-2-isopropoxy-4-methylpyrimidine," and the approximate concentration or quantity.[16][17] Do not use abbreviations or chemical formulas.[17]

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[15][16][17] Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.[15][17] Ensure the storage area is well-ventilated.[6][14]

3. Disposal of Empty Containers:

  • Triple Rinsing: "Empty" containers that held 5-Bromo-2-isopropoxy-4-methylpyrimidine are also considered hazardous waste. To decontaminate them for disposal as non-hazardous waste, they must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[16]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated liquid waste container.[16]

  • Final Disposal: After triple rinsing and air drying, the container can be disposed of in the regular trash, provided any labels are defaced.[16]

4. Arranging for Waste Pickup:

  • Institutional Procedures: Familiarize yourself with your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request through your Environmental Health and Safety (EHS) department.[1][15]

  • Timely Disposal: Do not accumulate large quantities of waste. Arrange for pickup when the container is about three-quarters full or according to your institution's guidelines (e.g., within 150 days).[1]

III. Data Summary and Workflow

To facilitate quick reference, the following table summarizes key disposal parameters.

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Halogenated Organic)Contains bromine, a halogen, and is a synthetic organic compound with potential toxicity.[1][4]
PPE Nitrile gloves, safety goggles, lab coatTo prevent skin and eye contact with the potentially irritating and harmful substance.[8][9][10]
Disposal Route Licensed hazardous waste disposal facilityTo ensure environmentally sound management and compliance with regulations.[11][15]
Incompatible Waste Streams Non-halogenated solvents, strong oxidizing agents, strong acids, strong basesTo prevent potentially hazardous reactions and to streamline the waste disposal process.[1][6]
Empty Container Procedure Triple rinse with a suitable solvent; collect rinsate as hazardous wasteTo remove residual chemical and render the container non-hazardous for disposal.[16]

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the disposal of materials related to 5-Bromo-2-isopropoxy-4-methylpyrimidine.

DisposalWorkflow Disposal Workflow for 5-Bromo-2-isopropoxy-4-methylpyrimidine A Material for Disposal (e.g., unused chemical, contaminated labware, empty container) B Is the material contaminated with 5-Bromo-2-isopropoxy-4-methylpyrimidine? A->B C Dispose as non-hazardous waste (e.g., regular trash, glass recycling) B->C No D Is it an empty container? B->D Yes E Collect in designated 'Halogenated Hazardous Waste' container D->E No (e.g., contaminated gloves, solvents) F Triple rinse with appropriate solvent D->F Yes I Label container with 'Hazardous Waste' and full chemical name E->I G Collect rinsate in 'Halogenated Liquid Waste' F->G H Deface label and dispose of container as non-hazardous waste G->H J Store in designated Satellite Accumulation Area (SAA) I->J K Arrange for pickup by Environmental Health & Safety (EHS) J->K

Caption: Decision workflow for proper segregation and disposal of waste.

IV. Mechanistic Considerations and Environmental Impact

Brominated organic compounds can be persistent in the environment and may form hazardous byproducts upon improper disposal or degradation.[18] For instance, thermal decomposition of brominated compounds can lead to the release of toxic gases such as hydrogen bromide.[6][12][19] Therefore, disposal via a licensed hazardous waste facility that utilizes high-temperature incineration or other specialized treatment methods is the only responsible option. These facilities are equipped to handle such materials and scrub any harmful emissions, preventing their release into the environment.

While research into the biodegradation of brominated flame retardants is ongoing, it often requires specific microbial consortia and conditions not present in a typical landfill or wastewater treatment plant.[20] The abiotic degradation of brominated pyrimidines can also be a slow process.[21]

By adhering to these rigorous disposal protocols, researchers can ensure that their work contributes to scientific advancement without compromising the safety of themselves, their colleagues, or the environment.

References

  • Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Northwestern University.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. Columbia Research.
  • Science.gov. pyrimidine degradation pathway: Topics.
  • Purdue University. Hazardous Waste Disposal Guidelines.
  • Campus Safety Division. HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • American Chemical Society. Hazardous Waste and Disposal Considerations.
  • Thermo Fisher Scientific. (2025, October 16). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, October 23). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Pfaltz & Bauer. SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 7). SAFETY DATA SHEET.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Fisher Scientific. (2011, April 21). SAFETY DATA SHEET.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Standard Operating Procedure for 5-Bromo-2-Deoxyuridine (BrdU)in Animals.
  • TCI America. (2018, July 6). SAFETY DATA SHEET. Spectrum Chemical.
  • Combi-Blocks, Inc. (2023, June 10). JQ-8972 - Safety Data Sheet.
  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
  • PubChem. 5-Bromo-2-methylpyrimidine-4-carboxylic acid. National Center for Biotechnology Information.
  • ECHEMI. 5-BROMO-2,4-DIMETHOXYPYRIMIDINE SDS, 56686-16-9 Safety Data Sheets.
  • ResearchGate. (2025, August 6). The Mechanism of Bromination of 2(1H)-Pyrimidinone, its N-Methyl and N,N′-Dimethyl Derivatives in Aqueous Acidic Solution.
  • PubMed. (2019, July 15). Degradation of brominated polymeric flame retardants and effects of generated decomposition products.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Safety in the laboratory.
  • UNC Policies. Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • SAFETY DATA SHEET. (2025, December 20).
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
  • AIDIC - The Italian Association of Chemical Engineering. (2024, October 15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

Sources

Personal protective equipment for handling 5-Bromo-2-isopropoxy-4-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Bromo-2-isopropoxy-4-methylpyrimidine

As a Senior Application Scientist, the safe handling of specialized reagents is the bedrock of innovative and reproducible research. This guide moves beyond a simple checklist to provide a comprehensive operational plan for managing 5-Bromo-2-isopropoxy-4-methylpyrimidine. Our approach is grounded in the principle of risk mitigation, ensuring that every procedural step is a self-validating system for safety. We will explore the causality behind each recommendation, empowering you to work with confidence and precision.

Hazard Assessment: Understanding the Compound

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-isopropoxy-4-methylpyrimidine is not publicly indexed, a robust safety protocol can be established by analyzing structurally analogous brominated pyrimidines. The Globally Harmonized System (GHS) classifications for these related compounds consistently highlight several key hazards.

Inferred Hazard Profile:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5][7][8][9][10][11]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][4][5][7][8][9][10]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[1][2][3][4][5][7][8][9][10]

This profile demands a stringent approach to prevent exposure through all potential routes: dermal contact, inhalation, and ingestion.

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final, critical barrier between you and a chemical hazard. However, it should always be used in conjunction with primary engineering and administrative controls.

  • Engineering Controls: The most effective control is to handle 5-Bromo-2-isopropoxy-4-methylpyrimidine within a certified chemical fume hood.[3][12] This ensures that any dust, aerosols, or vapors are captured at the source, dramatically reducing the risk of inhalation.[8][13] Ensure the fume hood has adequate ventilation and is functioning correctly before any work begins.[14][15][16]

  • Administrative Controls: Adhere to standard operating procedures (SOPs) that minimize exposure. This includes working in well-ventilated areas, never working alone when handling hazardous materials, and ensuring eyewash stations and safety showers are readily accessible.[6][7][12]

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all handling procedures involving this compound.

Eye and Face Protection

Due to the risk of serious eye irritation, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[8][14] This provides a seal around the eyes to protect against splashes and airborne particles.

  • Face Shield: When there is a significant risk of splashing (e.g., during bulk transfers or spill cleanup), a face shield must be worn in addition to chemical splash goggles to provide full facial protection.[17]

Skin and Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required to protect against incidental contact.

  • Gloves: Gloves are your primary tool for preventing dermal absorption.

    • Material: Nitrile gloves are recommended for their chemical resistance.[13] Always inspect gloves for tears or pinholes before use.[8][14][16]

    • Technique: Use the principle of double-gloving if handling larger quantities or for prolonged periods. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of immediately.[17] Wash hands thoroughly with soap and water after removing gloves.[6][7][8][14]

    • Replacement: Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately upon known or suspected contact with the chemical.[17]

Respiratory Protection

Engineering controls like a fume hood are the primary method for preventing inhalation. However, respiratory protection may be necessary in specific situations.

  • When to Use: If engineering controls are not available or are insufficient to control exposure (e.g., during a large spill or when handling the solid outside of a fume hood), respiratory protection is required.[8][14]

  • Type: A full-face respirator with appropriate cartridges for organic vapors and particulates should be used if exposure limits are exceeded or symptoms of irritation occur.[8][14] All personnel requiring a respirator must be fit-tested and trained in its proper use.

Task-Specific PPE Protocols

The level of PPE required can be adjusted based on the specific task and the associated risk of exposure.

Laboratory Task Minimum Required PPE Rationale
Weighing Solid Compound Chemical Splash Goggles, Lab Coat, Nitrile GlovesTask performed in a fume hood or ventilated balance enclosure to contain fine particulates. Low splash risk.
Dissolution & Solution Prep Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile GlovesHigher risk of splashes when adding solvent and mixing. Face shield provides an extra layer of protection.
Reaction Setup & Monitoring Chemical Splash Goggles, Lab Coat, Nitrile GlovesAssumes a closed system. Primary risk is from incidental contact during reagent transfer.
Work-up & Purification Chemical Splash Goggles, Face Shield, Lab Coat, Nitrile GlovesInvolves open-flask transfers and handling of potentially hazardous reaction mixtures, increasing splash risk.
Spill Cleanup Full-face Respirator, Chemically Impervious Clothing/Apron, Double Nitrile or Neoprene Gloves, Rubber BootsHighest risk of exposure. Requires full body protection and respiratory control to safely manage the spill.[3][18]

Operational Plan: From Handling to Disposal

This workflow visualizes the critical safety checkpoints throughout the handling process.

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Disposal prep Risk Assessment & SOP Review controls Verify Engineering Controls (Fume Hood, Eyewash) prep->controls don_ppe Don Core PPE (Coat, Goggles, Gloves) controls->don_ppe handle Perform Chemical Work (Weighing, Reaction, etc.) don_ppe->handle decontaminate Decontaminate Work Area handle->decontaminate doff_ppe Doff PPE Correctly (Gloves First) decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash waste Dispose of Contaminated PPE & Chemicals as Halogenated Waste doff_ppe->waste

Caption: Workflow for safe handling of 5-Bromo-2-isopropoxy-4-methylpyrimidine.

Emergency & Disposal Plans

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][14]

  • Skin Contact: Take off immediately all contaminated clothing.[14] Wash off with soap and plenty of water. If skin irritation persists, consult a doctor.[2][3][8]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2][3][8][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[14]

Disposal Protocol

All materials contaminated with 5-Bromo-2-isopropoxy-4-methylpyrimidine, including used gloves, bench paper, and the chemical waste itself, must be treated as hazardous.

  • Classification: This is a brominated organic compound and should be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[18][19]

  • Container: Use a suitable, closed, and properly labeled container for disposal.[14] The container should be stored in a cool, dry, well-ventilated area away from incompatible materials.[20]

  • Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[14][16] Never dispose of this chemical down the drain.

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a foundation of trust in your procedures and ensure the integrity of your research and the well-being of your team.

References

  • 5-Bromo-4-methylpyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]

  • What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response. Retrieved from [Link]

  • Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet: Pyrimidine 98%. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Bromine water - disposal. (2008, October 20). Science ASSIST. Retrieved from [Link]

  • Safety Data Sheet: 2-Bromo-4-isopropoxy-5-methoxybenzonitrile. (2025, October 16). Thermo Fisher Scientific. Retrieved from [Link]

  • Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. (2023, October 11). Aerosol and Air Quality Research. Retrieved from [Link]

  • Bromine Standard Operating Procedure. (n.d.). Washington State University. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). American Journal of Health-System Pharmacy. Retrieved from [Link]

  • 5-Bromo-4-methoxy-6-methylpyrimidine - GHS Data. (2025, October 15). PubChem. Retrieved from [Link]

  • 5-Bromo-2,4-dimethoxypyrimidine. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Storage Guidelines. (n.d.). Louisiana State University. Retrieved from [Link]

  • GHS Classification List. (2016, January 27). GHS Classification. Retrieved from [Link]

  • Toxicological Data for Class 2 Solvents. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Pyrophoric Chemicals: Handling & Use. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Pyrimidine Safety Data Sheet. (2025, September 18). Thermo Fisher Scientific. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-isopropoxy-4-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-isopropoxy-4-methylpyrimidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.